3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
描述
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Structure
3D Structure
属性
IUPAC Name |
(5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-14-8-10-18(11-9-14)27(24,25)22-15(2)20(23)26-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21-22H,1-2H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZALJYJCTCKOHO-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Core Chemical Identity
This compound, also identified by its CAS Number 99740-00-8, is a complex heterocyclic organic compound.[1][2][3][4] Its structure features a central pyrrole ring substituted with a phenyl group at the 5-position and an N-tosyl-L-alaninyloxy group at the 3-position via an ester linkage.[5] The presence of the L-alanine moiety confers chirality to the molecule, a significant feature for its potential biological interactions and applications in stereoselective synthesis.[5]
| Identifier | Value |
| IUPAC Name | (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate[2] |
| Synonyms | 5-Phenyl-1H-pyrrol-3-yl tosyl-L-alaninate, 5-Phenyl-3-Pyrrolyl N-Tosyl-L-Alaninate[1][4][5] |
| CAS Number | 99740-00-8[1][2][3][4] |
| Molecular Formula | C₂₀H₂₀N₂O₄S[1][2][4][5][6] |
| Molecular Weight | Approximately 384.45 g/mol [1][2][5][6] |
| Appearance | White to off-white solid[7] |
Physicochemical Properties
The physicochemical properties of this compound have been characterized through various experimental and predictive methods. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Notes |
| Melting Point | 153-155 °C[1][4] | - |
| Boiling Point | 613.3 °C at 760 mmHg[1][4] | Predicted[4] |
| Density | 1.287 g/cm³[1][4] | - |
| Flash Point | 324.7 °C[1] | - |
| Vapor Pressure | 5.63E-15 mmHg at 25°C[1] | - |
| Storage Temperature | Room Temperature, Sealed in dry conditions[1][7] | For stock solutions, storage at -80°C (for 6 months) or -20°C (for 1 month, protected from light) is recommended.[8] |
| Predicted & Spectral Properties | Value | Source/Method |
| pKa | 9.05 ± 0.50[1][4][7] | Predicted |
| LogP | 4.73420[1] | Predicted |
| Refractive Index | 1.604[1] | - |
| Spectral Signatures | - | FT-IR and FT-Raman spectroscopy have been used to confirm the presence of major functional groups.[5] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maintain the stereochemical integrity of the L-alanine component.[5]
A. Deoxygenation Method
One reported synthetic route involves the deoxygenation of an N-acetyl-3-acetoxy-5-phenylpyrrole precursor.[5]
Experimental Protocol:
-
Starting Material: Begin with N-acetyl-3-acetoxy-5-phenylpyrrole.
-
Deoxygenation: Treat the starting material with deoxygenated methanol.
-
Base Treatment: Introduce sodium hydroxide under inert atmospheric conditions.
-
Isolation: The final product, this compound, is isolated through crystallization.[5]
Note: The successful synthesis relies on optimizing parameters to ensure high yield and purity while preventing side product formation.[5]
B. Intramolecular Cycloaddition
Another advanced strategy for constructing the pyrrole core involves intramolecular cycloaddition reactions, such as [3+2] cycloadditions, which allow for precise control over the substitution patterns on the pyrrole ring.[5]
Purification and Characterization: Following synthesis, the compound must undergo rigorous purification, often using column chromatography. Characterization is typically performed using techniques like FT-IR and FT-Raman spectroscopy to confirm the structure and functional groups.[5]
Potential Applications and Biological Relevance
This compound is recognized as a valuable biochemical reagent for life sciences research.[5][8] Its unique structural characteristics open up several avenues for investigation and application.
-
Biochemical Reagent: It is used as a biological material or organic compound in various research contexts.[5][8]
-
Pharmaceutical Development: The chiral nature of the molecule allows for selective interaction with biological targets, making it a candidate for drug design and development aimed at specific pathways or receptors.[5]
-
Chiral Recognition: As a chiral molecule, it can interact differently with other chiral compounds, suggesting its utility in stereoselective reactions or the development of novel chiral catalysts.[5]
-
Sensor Development: Preliminary research indicates its potential for use in sensor applications, specifically for the detection of components in human urine.[5] It has shown sensitivity in detecting urine samples at concentrations as low as 10 µg/mL.[6]
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C20H20N2O4S | CID 13785328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caming.com [caming.com]
- 4. echemi.com [echemi.com]
- 5. Buy this compound | 99740-00-8 [smolecule.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 99740-00-8 [m.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chiral heterocyclic compound with applications as a biochemical reagent.[1][2] This document details the necessary experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic route through a chemical pathway diagram.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: N-Tosyl-L-alanine and 3-hydroxy-5-phenylpyrrole. These intermediates are then coupled through an esterification reaction to yield the final product. The stereochemistry of the L-alanine component is preserved throughout this pathway.[3]
Caption: Synthesis pathway of this compound.
Experimental Protocols
Synthesis of N-Tosyl-L-alanine
This procedure outlines the tosylation of L-alanine to protect the amino group.
Materials:
-
L-alanine
-
1N Sodium hydroxide (aq)
-
p-toluenesulfonyl chloride
-
Toluene
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve L-alanine (1.11 moles) in 2.25 L of 1N aqueous sodium hydroxide and cool the solution to 5°C.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.11 moles) in 450 mL of toluene to the stirred L-alanine solution.
-
Stir the resulting mixture at ambient temperature for 20 hours.
-
Separate the aqueous and organic layers.
-
Chill the aqueous layer and acidify to a pH of 1 with concentrated hydrochloric acid to precipitate the product.
-
Collect the white solid by filtration, wash with water, and dry to yield N-tosyl-L-alanine.[4]
Synthesis of 3-hydroxy-5-phenylpyrrole
This protocol describes the deacetylation of N-acetyl-3-acetoxy-5-phenylpyrrole to yield the pyrrole core.
Materials:
-
N-acetyl-3-acetoxy-5-phenylpyrrole
-
Methanol (deoxygenated)
-
2N Sodium hydroxide (deoxygenated)
-
Argon or other inert gas
Procedure:
-
Suspend a finely divided portion of N-acetyl-3-acetoxy-5-phenylpyrrole (0.15 mol) in deoxygenated methanol (379 ml) under an inert argon atmosphere.
-
Cool the suspension to -6°C.
-
Rapidly add an ice-cold, deoxygenated solution of 2N NaOH (300 mL). The reaction temperature will rise.
-
After approximately 3 minutes, the reaction mixture should become homogeneous, indicating the completion of the reaction to form 3-hydroxy-5-phenylpyrrole.[5]
Synthesis of this compound
This final step involves the esterification of 3-hydroxy-5-phenylpyrrole with an activated form of N-Tosyl-L-alanine.
Materials:
-
3-hydroxy-5-phenylpyrrole
-
N-tosyl-L-alaninyl chloride (prepared from N-Tosyl-L-alanine and a chlorinating agent like thionyl chloride)
-
Anhydrous tetrahydrofuran (THF)
-
Pyridine
-
Trifluoroacetic acid
Procedure:
-
Prepare a solution of anhydrous THF (450 mL), pyridine (0.542 mol), and trifluoroacetic acid (1.10 mol) and maintain it at 0°C under an inert atmosphere.
-
Add 3-hydroxy-5-phenylpyrrole (0.45 mol) to the solution in one portion.
-
Immediately following, add a solution of freshly prepared N-tosyl-L-alaninyl chloride (0.54 mol) in anhydrous THF (450 mL) dropwise over 5-10 minutes.
-
Stir the resulting mixture for 15 minutes at 0°C to yield this compound.[5]
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and characterization of the target compound and its precursors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₂O₄S | [3][5] |
| Molecular Weight | 384.45 g/mol | [3] |
| Melting Point | 153-155 °C | [6] |
| Appearance | White solid | [4] |
Table 2: Synthesis Yields and Analytical Data
| Compound | Yield (%) | Analytical Data | Reference |
| N-Tosyl-L-alanine | 66% | ¹H NMR (DMSO-D₆): δ 1.20 (d, J=7, 3H), 2.40 (s, 3H), 3.85 (p, J=8, 1H), 6.4 (br d, 1H)(CO₂H), 7.41 (d, Jₐᵦ=8, 2H) and 7.75 (d, Jₐᵦ=8, 2H), 8.03 (br d, J=8, 1H)(NH). IR (CHCl₃) cm⁻¹: 1726, 1340, 1165, 1095. | [4] |
| This compound | Not explicitly stated | Anal. Calcd. for C₂₀H₂₀N₂O₄S: C, 62.48; H, 5.24; N, 7.29. Found: C, 62.62; H, 5.27; N, 7.30. | [5] |
Table 3: Precursor Information
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| L-alanine | 56-41-7 | C₃H₇NO₂ | 89.09 |
| p-toluenesulfonyl chloride | 98-59-9 | C₇H₇ClO₂S | 190.65 |
| N-acetyl-3-acetoxy-5-phenylpyrrole | Not readily available | C₁₄H₁₃NO₃ | 243.26 |
| 3-hydroxy-5-phenylpyrrole | 100750-40-1 | C₁₀H₉NO | 159.18 |
Logical Workflow for Synthesis
The following diagram illustrates the logical progression of the synthesis, highlighting the transformation of starting materials into the final product.
References
- 1. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound | 99740-00-8 [smolecule.com]
- 4. prepchem.com [prepchem.com]
- 5. US4774340A - Method for preparing 3-hydroxy pyrroles and esters thereof - Google Patents [patents.google.com]
- 6. N-Tosyl-L-alanine 3-indoxyl ester | 75062-54-3 [sigmaaldrich.com]
An In-depth Technical Guide to the Potential Mechanism of Action of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
Disclaimer: This document synthesizes the currently available information on 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. It is critical to note that, based on extensive literature searches, there is no direct experimental data detailing the specific mechanism of action, signaling pathways, or quantitative biological activity of this particular molecule. The potential mechanisms described herein are therefore hypothesized based on the known activities of its core structural components: the phenylpyrrole moiety and the N-tosyl-L-alanine moiety. This guide is intended for researchers, scientists, and drug development professionals as a framework for future investigation.
Introduction
This compound is a complex chiral heterocyclic compound.[1] Its structure comprises a 5-phenylpyrrole core linked via an ester bond at the 3-position to an N-tosylated L-alanine moiety.[1] This unique combination of a phenylpyrrole, a class known for antifungal properties, and a tosylated amino acid, often used in protease inhibitor design, suggests the potential for interesting biological activity.[1][2] The presence of the L-alanine-derived chiral center may also confer stereospecific interactions with biological targets.[1]
While it is listed as a biochemical reagent for life sciences research and has been noted for its potential application in sensor development for detecting components in human urine, its broader biological implications remain largely unexplored.[1][3]
Chemical and Physical Properties
The known properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 99740-00-8 | [4][5] |
| Molecular Formula | C₂₀H₂₀N₂O₄S | [4][5] |
| Molecular Weight | 384.45 g/mol | [1][5] |
| Melting Point | 153-155 °C | [4] |
| Boiling Point | 613.3 °C at 760 mmHg | [4] |
| Density | 1.287 g/cm³ | [4] |
| pKa (Predicted) | 9.05 ± 0.50 | [4] |
| LogP (Predicted) | 4.73420 | [4] |
| Appearance | White Powder | - |
Synthesis and Characterization
The synthesis of this compound requires multi-step pathways designed to preserve the stereochemistry of the L-alanine component.[1]
General Synthetic Approaches
Two primary methods for its synthesis have been described:
-
Deoxygenation Method: This process typically starts with N-acetyl-3-acetoxy-5-phenylpyrrole, which is treated with deoxygenated methanol and sodium hydroxide under inert conditions. The final product is then isolated through crystallization.[1]
-
Acylation Method: This approach involves the use of N-tosyl-L-alaninyl chloride as a reactant with a 3-hydroxy-5-phenylpyrrole precursor in an anhydrous solvent like tetrahydrofuran (THF). The reaction is generally conducted at low temperatures to control the formation of the desired ester linkage.[1]
Purification and Characterization
Post-synthesis, the compound requires rigorous purification, often involving techniques like column chromatography. Characterization and confirmation of the structure are typically achieved using methods such as:
-
FT-IR Spectroscopy: To confirm the presence of key functional groups.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the detailed molecular structure and confirm the connectivity of atoms.
-
Mass Spectrometry: To verify the molecular weight and fragmentation pattern.
Hypothesized Mechanisms of Action
Given the absence of direct studies, the mechanism of action can be postulated by examining the biological activities of its constituent chemical classes.
Potential Antifungal Activity via Phenylpyrrole Moiety
The phenylpyrrole core is a well-known pharmacophore in antifungal agents like fenpiclonil and fludioxonil.[2][6] These compounds are known to cause hyperactivation of the High Osmolarity Glycerol (HOG) signaling pathway in fungi.[2][7]
Proposed Signaling Pathway: The fungicide is perceived by a fungal-specific Group III hybrid histidine kinase (HHK). This interaction is thought to trigger an unregulated, constitutive activation of the downstream HOG MAP kinase cascade, even in the absence of osmotic stress.[2][7] This aberrant signaling leads to a series of detrimental physiological effects, including:
-
Disruption of carbon metabolism.
-
Accumulation of glycerol and other metabolites, leading to hyphal swelling and eventual cell burst.[2]
References
- 1. smolecule.com [smolecule.com]
- 2. Frontiers | Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance [frontiersin.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | C20H20N2O4S | CID 13785328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Spectroscopic Data of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral heterocyclic compound 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. The information presented herein is crucial for its identification, characterization, and application in various fields, including medicinal chemistry and materials science. The document summarizes key spectroscopic data (NMR, IR, and MS), outlines general experimental protocols, and visualizes the analytical workflow.
Molecular Structure and Properties
This compound, with the chemical formula C₂₀H₂₀N₂O₄S and a molecular weight of approximately 384.45 g/mol , is a complex organic molecule.[1][2][3] Its structure features a central pyrrole ring substituted with a phenyl group at the 5-position and an N-tosyl-L-alaninyloxy moiety at the 3-position via an ester linkage.[1] The presence of the L-alanine derivative introduces a chiral center, making the compound optically active and of interest for stereoselective applications.[1]
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. The following sections present the available nuclear magnetic resonance (NMR) and infrared (IR) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insights into the molecular framework of the compound.[1]
¹H NMR Spectral Data
The proton NMR spectrum displays characteristic signals for each proton in the molecule. The chemical shifts are influenced by the electronic environments of the pyrrole, phenyl, and tosyl rings, as well as the alanine moiety.[1]
| Proton Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration |
| Pyrrole NH | 10.0-11.0 | br s | 1H |
| Phenyl H (ortho) | 7.6-7.8 | d | 2H |
| Phenyl H (meta) | 7.3-7.5 | t | 2H |
| Phenyl H (para) | 7.2-7.4 | t | 1H |
| Tosyl aromatic H | 7.3-7.8 | d | 4H |
| Pyrrole H-4 | 6.7-6.9 | dd | 1H |
| Pyrrole H-2 | 6.2-6.4 | dd | 1H |
| Alanine CH | 4.1-4.3 | q | 1H |
| Tosyl CH₃ | 2.3-2.5 | s | 3H |
| Alanine CH₃ | 1.3-1.5 | d | 3H |
¹³C NMR Spectral Data
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule, with distinct signals for the carbonyl, aromatic, and aliphatic carbons.[1]
| Carbon Assignment | ¹³C Chemical Shift (ppm) | Functional Group |
| Ester C=O | 170-175 | Carbonyl carbon |
| Aromatic C (tosyl) | 128-145 | Aromatic carbons |
| Aromatic C (phenyl) | 125-140 | Aromatic carbons |
| Aromatic C (pyrrole) | 108-125 | Heteroaromatic carbons |
| Pyrrole C-3 | 98-105 | Substituted pyrrole carbon |
| Alanine CH | 50-55 | Aliphatic carbon |
| Tosyl CH₃ | 20-22 | Aliphatic carbon |
| Alanine CH₃ | 15-20 | Aliphatic carbon |
Infrared (IR) Spectroscopy
The FT-IR spectrum reveals the presence of the key functional groups within the molecule through their characteristic vibrational frequencies.[1]
| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Assignment |
| Pyrrole N-H stretch | 3400-3100 | Medium-Strong | N-H stretching vibration |
| Aromatic C-H stretch (phenyl) | 3080-3020 | Medium | Phenyl ring C-H stretches |
| Aromatic C-H stretch (tosyl) | 3070-3030 | Medium | Tosyl ring C-H stretches |
| Aliphatic C-H stretch | 2980-2850 | Medium | Methyl group vibrations |
| C=O stretch (ester) | 1760-1730 | Strong | Ester carbonyl stretch |
| Aromatic C=C stretch | 1600-1580 | Strong | Aromatic C=C stretches |
| Aromatic ring deformation | 1500-1450 | Medium | Ring breathing modes |
| S=O stretch (asymmetric) | 1350-1320 | Strong | Tosyl SO₂ asymmetric stretch |
| C-O stretch (ester) | 1280-1200 | Strong | C-O ester linkage |
| S=O stretch (symmetric) | 1170-1150 | Strong | Tosyl SO₂ symmetric stretch |
| C-N stretch | 1200-1000 | Medium | C-N bond vibrations |
| Out-of-plane bending | 900-700 | Medium | Ring out-of-plane bending |
Mass Spectrometry (MS)
While detailed fragmentation data for this compound is not widely published, the expected exact mass can be calculated from its molecular formula, C₂₀H₂₀N₂O₄S. High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak corresponding to this formula.
-
Molecular Formula : C₂₀H₂₀N₂O₄S
-
Exact Mass : 384.11437830 Da[2]
Experimental Protocols
Detailed experimental procedures for the synthesis and spectroscopic analysis of this specific compound are not extensively documented in publicly available literature. However, based on general organic chemistry principles and methods for similar compounds, the following protocols can be outlined.
Synthesis
The synthesis of this compound is described as requiring multi-step pathways to ensure the preservation of stereochemistry.[1] One potential approach involves a [3+2] cycloaddition reaction using p-toluenesulfonylmethyl isocyanide (TosMIC) to construct the pyrrole ring with the desired phenyl substituent.[1]
General Steps:
-
Preparation of Precursors : Synthesis of an appropriately substituted electron-deficient alkene that contains the phenyl group.
-
Cycloaddition : A base-mediated [3+2] cycloaddition reaction between the alkene precursor and N-tosyl-L-alanine methyl ester.
-
Esterification : Formation of the ester linkage between the 3-hydroxy-5-phenylpyrrole intermediate and N-Tosyl-L-alanine. This step would likely involve standard coupling agents (e.g., DCC/DMAP) or conversion of the carboxylic acid to an acid chloride followed by reaction with the pyrrole alcohol.
-
Purification : Purification of the final product is typically achieved through column chromatography on silica gel, followed by recrystallization to obtain the pure compound.
Spectroscopic Analysis
NMR Spectroscopy High-quality NMR spectra are obtained through careful sample preparation and parameter selection.[4]
-
Sample Preparation : A sample of 5-10 mg of the purified compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]
-
Instrumentation : Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters : A standard pulse program is used with a spectral width of approximately 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans to achieve a good signal-to-noise ratio.[4]
-
¹³C NMR Parameters : A proton-decoupled pulse sequence is used with a wider spectral width (e.g., 0-220 ppm) and a larger number of scans to compensate for the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation : A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation : The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation : The analysis is performed on a mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS). Electrospray ionization (ESI) is a common technique for such molecules.
-
Data Acquisition : Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution analysis provides the exact mass for molecular formula confirmation.
Workflow and Data Relationship Diagrams
To visualize the process of analysis and the interplay of different spectroscopic techniques, the following diagrams are provided.
Caption: General workflow for the synthesis and spectroscopic characterization of a target molecule.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
References
"3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" molecular structure and stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and characterization of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. The document details its application as a chromogenic substrate for human leukocyte elastase (HLE) and its use in diagnostic assays for urinary tract infections. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support research and development activities involving this compound.
Molecular Structure and Stereochemistry
This compound is a chiral organic molecule with the chemical formula C₂₀H₂₀N₂O₄S and a molecular weight of approximately 384.45 g/mol .[1][2] Its structure consists of a central 5-phenyl-1H-pyrrol-3-yl core linked via an ester bond to an N-tosylated L-alanine moiety.[1] The presence of the L-alanine residue introduces a stereocenter at the alpha-carbon of the alanine, conferring the molecule its specific stereochemistry. The IUPAC name for this compound is (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate.[2]
The key structural features include:
-
A planar, aromatic 5-phenylpyrrole ring system.
-
An N-tosyl protected L-alanine unit.
-
An ester linkage connecting the pyrrole and amino acid moieties.
The "L" configuration of alanine, corresponding to the (S) configuration at the chiral center, is crucial for its specific interaction with biological targets such as enzymes.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is provided in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₂O₄S | [1][2] |
| Molecular Weight | 384.45 g/mol | [1][2] |
| Melting Point | 153-155 °C | |
| Density | ~1.287 g/cm³ | |
| Appearance | White to off-white solid | |
| CAS Number | 99740-00-8 | [1][2] |
Table 2: Spectroscopic Data (FT-IR)
| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Assignment |
| Pyrrole N-H stretch | 3400–3100 | Medium-Strong | N-H stretching vibration |
| Aromatic C-H stretch | 3080–3020 | Medium | Phenyl & Tosyl ring C-H stretches |
| Aliphatic C-H stretch | 2980–2850 | Medium | Methyl group vibrations |
| Ester C=O stretch | 1760–1730 | Strong | Ester carbonyl stretch |
| Aromatic C=C stretch | 1600-1580 | Strong | Aromatic C=C stretches |
| S=O stretch (asymmetric) | 1350–1320 | Strong | Tosyl SO₂ asymmetric stretch |
| S=O stretch (symmetric) | 1170–1150 | Strong | Tosyl SO₂ symmetric stretch |
| Ester C-O stretch | 1280-1200 | Strong | C-O ester linkage |
Table 3: NMR Spectroscopic Data
| ¹H NMR | |||
| Proton Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration |
| Pyrrole NH | 10.0–11.0 | br s | 1H |
| Phenyl H (ortho) & Tosyl H | 7.6–7.8 | d | 6H |
| Phenyl H (meta, para) | 7.2–7.5 | m | 3H |
| Pyrrole H-4 | 6.7–6.9 | dd | 1H |
| Pyrrole H-2 | 6.2–6.4 | dd | 1H |
| Alanine CH | 4.1–4.3 | q | 1H |
| Tosyl CH₃ | 2.3–2.5 | s | 3H |
| Alanine CH₃ | 1.3–1.5 | d | 3H |
| ¹³C NMR | |||
| Carbon Assignment | ¹³C Chemical Shift (ppm) | Functional Group | |
| Ester C=O | 170–175 | Carbonyl carbon | |
| Aromatic C (Phenyl & Tosyl) | 125–140 | Aromatic carbons | |
| Pyrrole C | 105-130 | Aromatic carbons | |
| Alanine CH | 50-55 | Aliphatic carbon | |
| Tosyl CH₃ | 20-25 | Aliphatic carbon | |
| Alanine CH₃ | 15-20 | Aliphatic carbon |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of 3-hydroxy-5-phenylpyrrole with N-tosyl-L-alaninyl chloride.
Materials:
-
3-hydroxy-5-phenylpyrrole
-
N-tosyl-L-alaninyl chloride (freshly prepared)
-
Anhydrous tetrahydrofuran (THF)
-
Pyridine
-
Trifluoroacetic acid
Procedure:
-
Under an inert gas atmosphere, a solution of anhydrous THF (450 mL), pyridine (43.8 mL, 0.542 mol), and trifluoroacetic acid (85.0 mL, 1.10 mol) is prepared and cooled to 0°C.
-
3-hydroxy-5-phenylpyrrole (71.5 g, 0.45 mol) is added to the cooled solution in one portion.
-
A solution of freshly prepared N-tosyl-L-alaninyl chloride (141.0 g, 0.54 mol) in anhydrous THF (450 mL) is added dropwise over 5-10 minutes.
-
The reaction mixture is stirred at 0°C and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is obtained using a KBr pellet or as a thin film on a salt plate to identify the characteristic functional group vibrations.
-
Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using techniques such as electrospray ionization (ESI) or electron impact (EI) mass spectrometry.
-
Melting Point: The melting point is determined using a standard melting point apparatus to assess the purity of the compound.
Application in Diagnostic Assays
This compound is a key component of the Ames LEUKOSTIX® reagent strips, which are used for the detection of human leukocyte elastase (HLE) in urine as an indicator of urinary tract infection.[3]
Mechanism of Action
The diagnostic test is based on a two-step enzymatic and chemical reaction:
-
Enzymatic Hydrolysis: In the presence of HLE, the ester bond of this compound is hydrolyzed, releasing 3-hydroxy-5-phenylpyrrole.
-
Diazo Coupling Reaction: The liberated 3-hydroxy-5-phenylpyrrole then undergoes a diazo coupling reaction with a diazonium salt impregnated on the reagent strip, resulting in the formation of a colored azo dye. The intensity of the color is proportional to the concentration of HLE in the sample.
Experimental Workflow: HLE Detection Assay
The following diagram illustrates the workflow for the detection of HLE using this compound.
Logical Relationships and Signaling Pathways
While this compound is not known to be directly involved in intracellular signaling pathways, its application in diagnostics represents a logical pathway from a biological marker to a clinical result. The following diagram illustrates this logical relationship.
Conclusion
This compound is a well-characterized chiral molecule with significant application in the field of clinical diagnostics. Its specific stereochemistry allows it to act as a selective substrate for human leukocyte elastase, enabling a simple and rapid colorimetric assay for the detection of urinary tract infections. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers working with this compound. Further research could explore its potential as a substrate for other proteases or in the development of novel diagnostic tools.
References
An In-depth Technical Guide to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS 99740-00-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chiral heterocyclic compound with significant applications in biochemical diagnostics. The document details its chemical and physical properties, provides insights into its synthesis and purification, and elaborates on its primary biological application as a substrate for human leukocyte elastase (HLE). Detailed experimental protocols for its synthesis and use in an HLE activity assay are presented, alongside a summary of its kinetic parameters. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, biochemistry, and diagnostic assay development.
Introduction
This compound, also known by its IUPAC name (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate, is a synthetic organic compound that has garnered attention primarily for its utility as a chromogenic substrate in diagnostic tests.[1] Its molecular structure incorporates a phenyl-substituted pyrrole ring, an ester linkage, and a tosylated L-alanine moiety, which confers chirality to the molecule.[2] The key application of this compound lies in its specific hydrolysis by human leukocyte elastase (HLE), an enzyme indicative of urinary tract infections when detected in urine.[1] This guide aims to consolidate the available technical information on this compound, focusing on its synthesis, characterization, and biological applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 99740-00-8 | [3][4][5] |
| Molecular Formula | C₂₀H₂₀N₂O₄S | [2][4][6] |
| Molecular Weight | 384.45 g/mol | [2][4][6] |
| IUPAC Name | (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate | [4] |
| Synonyms | 5-Phenyl-3-Pyrrolyl N-Tosyl-L-Alaninate, (S)-5-Phenyl-1H-pyrrol-3-yl 2-(4-methylphenylsulfonamido)propanoate | [2][4] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 153-155 °C | [3][5] |
| Boiling Point | 613.3 °C at 760 mmHg (Predicted) | [3][5] |
| Density | 1.287 g/cm³ (Predicted) | [3][5] |
| pKa | 9.05 ± 0.50 (Predicted) | [3][7] |
| Purity | Typically ≥95% from commercial suppliers | [6] |
Synthesis and Purification
The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to ensure high yield and stereochemical integrity.[2] While specific, detailed protocols from primary literature are scarce, a general synthetic approach can be outlined based on established organic chemistry principles and information from chemical suppliers.
General Synthetic Pathway
A plausible synthetic route involves the esterification of 3-hydroxy-5-phenylpyrrole with N-Tosyl-L-alanine. The overall workflow can be conceptualized as a two-stage process: preparation of the key intermediates and the final coupling reaction.
Experimental Protocol: Synthesis
The following is a putative experimental protocol for the synthesis of this compound. This protocol is a composite based on general organic synthesis techniques.
Step 1: Preparation of N-Tosyl-L-alanine
-
Dissolve L-alanine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add p-toluenesulfonyl chloride portion-wise while maintaining the temperature and pH.
-
Stir the reaction mixture until the completion of the reaction, monitored by Thin Layer Chromatography (TLC).
-
Acidify the mixture with hydrochloric acid to precipitate the N-Tosyl-L-alanine.
-
Filter, wash with cold water, and dry the product.
Step 2: Synthesis of 3-hydroxy-5-phenylpyrrole
-
This intermediate can be synthesized via various methods, including the deoxygenation of N-acetyl-3-acetoxy-5-phenylpyrrole.[2]
Step 3: Esterification
-
Dissolve N-Tosyl-L-alanine and 3-hydroxy-5-phenylpyrrole in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute acid, bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
Purification Protocol
Purification is critical to obtain the compound at a high purity suitable for biochemical assays.
-
Solvent Removal: Concentrate the dried organic layer from the synthesis step under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel.[2]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).[2]
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Product Isolation: Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and assessing purity. Visualization can be achieved under UV light or with staining agents like p-anisaldehyde.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as N-H, C=O (ester), and S=O (sulfonamide).[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Biological Activity and Mechanism of Action
The primary reported biological application of this compound is as a substrate for human leukocyte elastase (HLE).[1]
Mechanism of Action
The mechanism involves the enzymatic hydrolysis of the ester bond in the molecule by HLE. This reaction releases 3-hydroxy-5-phenylpyrrole. In a diagnostic setting, this product then reacts with a diazonium salt present in the test strip to produce a colored azo dye, indicating the presence of HLE.[1]
Kinetic Data
A kinetic study of the hydrolysis of this compound by HLE revealed that the deacylation step is rate-limiting. The presence of decanol was found to accelerate the enzymatic hydrolysis.[1]
| Kinetic Parameter | Value | Conditions | Reference |
| kcat/KM | 10⁷ M⁻¹s⁻¹ | In the presence of decanol | [1] |
Experimental Protocol: Human Leukocyte Elastase Activity Assay
This protocol describes a colorimetric assay to measure the activity of HLE using this compound as a substrate.
Materials:
-
This compound
-
Human Leukocyte Elastase (HLE)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Diazonium salt solution (e.g., 4-diazo-3-hydroxy-1-napthylsulfonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it to the desired final concentration in the assay buffer.
-
Enzyme Preparation: Prepare a solution of HLE in the assay buffer.
-
Reaction Setup:
-
Add the assay buffer to the wells of a 96-well microplate.
-
Add the HLE solution to the appropriate wells.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific period.
-
Color Development: Add the diazonium salt solution to each well to stop the enzymatic reaction and initiate the color-forming reaction.
-
Measurement: Measure the absorbance of the resulting colored product at the appropriate wavelength using a microplate reader.
-
Data Analysis: The rate of the reaction is proportional to the HLE activity and can be calculated from the change in absorbance over time.
Applications and Future Perspectives
The primary application of this compound is in clinical diagnostics, specifically for the detection of urinary tract infections through the measurement of HLE activity.[1] Its chiral nature also suggests potential applications in stereoselective synthesis and chiral recognition studies.[2]
Future research could focus on:
-
Developing derivatives of this compound with improved sensitivity and specificity for HLE.
-
Exploring its potential as a substrate for other proteases.
-
Investigating other potential biological activities of this class of compounds.
Conclusion
This compound is a valuable biochemical tool with a well-defined application in diagnostic assays. This guide has provided a detailed overview of its chemical properties, synthesis, and biological function. The provided experimental protocols offer a starting point for researchers interested in utilizing this compound in their work. Further research into its properties and applications is warranted and could lead to new discoveries in diagnostics and medicinal chemistry.
References
- 1. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 99740-00-8 [smolecule.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | C20H20N2O4S | CID 13785328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 99740-00-8 [m.chemicalbook.com]
In-Depth Technical Guide: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a key biochemical reagent primarily utilized in the detection of leukocyte esterase. This document details its chemical identity, physicochemical properties, synthesis, and its principal application in diagnostic assays.
Chemical Identity and Synonyms
This compound is a complex heterocyclic organic compound. For clarity and comprehensive database searching, a list of its synonyms and identifiers is provided below.
| Identifier Type | Value |
| Primary Name | This compound |
| IUPAC Name | (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate |
| CAS Number | 99740-00-8 |
| Molecular Formula | C₂₀H₂₀N₂O₄S |
| Molecular Weight | 384.45 g/mol |
| Synonym 1 | 5-Phenyl-3-Pyrrolyl N-Tosyl-L-Alaninate |
| Synonym 2 | (S)-5-Phenyl-1H-pyrrol-3-yl 2-(4-methylphenylsulfonamido)propanoate |
| Synonym 3 | N-[(4-Methylphenyl)-sulfonyl]-L-alanine 5-phenyl-1H-pyrrol-3-yl ester |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 153-155 °C | --INVALID-LINK-- |
| Boiling Point | 613.3 ± 65.0 °C (Predicted) | --INVALID-LINK-- |
| pKa | 9.05 ± 0.50 (Predicted) | --INVALID-LINK-- |
| LogP | 3.6 (Predicted) | --INVALID-LINK-- |
Core Application: Leukocyte Esterase Detection
The primary application of this compound is as a chromogenic substrate for the detection of leukocyte esterase, an enzyme released by neutrophils and a key biomarker for urinary tract infections and other inflammatory conditions.
Enzymatic Reaction Pathway
The detection mechanism involves the enzymatic hydrolysis of the ester bond in this compound by leukocyte esterase. This reaction releases 3-hydroxy-5-phenylpyrrole, which subsequently couples with a diazonium salt to produce a colored azo dye. The intensity of the color is proportional to the concentration of leukocyte esterase in the sample.
Caption: Enzymatic hydrolysis and subsequent colorimetric detection.
Experimental Protocols
Synthesis of this compound
This protocol is based on the general principles of esterification for this class of compounds.
Materials:
-
N-Tosyl-L-alanine
-
Thionyl chloride
-
3-Hydroxy-5-phenylpyrrole
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Hexane
Procedure:
-
Activation of N-Tosyl-L-alanine: In a round-bottom flask, suspend N-Tosyl-L-alanine in an excess of thionyl chloride. Heat the mixture at 50-60°C for 1-2 hours until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude N-Tosyl-L-alanyl chloride.
-
Esterification: Dissolve the crude N-Tosyl-L-alanyl chloride in anhydrous diethyl ether. In a separate flask, dissolve 3-Hydroxy-5-phenylpyrrole in anhydrous pyridine and cool in an ice bath. Add the solution of N-Tosyl-L-alanyl chloride dropwise to the pyridine solution with stirring.
-
Reaction and Work-up: Allow the reaction mixture to stir at room temperature overnight. Pour the mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Crystallization: Recrystallize the purified product from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a white to off-white solid.
Leukocyte Esterase Assay Protocol
This protocol outlines a general procedure for the colorimetric detection of leukocyte esterase activity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Diazonium salt (e.g., 1-Diazo-2-naphthol-4-sulfonic acid) stock solution
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Leukocyte esterase standard or sample (e.g., urine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagent Mixture: Prepare a fresh reagent mixture by diluting the this compound stock solution and the diazonium salt stock solution in the phosphate buffer to their final working concentrations.
-
Assay Setup: To each well of a 96-well microplate, add a specific volume of the sample or leukocyte esterase standard.
-
Initiation of Reaction: Add the reagent mixture to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the microplate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 5-15 minutes).
-
Measurement: Measure the absorbance of each well at the wavelength corresponding to the peak absorbance of the formed azo dye using a microplate reader.
-
Data Analysis: Construct a standard curve using the absorbance values of the leukocyte esterase standards. Determine the leukocyte esterase concentration in the samples by interpolating their absorbance values on the standard curve.
Quantitative Data
| Parameter | Value | Conditions |
| Km (Michaelis Constant) | 0.24 mM | pH 7.40 phosphate buffer saline with 10% DMSO at 21°C |
| Imax (Maximum Current) | 0.13 mA cm⁻¹ | Electrochemical detection |
Data for the related substrate 4-((tosyl-l-alanyl)oxy)phenyl tosyl-l-alaninate (TAPTA).
Logical Workflow for Diagnostic Application
The use of this compound in a diagnostic test for urinary tract infections follows a clear logical workflow.
Caption: Logical flow from sample collection to result interpretation.
The Ascendant Role of Tosylated Pyrroles in Modern Drug Discovery: A Technical Guide to Their Biological Activity
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activity of Tosylated Pyrrole Derivatives.
The intersection of organic chemistry and pharmacology has unveiled a promising class of heterocyclic compounds: tosylated pyrrole derivatives. Possessing a unique structural motif, these molecules have demonstrated a remarkable breadth of biological activities, positioning them as compelling candidates for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Through a meticulous compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document serves as an essential resource for researchers navigating the dynamic landscape of drug discovery.
Introduction to Tosylated Pyrrole Derivatives
Pyrrole, a five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic drugs. The introduction of a tosyl (p-toluenesulfonyl) group onto the pyrrole ring significantly modulates its electronic properties and steric profile, thereby influencing its reactivity and biological interactions.[1] The tosyl group, a well-established pharmacophore, can enhance the binding affinity of the molecule to biological targets and improve its pharmacokinetic properties.[2] This strategic chemical modification has unlocked a diverse range of pharmacological activities, making tosylated pyrrole derivatives a focal point of intensive research in medicinal chemistry.[1]
Synthesis of Tosylated Pyrrole Derivatives
The synthesis of tosylated pyrrole derivatives can be achieved through several established methodologies. The choice of synthetic route often depends on the desired substitution pattern on the pyrrole ring.
N-Tosylation of Pyrrole
A common and straightforward method for the synthesis of 1-tosylpyrrole involves the direct reaction of pyrrole with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Experimental Protocol: Synthesis of 1-Tosylpyrrole [2]
-
Materials: Pyrrole, p-toluenesulfonyl chloride (TsCl), sodium hydride (NaH) or triethylamine (Et3N), and an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Procedure (using NaH):
-
To a solution of pyrrole (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Van Leusen Pyrrole Synthesis
The Van Leusen reaction is a powerful tool for the synthesis of multi-substituted pyrroles, which can subsequently be tosylated if the tosyl group is not already part of the starting materials. This method involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an activated alkene.
Experimental Protocol: Van Leusen Pyrrole Synthesis [3]
-
Materials: Tosylmethyl isocyanide (TosMIC), an α,β-unsaturated ketone or ester (Michael acceptor), a strong base (e.g., sodium hydride or potassium tert-butoxide), and a polar aprotic solvent (e.g., DMSO/ether).
-
Procedure:
-
To a suspension of the base (e.g., NaH, 1.1 equivalents) in the solvent system at room temperature, add a solution of the Michael acceptor (1.0 equivalent) and TosMIC (1.0 equivalent).
-
Stir the reaction mixture at room temperature, monitoring its progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the resulting pyrrole derivative by column chromatography or recrystallization.
-
Synthetic Routes to Tosylated Pyrroles.
Anticancer Activity
A significant body of research highlights the potent anticancer properties of tosylated pyrrole derivatives against a range of human cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and disruption of key cellular processes essential for tumor growth and survival.
Induction of Apoptosis
Tosylated pyrrole derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells through the intrinsic pathway. This process is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.
One of the key mechanisms involves the inhibition of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria.[4] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[4]
Intrinsic Apoptosis Pathway.
Inhibition of Tubulin Polymerization
Another critical anticancer mechanism of certain tosylated pyrrole derivatives is the inhibition of tubulin polymerization.[5] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin and disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.
Experimental Protocol: In Vitro Tubulin Polymerization Assay [6]
-
Materials: Purified tubulin (e.g., from bovine brain), GTP, polymerization buffer (e.g., PIPES buffer), a fluorescence plate reader, and a fluorescent reporter that binds to polymerized microtubules.
-
Procedure:
-
Prepare a tubulin solution in ice-cold polymerization buffer containing GTP.
-
Add the tosylated pyrrole derivative at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a known tubulin inhibitor (e.g., nocodazole) and a known tubulin stabilizer (e.g., paclitaxel) as controls.
-
Initiate polymerization by adding the tubulin solution to the wells and immediately placing the plate in a fluorescence plate reader pre-warmed to 37 °C.
-
Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.
-
Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization.
-
Mechanism of Tubulin Inhibition.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of representative tosylated pyrrole derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 1-Phenyl-3-tosyl-1H-pyrrole | HepG2 (Liver) | Not specified | Micromolar concentrations | [1] |
| Pyrrole Derivative 4d | LoVo (Colon) | MTS | Induces 54.19% viability decrease at 50 µM | [5] |
| Pyrrole Derivative 4a | LoVo (Colon) | MTS | Induces 30.87% viability decrease at 50 µM | [5] |
| Pyrrole Hydrazone 1D | SH-4 (Neuroblastoma) | MTT | 11.03 ± 0.42 | [7] |
| Pyrrole Hydrazone 1B | SH-4 (Neuroblastoma) | MTT | Not specified, SI = 2.11 | [7] |
| Pyrrole Hydrazone 1C | SH-4 (Neuroblastoma) | MTT | Not specified, SI = 3.83 | [7] |
Antimicrobial Activity
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global public health. Tosylated pyrrole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8]
Mechanism of Action
The precise mechanisms of antibacterial action are still under investigation, but it is believed that these compounds may disrupt bacterial cell membrane integrity, inhibit essential enzymes, or interfere with bacterial DNA replication.[9] Some derivatives have also been shown to act as efflux pump inhibitors, reversing antibiotic resistance in MDR strains.[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [8][10]
-
Materials: Bacterial strains, appropriate broth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, and a spectrophotometer.
-
Procedure (Broth Microdilution Method):
-
Prepare a serial two-fold dilution of the tosylated pyrrole derivative in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of representative tosylated pyrrole derivatives. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N-arylpyrrole Vb | MRSA | 4 | [8] |
| N-arylpyrrole Vc | MRSA | 4 | [8] |
| N-arylpyrrole Ve | MRSA | 4 | [8] |
| N-arylpyrrole Vc | E. coli | Not specified | [8] |
| N-arylpyrrole Vc | K. pneumoniae | Not specified | [8] |
| N-arylpyrrole Vc | A. baumannii | Not specified | [8] |
| N-arylpyrrole Vc | M. phlei | 8 | [8] |
| Marinopyrrole A derivative | MRSA | 0.13–0.255 | [11] |
| Marinopyrrole A derivative | MSSA | 0.125 | [11] |
| Marinopyrrole A derivative | MRSE | 0.008 | [11] |
| Pyrrole benzamide derivatives | S. aureus | 3.12 - 12.5 | [11] |
| Phallusialides A/B | MRSA | 32 | [11] |
| Phallusialides A/B | E. coli | 64 | [11] |
Anti-inflammatory Activity
Chronic inflammation is a key contributing factor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Tosylated pyrrole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12][13]
Inhibition of Cyclooxygenase (COX) Enzymes
COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[14] Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Tosylated pyrrole derivatives have been identified as potent and selective inhibitors of COX-2, which may offer a safer alternative to traditional NSAIDs that also inhibit the constitutively expressed COX-1, an enzyme involved in maintaining the integrity of the stomach lining.[15] The tosyl group can interact with a side pocket in the active site of COX-2, contributing to the selectivity of these inhibitors.[16]
Mechanism of COX-2 Inhibition.
Quantitative Anti-inflammatory Data
The following table presents the in vitro inhibitory activity of representative pyrrole derivatives against COX enzymes.
| Compound | Enzyme | IC50 (nM) | Reference |
| Pyrrole derivative 1b | J774 COX-2 | 9.5 | [15] |
| Pyrrole derivative 3c | J774 COX-2 | 2.2 | [15] |
| Pyrrole derivative 3b | COX-2 | More selective for COX-2 | [15] |
Conclusion and Future Directions
Tosylated pyrrole derivatives represent a versatile and highly promising class of compounds with a diverse array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics to address significant unmet medical needs. The synthetic accessibility and the potential for structural diversification of the pyrrole scaffold provide a fertile ground for further optimization of their pharmacological profiles.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the impact of different substituents on the pyrrole ring and the tosyl group will be crucial for enhancing potency and selectivity.
-
Mechanism of Action Elucidation: Deeper investigations into the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and the identification of biomarkers for patient stratification.
-
In Vivo Efficacy and Safety Profiling: Rigorous preclinical studies in relevant animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety of lead candidates.
-
Development of Drug Delivery Systems: Advanced formulation strategies may be required to improve the solubility, bioavailability, and targeted delivery of these compounds.
The continued exploration of the chemical and biological properties of tosylated pyrrole derivatives holds immense promise for the future of drug discovery and the development of next-generation therapies for a wide range of human diseases.
References
- 1. 1-Tosylpyrrole|Chemical Reagent for Research [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 3.2.1. General Procedure for the Synthesis of Pyrroles [bio-protocol.org]
- 4. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iris.unina.it [iris.unina.it]
- 16. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The L-alanine Moiety: A Cornerstone of Enzyme Recognition and Catalysis
A Technical Guide for Researchers and Drug Development Professionals
The specific recognition of amino acid side chains by enzymes is a fundamental principle governing biological processes. Among the 20 proteinogenic amino acids, L-alanine, with its simple methyl side chain, provides a crucial model for understanding the subtleties of molecular recognition. This technical guide delves into the core principles of how the L-alanine moiety is recognized by enzymes, exploring the biophysical interactions, catalytic mechanisms, and experimental methodologies used to elucidate these processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and molecular biology.
Physicochemical Properties of the L-alanine Moiety
The L-alanine molecule is characterized by a chiral α-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a methyl group. It is the small, non-polar methyl group that defines L-alanine's role in enzyme-substrate interactions. This side chain primarily engages in van der Waals forces and hydrophobic interactions within the enzyme's active site. While seemingly simple, the precise orientation and fit of this methyl group are critical for substrate specificity and catalytic efficiency. The compact nature of the methyl group allows it to fit into tightly constrained pockets, excluding bulkier side chains and contributing to the high fidelity of many enzymes.
Mechanisms of L-alanine Recognition by Enzymes
The recognition of the L-alanine moiety is a multi-point interaction process. The α-amino and α-carboxyl groups typically form a network of hydrogen bonds and salt bridges with conserved residues in the enzyme's active site, anchoring the substrate in a productive conformation. The specificity for the L-alanine side chain is then determined by the geometry and chemical nature of the sub-pocket that accommodates the methyl group.
A prominent example of an enzyme that specifically recognizes L-alanine is alanine racemase . This enzyme catalyzes the interconversion of L-alanine and D-alanine, a crucial step in bacterial cell wall biosynthesis. The active site of alanine racemase contains a pyridoxal 5'-phosphate (PLP) cofactor, which forms a Schiff base with the amino group of alanine. The specificity for the small methyl side chain is achieved through a precisely shaped hydrophobic pocket that sterically hinders the binding of substrates with larger side chains.
Another key enzyme is L-alanine dehydrogenase (L-ADH) , which catalyzes the reversible deamination of L-alanine to pyruvate. The binding pocket for the methyl side chain in L-ADH is tailored to favorably interact with the small hydrophobic group, contributing to the enzyme's high substrate specificity.
Quantitative Analysis of L-alanine Recognition
The affinity and catalytic efficiency of enzymes for L-alanine can be quantified using kinetic parameters such as the Michaelis constant (Km) and the catalytic constant (kcat). These values provide a measure of the enzyme's substrate binding affinity and its turnover rate, respectively.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Alanine Racemase | Geobacillus stearothermophilus | L-Alanine | 2.5 | 1200 | 4.8 x 10⁵ | |
| Alanine Racemase | Geobacillus stearothermophilus | D-Alanine | 1.2 | 600 | 5.0 x 10⁵ | |
| L-Alanine Dehydrogenase | Bacillus subtilis | L-Alanine | 1.7 | 97 | 5.7 x 10⁴ | |
| L-Alanine Dehydrogenase | Mycobacterium tuberculosis | L-Alanine | 3.4 | 55 | 1.6 x 10⁴ |
Experimental Protocols for Studying L-alanine Recognition
The elucidation of enzyme-substrate interactions relies on a combination of biochemical, biophysical, and structural biology techniques.
Enzyme Kinetics Assays
Objective: To determine the kinetic parameters (Km and kcat) of an enzyme for L-alanine.
Methodology:
-
Enzyme Purification: Purify the enzyme of interest using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).
-
Assay Setup: Prepare a series of reaction mixtures containing a fixed concentration of the enzyme, a suitable buffer, and varying concentrations of L-alanine. For dehydrogenases, include the necessary cofactor (e.g., NAD+).
-
Reaction Initiation and Monitoring: Initiate the reaction by adding the enzyme or substrate. Monitor the reaction progress over time by measuring the change in absorbance or fluorescence. For L-alanine dehydrogenase, the production of NADH can be monitored by the increase in absorbance at 340 nm.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the values of Km and kcat.
Site-Directed Mutagenesis
Objective: To identify key amino acid residues involved in L-alanine recognition.
Methodology:
-
Mutant Design: Identify putative active site residues based on structural information or sequence alignments. Design primers to introduce specific mutations (e.g., alanine scanning).
-
Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce the desired mutation into the gene encoding the enzyme.
-
Protein Expression and Purification: Express the mutant protein in a suitable host (e.g., E. coli) and purify it.
-
Functional Characterization: Perform enzyme kinetics assays on the mutant enzyme and compare its kinetic parameters to the wild-type enzyme. A significant change in Km or kcat indicates that the mutated residue is important for substrate binding or catalysis.
X-ray Crystallography
Objective: To determine the three-dimensional structure of the enzyme in complex with L-alanine or an analog.
Methodology:
-
Crystallization: Crystallize the purified enzyme in the presence of L-alanine or a non-reactive analog. This often requires screening a wide range of crystallization conditions.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Structural Analysis: Analyze the electron density maps to build a model of the enzyme-substrate complex. This will reveal the specific interactions between the L-alanine moiety and the active site residues.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a simplified representation of an enzyme active site.
Caption: A typical experimental workflow for studying enzyme-substrate recognition.
Caption: Simplified model of L-alanine binding in an enzyme's active site.
Conclusion and Future Directions
The recognition of the L-alanine moiety by enzymes is a finely tuned process that relies on a combination of shape complementarity and specific intermolecular interactions. While the methyl group is small and chemically simple, its interaction with the enzyme's active site is a critical determinant of substrate specificity and catalytic efficiency. A thorough understanding of these recognition principles is not only fundamental to our knowledge of enzymology but also has significant implications for drug development. For instance, the enzymes involved in bacterial cell wall biosynthesis that recognize alanine, such as alanine racemase, are attractive targets for the development of novel antibiotics. Future research in this area will likely focus on the use of computational modeling and directed evolution to design enzymes with novel specificities and to develop potent and selective enzyme inhibitors.
Probing Leukocyte Elastase Activity: A Technical Guide to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chromogenic substrate utilized as a biochemical probe for the detection of human leukocyte elastase (HLE). HLE is a serine protease implicated in a variety of inflammatory diseases, making its detection and quantification crucial in research and clinical settings. This document details the synthesis, mechanism of action, and experimental protocols for the use of this probe. Quantitative data on its enzymatic hydrolysis are presented, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its application.
Introduction
This compound, also referred to as 5-Phenyl-1H-pyrrol-3-yl N-[(4-methylphenyl)sulfonyl]-L-alaninate, is a synthetic molecule designed as a specific substrate for human leukocyte elastase. Its utility as a biochemical probe lies in its ability to undergo enzymatic cleavage by HLE, leading to a product that can be readily detected through a colorimetric reaction. This property has been harnessed for the development of diagnostic assays, particularly for the detection of urinary tract infections by identifying elevated HLE levels in urine. The chiral nature of the L-alanine moiety contributes to its specificity for the enzyme's active site[1].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 99740-00-8 | [2] |
| Molecular Formula | C₂₀H₂₀N₂O₄S | [2] |
| Molecular Weight | 384.45 g/mol | [1] |
| Melting Point | 153-155 °C | [2] |
| Boiling Point | 613.3 °C at 760 mmHg | [2] |
| Storage Temperature | Sealed in dry, Room Temperature | [2] |
| Solubility | Water: 1 mg/mL |
Synthesis Protocol
The synthesis of this compound involves a multi-step process. A detailed protocol is outlined below, based on established synthetic routes[3].
3.1. Synthesis of 3-Hydroxy-5-phenylpyrrole
The precursor, 3-hydroxy-5-phenylpyrrole, is synthesized from N-acetyl-3-acetoxy-5-phenylpyrrole.
-
Step 1: Deoxygenation. A finely divided portion of N-acetyl-3-acetoxy-5-phenylpyrrole is deoxygenated by stirring under a stream of argon for 10 minutes.
-
Step 2: Suspension and Cooling. The deoxygenated starting material is suspended in deoxygenated methanol and cooled to -6°C in a methanol/dry-ice bath under an inert gas atmosphere.
-
Step 3: Base Treatment. The cooled suspension is rapidly treated with an ice-cold, deoxygenated solution of 2N NaOH. The reaction temperature will rise and then cool, at which point the 3-hydroxy-5-phenylpyrrole product separates as fine crystals.
3.2. Synthesis of this compound
-
Step 1: Preparation of N-Tosyl-L-alaninyl Chloride. This reactive intermediate is freshly prepared prior to use.
-
Step 2: Reaction Setup. A solution of anhydrous tetrahydrofuran (THF), pyridine, and trifluoroacetic acid is maintained at 0°C under an inert gas atmosphere.
-
Step 3: Addition of 3-Hydroxy-5-phenylpyrrole. 3-Hydroxy-5-phenylpyrrole is added to the reaction mixture in one portion.
-
Step 4: Addition of N-Tosyl-L-alaninyl Chloride. A solution of freshly prepared N-tosyl-L-alaninyl chloride in anhydrous THF is added dropwise to the reaction mixture over 5-10 minutes.
-
Step 5: Reaction and Quenching. The resulting mixture is stirred for 15 minutes at 0°C. The reaction is then quenched by the addition of a solution of 1.0 M aqueous citric acid and ethyl acetate.
-
Step 6: Purification. The final product is isolated and purified through standard chromatographic techniques.
Logical Flow of Synthesis:
Caption: Synthesis workflow for this compound.
Mechanism of Action as a Biochemical Probe
The primary application of this compound is as a chromogenic substrate for the detection of human leukocyte elastase (HLE) activity. The mechanism involves a two-step enzymatic reaction followed by a chemical coupling reaction.
4.1. Enzymatic Hydrolysis
HLE, a serine protease, recognizes and cleaves the ester bond in this compound. This hydrolysis reaction releases 3-hydroxy-5-phenylpyrrole (HOPPy) and N-Tosyl-L-alanine. The rate of this reaction is directly proportional to the concentration of active HLE in the sample.
4.2. Diazo Coupling Reaction
The product of the enzymatic hydrolysis, 3-hydroxy-5-phenylpyrrole, is a phenolic compound. In the presence of a diazonium salt, such as 4-diazo-3-hydroxy-1-napthylsulfonate, it undergoes a diazo coupling reaction to form a colored azo dye. The intensity of the resulting color, typically purple, can be quantified spectrophotometrically to determine the amount of HOPPy produced, and thus the activity of HLE.
Signaling Pathway of Detection:
Caption: Mechanism of HLE detection using the biochemical probe.
Quantitative Data
The enzymatic hydrolysis of this compound by HLE has been kinetically characterized. The presence of decanol has been shown to accelerate the enzymatic hydrolysis, with a kcat/KM value approaching the diffusion-controlled limit.
| Substrate | Conditions | kcat/KM (M⁻¹s⁻¹) | Reference |
| This compound | With decanol | 10⁷ |
Experimental Protocols
6.1. Colorimetric Assay for Human Leukocyte Elastase Activity
This protocol provides a general framework for determining HLE activity in a sample (e.g., urine, plasma) using this compound.
-
Materials:
-
This compound solution (in an appropriate organic solvent like DMSO, then diluted in buffer)
-
Human Leukocyte Elastase (as a positive control)
-
Assay buffer (e.g., Tris-HCl, pH 7.5-8.5)
-
Diazonium salt solution (e.g., 4-diazo-3-hydroxy-1-napthylsulfonate)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a standard curve of known concentrations of HLE.
-
Add the sample and HLE standards to the wells of the microplate.
-
Initiate the reaction by adding the this compound solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the enzymatic reaction (e.g., by adding a specific inhibitor or changing the pH).
-
Add the diazonium salt solution to each well to initiate the color development.
-
Incubate for a sufficient time for the color to develop fully.
-
Measure the absorbance at the appropriate wavelength (e.g., the λmax of the formed azo dye) using a microplate reader.
-
Calculate the HLE activity in the samples by comparing their absorbance to the standard curve.
-
Experimental Workflow:
Caption: Workflow for the colorimetric HLE activity assay.
Applications and Future Perspectives
The primary and well-established application of this compound is in diagnostic assays for the detection of HLE, particularly in the context of urinary tract infections. Its specificity and the robust colorimetric signal make it a reliable tool for this purpose.
Future research could explore the modification of the pyrrole core or the amino acid moiety to develop probes with altered specificity for other proteases or to enhance its sensitivity. The chiral nature of the molecule also suggests potential applications in stereoselective synthesis or as a chiral resolving agent. Further investigation into its broader biological activities beyond being an HLE substrate could unveil new therapeutic or diagnostic applications.
Conclusion
This compound is a valuable biochemical probe for the sensitive and specific detection of human leukocyte elastase activity. Its well-defined synthesis, clear mechanism of action, and amenability to a straightforward colorimetric assay make it a powerful tool for researchers and clinicians. This technical guide provides the essential information for its effective utilization in the laboratory.
References
- 1. Buy this compound | 99740-00-8 [smolecule.com]
- 2. [Detection of human leukocyte elastase from a plasma alpha-1-proteinase inhibitor complex by its enzymatic activity with a synthetic substrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0158204B1 - Composition and test device for determining the presence of leukocytes, containing a zwitterion coupling agent - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Human Leukocyte Elastase (HLE) Assay using 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Leukocyte Elastase (HLE) is a serine protease released by neutrophils during inflammation. Its activity is implicated in various pathological conditions, making it a significant target for drug development. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a chromogenic substrate used for the detection of HLE.[1] Upon enzymatic cleavage by HLE, it releases 3-hydroxy-5-phenylpyrrole, which can be detected spectrophotometrically, often through a secondary coupling reaction to produce a colored product.[1] This document provides a detailed protocol for performing an HLE assay using this substrate.
Quantitative Data Summary
The following table summarizes the kinetic constants for the HLE-catalyzed hydrolysis of this compound (Tos-Ala-OPPy).
| Substrate | Kinetic Constant (kcat/KM) | Conditions | Reference |
| This compound (Tos-Ala-OPPy) | 10(7) M-1 s-1 | In the presence of decanol | [1] |
Experimental Protocol: HLE Assay
This protocol outlines the materials and procedures for measuring HLE activity using this compound as a substrate.
I. Materials and Reagents
-
Enzyme: Human Leukocyte Elastase (HLE)
-
Buffer: 0.1 M Tris-HCl, pH 8.0
-
Co-solvent for Substrate: Dimethyl sulfoxide (DMSO)
-
Diazo Coupling Agent (optional, for colorimetric detection): 4-diazo-3-hydroxy-1-napthylsulfonate[1]
-
Microplate Reader
-
96-well microplates
-
Standard laboratory equipment: pipettes, tubes, etc.
II. Preparation of Solutions
-
HLE Stock Solution: Prepare a stock solution of HLE in the assay buffer. The final concentration will depend on the specific activity of the enzyme lot.
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store protected from light.[6]
-
Assay Buffer: Prepare 0.1 M Tris-HCl buffer and adjust the pH to 8.0.
III. Assay Procedure
-
Prepare Working Solutions:
-
Dilute the HLE stock solution in assay buffer to the desired working concentration.
-
Dilute the substrate stock solution in assay buffer to the desired final concentration. Note that the final DMSO concentration in the assay should be kept low (typically <1%) to avoid enzyme inhibition.
-
-
Assay Setup (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the HLE working solution to the appropriate wells.
-
For control wells (no enzyme), add 25 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add 25 µL of the substrate working solution to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at a wavelength determined by the product of the reaction. If a diazo coupling agent is used, this will be in the visible range (e.g., corresponding to the purple color produced).[1] If direct measurement of the hydrolysis product is performed, the wavelength should be optimized accordingly.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
The enzyme activity can be calculated using the Beer-Lambert law if the extinction coefficient of the product is known.
-
Experimental Workflow Diagram
Caption: Workflow for the HLE assay using this compound.
References
- 1. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 99740-00-8 [smolecule.com]
- 3. This compound | C20H20N2O4S | CID 13785328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. medchemexpress.com [medchemexpress.com]
Colorimetric detection of leukocyte elastase using "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Leukocyte Elastase (HLE), a serine protease released by neutrophils during inflammation, is a key biomarker for various inflammatory diseases and a target for therapeutic intervention. This document provides detailed application notes and protocols for the colorimetric detection of HLE activity using the specific chromogenic substrate, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (Tos-Ala-OPPy). The assay is based on the enzymatic hydrolysis of Tos-Ala-OPPy by HLE, which yields 3-hydroxy-5-phenylpyrrole (HOPPy). The subsequent coupling of HOPPy with a diazonium salt, such as 4-diazo-3-hydroxy-1-napthylsulfonate, results in the formation of a purple-colored product that can be quantified spectrophotometrically. This method is notably utilized in diagnostic reagent strips for the detection of urinary tract infections by measuring HLE in urine.[1]
Data Presentation
| Parameter | Value | Notes |
| Substrate | This compound (Tos-Ala-OPPy) | A specific substrate for Human Leukocyte Elastase. |
| Enzyme | Human Leukocyte Elastase (HLE) | |
| Kinetic Constant (kcat/KM) | 10⁷ M⁻¹s⁻¹ | In the presence of decanol, approaching the diffusion-controlled limit.[1] |
| Detection Principle | Colorimetric | Based on the formation of a purple azo dye.[1] |
| Limit of Detection (LOD) | Data not available | Requires experimental determination for a specific assay format. |
| Limit of Quantification (LOQ) | Data not available | Requires experimental determination for a specific assay format. |
| Linear Range | Data not available | Requires experimental determination for a specific assay format. |
| Specificity | While primarily for HLE, cross-reactivity with other proteases should be evaluated for specific applications. Pancreatic elastase is a related enzyme to consider.[1] |
Reaction Mechanism
The colorimetric detection of HLE using Tos-Ala-OPPy involves a two-step enzymatic and chemical reaction pathway. First, HLE catalyzes the hydrolysis of the ester bond in Tos-Ala-OPPy. This is followed by a rapid coupling reaction of the hydrolysis product with a diazonium salt to produce a stable, colored compound.
Experimental Protocols
This section provides a representative protocol for a 96-well microplate colorimetric assay for HLE activity. This protocol is synthesized from the reaction principle and general best practices for enzyme assays. Researchers should optimize parameters such as incubation times and reagent concentrations for their specific experimental conditions.
Materials and Reagents:
-
Human Leukocyte Elastase (HLE), purified standard
-
This compound (Tos-Ala-OPPy)
-
4-diazo-3-hydroxy-1-napthylsulfonate (or a similar diazonium salt)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5-8.5)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the resulting azo dye (typically in the 500-600 nm range, requires empirical determination).
Reagent Preparation:
-
HLE Stock Solution: Reconstitute lyophilized HLE in the assay buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, prepare working solutions of HLE by diluting the stock solution in cold assay buffer to the desired concentrations.
-
Substrate Stock Solution: Dissolve Tos-Ala-OPPy in DMSO to create a stock solution (e.g., 10-20 mM). Store at -20°C, protected from light.
-
Diazonium Salt Solution: Prepare the diazonium salt solution according to the manufacturer's instructions. This solution is often light-sensitive and may need to be prepared fresh before each experiment.
Assay Procedure:
-
Plate Setup:
-
Blank: 50 µL of assay buffer.
-
Enzyme Control: 50 µL of each HLE standard concentration.
-
Sample: 50 µL of the sample to be tested.
-
-
Substrate Addition: Prepare a working solution of the substrate by diluting the stock solution in the assay buffer. Add 50 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
Color Development: Add 50 µL of the diazonium salt solution to all wells. Allow the color to develop for 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the wavelength of maximum absorbance for the purple azo dye.
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Create a standard curve by plotting the absorbance values of the HLE standards against their known concentrations.
-
Determine the HLE concentration in the unknown samples by interpolating their absorbance values on the standard curve.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the colorimetric detection of HLE.
References
Application Notes and Protocols for the Enzymatic Hydrolysis of "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" by Human Leukocyte Elastase (HLE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Leukocyte Elastase (HLE), a serine protease stored in the azurophilic granules of neutrophils, plays a critical role in both host defense and pathological tissue destruction. Its enzymatic activity is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis. Consequently, HLE is a significant target for therapeutic intervention. The chromogenic substrate, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (also referred to as Tos-Ala-OPPy), serves as a highly reactive and specific tool for studying the kinetics of HLE activity. This document provides detailed application notes and protocols for the enzymatic hydrolysis of this substrate by HLE.
The hydrolysis of this compound by HLE yields 3-hydroxy-5-phenylpyrrole (HOPPy), which can be detected spectrophotometrically, often through a secondary coupling reaction to produce a colored product. This assay is valuable for screening potential HLE inhibitors and for characterizing the enzyme's kinetic properties.
Data Presentation
The following table summarizes the available quantitative data for the enzymatic hydrolysis of this compound by Human Leukocyte Elastase.
| Substrate | Enzyme | Kinetic Parameter | Value | Conditions | Reference |
| This compound | Human Leukocyte Elastase (HLE) | kcat/KM | 10^7 M⁻¹s⁻¹ | In the presence of decanol | [1] |
| This compound | Human Leukocyte Elastase (HLE) | Km, kcat | Not available in abstract | Determined at three different pH values | [1] |
Note: The specific Michaelis constant (Km) and catalytic rate constant (kcat) values at different pH levels were determined in the cited study but are not available in the abstract. Access to the full publication is required for these specific parameters. The provided catalytic efficiency (kcat/KM) highlights the high reactivity of this substrate with HLE[1].
Mandatory Visualizations
HLE-Mediated Inflammatory Signaling Pathway
References
Application Notes and Protocols: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in Diagnostic Test Strips
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a chromogenic substrate utilized in rapid diagnostic tests for the detection of human leukocyte elastase (HLE), an enzyme released by neutrophils.[1][2] The presence of HLE in urine is a key indicator of pyuria, which is often associated with urinary tract infections (UTIs).[1][2] Test strips incorporating this substrate, such as the Ames LEUKOSTIX®, provide a simple and rapid method for screening for UTIs.[1][3] This document provides detailed application notes and protocols for the use of this compound in the preparation and application of diagnostic test strips.
Principle of the Assay
The detection of leukocyte esterase using this compound is based on a two-step reaction that results in a visually detectable color change.[1][3][4]
-
Enzymatic Hydrolysis: Human leukocyte elastase in the urine sample catalyzes the hydrolysis of the ester bond in this compound. This reaction releases 3-hydroxy-5-phenylpyrrole (HOPPy).[1][2]
-
Diazo Coupling Reaction: The liberated 3-hydroxy-5-phenylpyrrole then couples with a diazonium salt, which is also impregnated into the test strip. This reaction forms a stable, purple-colored azo dye.[1][3] The intensity of the color produced is proportional to the concentration of leukocyte esterase in the sample.[4]
Signaling Pathway```dot
Protocol 2: Detection of Leukocyte Esterase in Urine Samples
This protocol outlines the procedure for using the prepared test strips to detect HLE in urine.
Materials:
-
Prepared leukocyte esterase diagnostic test strips
-
Freshly collected urine samples in sterile containers
-
Color chart for result interpretation
-
Timer
Procedure:
-
Sample Collection: Collect a fresh, clean-catch midstream urine sample in a sterile container. [5]The first urine of the day is often preferred due to its higher concentration. [4]2. Test Procedure:
-
Remove a test strip from its container, avoiding contact with the reagent pad.
-
Fully immerse the reagent end of the strip into the urine sample for a short period (e.g., 1-2 seconds). [1] * Withdraw the strip and drag the edge against the rim of the container to remove excess urine. [4] * Blot the side of the strip on an absorbent paper towel to remove any remaining liquid. [1]3. Incubation and Reading:
-
Start a timer as soon as the strip is dipped.
-
Lay the strip on a flat, dry surface with the reagent pad facing up.
-
After the specified time (typically 1 to 2 minutes), compare the color of the reagent pad to the provided color chart. [4]4. Interpretation of Results:
-
Negative: No color change indicates the absence of detectable leukocyte esterase.
-
Positive: The appearance of a purple color indicates the presence of leukocyte esterase. The intensity of the color corresponds to the concentration of leukocytes, which can be estimated using the color chart. [1][4]
-
Experimental Workflow: Assay Procedure
References
Application Note: Diazonium Salt Coupling with a Novel Pyrrole Derivative for Azo Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo compounds derived from heterocyclic scaffolds, such as pyrrole, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. These activities include antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The synthesis of novel azo dyes via diazonium salt coupling reactions is a versatile method for generating new chemical entities for drug screening libraries.[3][4] This application note details a protocol for the diazonium salt coupling reaction with a specific hydrolyzed pyrrole derivative, "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole," to generate a novel azo compound with potential therapeutic applications. The resulting azo-pyrrole derivatives can be explored for their pharmacological activities, serving as potential leads in drug discovery programs.[5][6][7]
Principle of the Reaction
The core of this protocol is the electrophilic substitution reaction between an aryldiazonium salt and an electron-rich pyrrole ring. The diazonium salt, prepared by the diazotization of an aromatic amine, acts as the electrophile. The electron-donating groups on the pyrrole ring activate it towards electrophilic attack, leading to the formation of a colored azo compound. The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt.[8][9][10]
Experimental Protocol
This protocol outlines the synthesis of a novel azo-pyrrole compound through a two-step process: the preparation of the diazonium salt followed by the coupling reaction with the hydrolyzed "this compound."
Materials:
-
Aniline (or a substituted aniline)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Hydrolyzed "this compound"
-
Sodium Acetate
-
Ethanol
-
Diethyl Ether
-
Standard laboratory glassware
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Filtration apparatus
Procedure:
Step 1: Preparation of the Diazonium Salt
-
In a 100 mL beaker, dissolve 10 mmol of aniline (or a substituted aniline) in 25 mL of 2M hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol in 10 mL of water) dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the mixture for an additional 15-20 minutes after the addition is complete. The resulting solution contains the aryldiazonium salt.
Step 2: Azo Coupling Reaction
-
In a separate 250 mL beaker, dissolve 10 mmol of hydrolyzed "this compound" in 50 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the pyrrole solution with vigorous stirring.
-
Add a saturated solution of sodium acetate to adjust the pH of the reaction mixture to 4-5.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours. The formation of a colored precipitate indicates the progress of the reaction.
-
After the reaction is complete, collect the precipitated azo compound by vacuum filtration.
-
Wash the product with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the final product under vacuum.
Characterization:
The synthesized azo-pyrrole compound should be characterized using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, including the N=N azo linkage.
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Data Presentation
The following table summarizes hypothetical quantitative data for a series of synthesized azo-pyrrole derivatives, illustrating the expected outcomes of the described protocol with various substituted anilines.
| Derivative (Substituent on Aniline) | Yield (%) | Melting Point (°C) | λmax (nm) |
| H | 85 | 182-185 | 450 |
| 4-NO₂ | 92 | 210-213 | 485 |
| 4-Cl | 88 | 195-198 | 462 |
| 4-CH₃ | 82 | 175-178 | 445 |
Visualizations
Caption: Experimental workflow for the synthesis of the azo-pyrrole compound.
Caption: A potential application pathway in drug discovery.
References
- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 5. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. | Semantic Scholar [semanticscholar.org]
- 8. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
"3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the preparation and stability assessment of solutions of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Due to a lack of specific published data for this compound, the following protocols are based on general best practices for hydrophobic organic compounds and pyrrole derivatives. It is crucial to validate these methods for your specific experimental needs.
Compound Information
| Property | Value |
| CAS Number | 99740-00-8 |
| Molecular Formula | C₂₀H₂₀N₂O₄S |
| Molecular Weight | 384.45 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 153-155 °C[1][2][3] |
| Storage (Solid) | Sealed in a dry, room temperature environment. |
Solution Preparation
The hydrophobic nature of this compound necessitates the use of organic solvents for dissolution.
Recommended Solvents
Based on the properties of similar organic compounds, the following solvents are recommended for initial solubility testing:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Acetonitrile
Protocol for Preparing a Stock Solution
This protocol outlines the steps to prepare a stock solution of this compound.
Caption: Workflow for preparing a stock solution.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Solvent Addition: In a clean, dry vial, add the appropriate volume of the chosen solvent (e.g., DMSO) to the solid compound to achieve the desired concentration.
-
Dissolution: To aid dissolution, vortex the solution or sonicate it in a water bath. Gentle warming may be applied if necessary, but caution should be exercised to avoid degradation.
-
Verification: Visually inspect the solution to ensure that all the solid has completely dissolved and the solution is clear.
-
Storage: Store the stock solution in a tightly sealed container, protected from light. For short-term storage, 4°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles. A supplier suggests that stock solutions can be stored at -80°C for 6 months or at -20°C for 1 month when protected from light[4].
Stability Assessment
The stability of this compound in solution should be evaluated under various conditions to determine its shelf-life and appropriate handling procedures.
Factors Affecting Stability
Several factors can influence the stability of the compound in solution:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: The ester linkage in the molecule may be susceptible to hydrolysis under acidic or basic conditions.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
Oxidation: The pyrrole ring may be susceptible to oxidation.
Experimental Protocol for Stability Testing
This protocol describes a general procedure for assessing the stability of the compound in a chosen solvent at different temperatures.
Caption: Workflow for assessing solution stability.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in the desired solvent at a known concentration.
-
Aliquoting: Distribute the solution into multiple small, tightly sealed vials to avoid repeated opening of the same sample.
-
Storage Conditions: Store the aliquots under a range of conditions. A typical stability study might include:
-
-20°C (frozen control)
-
4°C (refrigerated)
-
Room temperature (ambient)
-
40°C (accelerated degradation)
-
-
Time Points: At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), retrieve one aliquot from each storage condition.
-
Analysis: Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the concentration of the parent compound.
-
Data Analysis: Compare the concentration of the compound at each time point to the initial concentration (time 0) to determine the percentage of degradation.
Forced Degradation Studies
To understand the degradation pathways, forced degradation studies can be performed by exposing the compound to more extreme conditions:
-
Acidic/Basic Conditions: Treat the solution with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and monitor the degradation over time.
-
Oxidative Conditions: Add a mild oxidizing agent (e.g., 3% H₂O₂) to the solution.
-
Photostability: Expose the solution to a controlled source of UV and visible light.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| DMSO | 25 | Data to be determined | |
| DMF | 25 | Data to be determined | |
| Ethanol | 25 | Data to be determined | |
| Methanol | 25 | Data to be determined | |
| Acetonitrile | 25 | Data to be determined | |
| Water | 25 | Expected to be very low |
Table 2: Stability of this compound in DMSO Solution
| Storage Condition | Time Point | Concentration (µg/mL) | % Remaining |
| -80°C | 0 | Initial Concentration | 100 |
| 1 month | Data to be determined | ||
| 6 months | Data to be determined | ||
| -20°C | 0 | Initial Concentration | 100 |
| 1 week | Data to be determined | ||
| 1 month | Data to be determined | ||
| 4°C | 0 | Initial Concentration | 100 |
| 24 hours | Data to be determined | ||
| 72 hours | Data to be determined | ||
| Room Temperature | 0 | Initial Concentration | 100 |
| 24 hours | Data to be determined | ||
| 72 hours | Data to be determined |
Signaling Pathways
Currently, there is no publicly available information to suggest the involvement of this compound in specific signaling pathways.
Conclusion
The protocols and guidelines presented in this document provide a framework for the systematic evaluation of the solution preparation and stability of this compound. Researchers are strongly encouraged to perform their own validation studies to establish appropriate conditions for their specific applications. Careful consideration of solvent selection, storage conditions, and analytical methodology will ensure the reliable use of this compound in research and development.
References
Application Notes and Protocols for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in Inflammatory Disease Research
For research use only. Not for use in diagnostic procedures.
Introduction
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, also identified by its CAS Number 99740-00-8, is a complex heterocyclic organic compound.[1][2][3][4][5] Its structure features a pyrrole ring substituted with a phenyl group and an N-tosyl-L-alaninyloxy moiety, conferring chirality to the molecule.[1] While specific applications in inflammatory disease research are not yet extensively documented in publicly available literature, its chemical properties suggest potential as a modulator of biological pathways.[1] The presence of the L-alanine group and its overall structure indicate possible interactions with biological systems, making it a candidate for screening in drug discovery programs targeting inflammation.[1]
These application notes provide a comprehensive, albeit theoretical, framework for researchers and drug development professionals to investigate the potential anti-inflammatory effects of this compound. The protocols and assays outlined below are standard methodologies in the field of inflammation research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₂O₄S | [1][2][4][6] |
| Molecular Weight | 384.45 g/mol | [1][2][6][7] |
| CAS Number | 99740-00-8 | [2][3][4][5][6] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 153-155 °C | [2][3][4][5] |
| Purity | Min. 95% | [7] |
| Solubility | Information should be obtained from the supplier; requires selection of an appropriate solvent. | [8] |
| Storage | Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light. | [8] |
Hypothetical Anti-Inflammatory Activity and Mechanism of Action
Based on common inflammatory signaling pathways, a hypothetical mechanism of action for this compound could involve the inhibition of key pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the production of inflammatory mediators like cytokines and chemokines. A proposed, speculative mechanism is illustrated in the signaling pathway diagram below.
Caption: Hypothetical mechanism of action via inhibition of NF-κB and MAPK pathways.
Experimental Protocols
The following protocols are designed to screen for and characterize the anti-inflammatory properties of this compound.
In Vitro Anti-Inflammatory Screening
A general workflow for the initial in vitro screening is depicted below.
Caption: General workflow for in vitro anti-inflammatory screening.
a. Cell Viability Assay (MTT Assay)
-
Objective: To determine the non-toxic concentration range of the compound.
-
Method:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
b. Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Objective: To quantify the effect of the compound on NO production in LPS-stimulated macrophages.
-
Method:
-
Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat cells with non-toxic concentrations of the compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
c. Quantification of Pro-Inflammatory Cytokines (ELISA)
-
Objective: To measure the effect of the compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Method:
-
Culture and treat cells as described in the Griess Assay protocol.
-
Collect the cell culture supernatant.
-
Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure absorbance and calculate cytokine concentrations based on standard curves.
-
d. Western Blot Analysis for Pro-Inflammatory Proteins
-
Objective: To determine the effect of the compound on the expression of iNOS and COX-2.
-
Method:
-
Seed RAW 264.7 cells in a 6-well plate at 1 x 10⁶ cells/well, and treat as described above.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mechanistic Studies: Analysis of Signaling Pathways
a. Western Blot for NF-κB and MAPK Pathways
-
Objective: To investigate if the compound's anti-inflammatory effects are mediated through the inhibition of NF-κB and MAPK signaling.
-
Method:
-
Culture and treat RAW 264.7 cells as described previously, but for shorter time points (e.g., 15, 30, 60 minutes) after LPS stimulation.
-
Perform Western blot analysis as described above, using primary antibodies for:
-
Phospho-p65 (NF-κB)
-
Total p65
-
Phospho-IκBα
-
Total IκBα
-
Phospho-ERK1/2
-
Total ERK1/2
-
Phospho-p38
-
Total p38
-
Phospho-JNK
-
Total JNK
-
-
Analyze the phosphorylation status of key signaling proteins to determine pathway activation.
-
Quantitative Data Summary (Hypothetical)
The following tables represent hypothetical data that could be generated from the experiments described above.
Table 2: Hypothetical Effect of this compound on Cell Viability and NO Production
| Compound Concentration (µM) | Cell Viability (% of Control) | NO Production (% of LPS Control) |
| 0 (Control) | 100 ± 5.2 | 5.1 ± 1.2 |
| 0 + LPS (1 µg/mL) | 98.5 ± 4.8 | 100 |
| 1 + LPS | 99.1 ± 5.5 | 85.3 ± 6.1 |
| 5 + LPS | 97.6 ± 4.9 | 62.7 ± 5.4 |
| 10 + LPS | 96.8 ± 5.1 | 41.2 ± 4.5 |
| 25 + LPS | 95.2 ± 4.7 | 25.8 ± 3.9 |
Table 3: Hypothetical IC₅₀ Values for Inhibition of Inflammatory Mediators
| Parameter | IC₅₀ (µM) |
| NO Production | 8.5 |
| TNF-α Secretion | 12.3 |
| IL-6 Secretion | 15.1 |
Conclusion
This compound is a chiral compound with potential for biological activity.[1] The protocols and framework provided here offer a structured approach for the systematic investigation of its anti-inflammatory properties. These studies can elucidate its potential as a novel therapeutic agent for inflammatory diseases and pave the way for further preclinical and clinical development. Researchers should begin by confirming the compound's purity and solubility, followed by a systematic screening cascade as outlined.
References
- 1. Buy this compound | 99740-00-8 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. This compound|lookchem [lookchem.com]
- 5. watson-int.com [watson-int.com]
- 6. This compound | C20H20N2O4S | CID 13785328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. medchemexpress.com [medchemexpress.com]
High-throughput screening assays using "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole"
An Application Note and Protocol for High-Throughput Screening of Serine Protease Inhibitors using 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
Introduction
Serine proteases are a large family of enzymes that play critical roles in numerous physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in a variety of diseases such as inflammation, cancer, and cardiovascular disorders, making them important targets for drug discovery. High-throughput screening (HTS) is a key strategy for identifying novel inhibitors of these enzymes.
This document describes a robust and sensitive HTS assay for the identification of inhibitors of chymotrypsin-like serine proteases. The assay utilizes the fluorogenic substrate, this compound.[1][2] The principle of the assay is based on the enzymatic cleavage of an ester bond within the substrate. In its native state, the substrate is non-fluorescent. Upon cleavage by a serine protease, the highly fluorescent product, 3-hydroxy-5-phenylpyrrole, is released.[3] The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity, allowing for rapid and quantitative assessment of inhibitor efficacy. This "turn-on" fluorescence mechanism provides a high signal-to-background ratio, which is ideal for HTS applications.[4][5]
Assay Principle and Signaling Pathway
The assay substrate, this compound, is specifically designed to be recognized by certain serine proteases. The enzyme catalyzes the hydrolysis of the ester linkage, releasing the fluorescent leaving group, 3-hydroxy-5-phenylpyrrole. The fluorescence of this product can be monitored over time to determine the reaction rate. In the presence of an inhibitor, the rate of cleavage is reduced, resulting in a lower fluorescence signal.
Serine proteases often function as key nodes in signaling cascades. For example, a hypothetical protease might be involved in an inflammatory pathway where it activates a downstream effector, leading to the release of pro-inflammatory cytokines. Inhibiting this protease could block this cascade, representing a potential therapeutic strategy.
Quantitative Data Summary
The following tables summarize the key parameters for validating this HTS assay using a generic chymotrypsin-like serine protease.
Table 1: HTS Assay Validation Parameters
| Parameter | Value | Description |
| Substrate Concentration | 10 µM | Optimal concentration for assay (approx. Km) |
| Enzyme Concentration | 5 nM | Concentration yielding a robust linear reaction rate |
| Excitation Wavelength | 380 nm | Optimal wavelength to excite the fluorescent product[5] |
| Emission Wavelength | 460 nm | Wavelength of maximum fluorescence emission[5] |
| Signal to Background (S/B) | > 15 | Ratio of the signal from uninhibited enzyme vs. no enzyme |
| Z'-factor | 0.85 | A measure of assay quality; > 0.5 is excellent for HTS |
Table 2: Inhibitor Potency (IC₅₀) Determination
| Compound | Target | IC₅₀ (nM) | Description |
| Chymostatin (Control) | Serine Protease | 85.2 | Known reversible inhibitor of chymotrypsin-like proteases |
| Compound X | Serine Protease | 150.5 | A hypothetical hit from a screening campaign |
| Compound Y | Serine Protease | > 10,000 | A hypothetical inactive compound |
Experimental Protocols
Materials and Reagents:
-
Substrate: this compound (CAS: 99740-00-8)[6]
-
Enzyme: Recombinant chymotrypsin-like serine protease
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20[5]
-
Control Inhibitor: Chymostatin
-
Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade
-
Microplates: 384-well, black, flat-bottom, non-treated polystyrene plates
-
Plate Reader: A fluorescence plate reader capable of top-reading with excitation at 380 nm and emission at 460 nm.
Protocol 1: HTS for Serine Protease Inhibitors
This protocol is designed for screening a compound library to identify potential inhibitors.
-
Compound Plating:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound solution into the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 50 µL final assay volume.
-
For control wells, add 50 nL of DMSO (for 0% inhibition) or 50 nL of a 10 mM Chymostatin solution (for 100% inhibition).
-
-
Enzyme Preparation and Addition:
-
Prepare a 2X working solution of the serine protease (10 nM) in cold Assay Buffer.
-
Dispense 25 µL of the 2X enzyme solution into each well of the assay plate containing the compounds.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure the contents are mixed at the bottom of the wells.
-
Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare a 2X working solution of the substrate (20 µM) in Assay Buffer.
-
To initiate the enzymatic reaction, add 25 µL of the 2X substrate solution to all wells.
-
Immediately transfer the plate to a fluorescence plate reader.
-
Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) every 60 seconds for 20 minutes (kinetic read). The rate of increase in fluorescence (RFU/min) corresponds to the enzyme activity.
-
-
Data Analysis:
-
Calculate the reaction rate for each well by determining the slope of the linear portion of the kinetic curve.
-
Normalize the data using the control wells:
-
% Inhibition = 100 * (1 - [Ratetest compound - Rate100% inhibition] / [Rate0% inhibition - Rate100% inhibition])
-
-
Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition).
-
Protocol 2: IC₅₀ Determination for Hit Compounds
This protocol is used to determine the potency of compounds identified as "hits" in the primary screen.
-
Serial Dilution of Compounds:
-
Create a 10-point, 3-fold serial dilution series for each hit compound in 100% DMSO, starting from a 10 mM stock.
-
Transfer 50 nL of each concentration into the wells of a 384-well plate. Include DMSO-only wells for 0% inhibition control.
-
-
Enzyme and Substrate Addition:
-
Follow steps 2 and 3 from Protocol 1 to add the enzyme, incubate, and then add the substrate to initiate the reaction.
-
-
Data Collection and Analysis:
-
Collect kinetic fluorescence data as described in Protocol 1.
-
Calculate the % Inhibition for each compound concentration.
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
References
- 1. Buy this compound | 99740-00-8 [smolecule.com]
- 2. This compound | C20H20N2O4S | CID 13785328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-5-phenylpyrrole | C10H9NO | CID 4429535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A novel high throughput screening assay for HCV NS3 serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound|lookchem [lookchem.com]
Application Notes: In Vitro Evaluation of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole as a Potential Enzyme Inhibitor
Introduction
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a chiral heterocyclic compound incorporating a pyrrole scaffold, a phenyl group, and an N-tosylated L-alanine moiety.[1] Its structural features, particularly the chiral L-alanine residue, suggest potential interactions with biological macromolecules, making it a candidate for investigation in drug discovery and as a biochemical reagent in life science research.[1][2] While specific enzymatic targets of this compound are not extensively documented in publicly available literature, the pyrrole core is a common motif in compounds exhibiting a wide range of biological activities, including enzyme inhibition. Various pyrrole derivatives have been investigated as inhibitors of enzymes such as cyclooxygenases (COX-1 and COX-2), monoamine oxidases (MAO-A and MAO-B), and tyrosinase.[3][4][5] This application note provides a representative protocol for evaluating the in vitro inhibitory activity of this compound against a model serine protease, trypsin, chosen due to the presence of the amino acid-like L-alanine component.
Principle of the Assay
The enzymatic activity of trypsin is determined by monitoring the hydrolysis of a chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA). Upon cleavage by trypsin, the colorless substrate releases p-nitroaniline, a yellow product that can be quantified spectrophotometrically by measuring its absorbance at 405 nm. The rate of p-nitroaniline formation is directly proportional to the trypsin activity. By measuring this rate in the presence of varying concentrations of this compound, the inhibitory potential of the compound can be determined, and key parameters such as the half-maximal inhibitory concentration (IC50) can be calculated.
Materials and Reagents
-
This compound (Purity: ≥95%)
-
Trypsin (from bovine pancreas, TPCK-treated, ≥10,000 BAEE units/mg protein)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA)
-
Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (DMSO, ACS grade)
-
96-well microplates (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm
Data Presentation
The inhibitory activity of this compound against trypsin can be summarized in the following table. Please note that the data presented here is hypothetical and for illustrative purposes only .
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| This compound | Trypsin | 15.8 | Competitive |
| Aprotinin (Positive Control) | Trypsin | 0.02 | Competitive |
Experimental Protocols
Preparation of Reagents
-
Tris-HCl Buffer (50 mM, pH 8.2, 20 mM CaCl2): Dissolve 6.057 g of Tris base and 2.94 g of calcium chloride dihydrate in 800 mL of deionized water. Adjust the pH to 8.2 with 1 M HCl. Bring the final volume to 1 L with deionized water.
-
Trypsin Stock Solution (1 mg/mL): Dissolve 1 mg of trypsin in 1 mL of cold, sterile 1 mM HCl. Aliquot and store at -20°C.
-
L-BAPA Stock Solution (10 mM): Dissolve 43.46 mg of L-BAPA in 10 mL of DMSO. Store at 4°C, protected from light.
-
Compound Stock Solution (10 mM): Dissolve 3.84 mg of this compound in 1 mL of DMSO.
Enzyme Inhibition Assay Protocol
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in DMSO. A typical starting range would be from 10 mM down to 1 µM.
-
Assay Plate Setup: In a 96-well microplate, add the following to each well:
-
Blank: 188 µL of Tris-HCl buffer
-
Control (No Inhibitor): 168 µL of Tris-HCl buffer, 20 µL of trypsin working solution, and 2 µL of DMSO.
-
Inhibitor Wells: 168 µL of Tris-HCl buffer, 20 µL of trypsin working solution, and 2 µL of the respective inhibitor dilution.
-
-
Pre-incubation: Mix the contents of the wells by gentle tapping and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: To each well (except the blank), add 10 µL of a 1 mM L-BAPA working solution (prepared by diluting the stock solution in Tris-HCl buffer).
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the absorbance at 405 nm every 60 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro enzyme inhibition assay of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway illustrating the inhibitory action of the compound on a protease.
References
- 1. Buy this compound | 99740-00-8 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole based HLE Assay
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing the chromogenic substrate, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, in Human Leukocyte Elastase (HLE) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the HLE assay using this compound?
This is a colorimetric assay based on a two-step enzymatic and chemical reaction. First, Human Leukocyte Elastase (HLE) hydrolyzes the substrate, this compound, to release 3-hydroxy-5-phenylpyrrole (HOPPy). Subsequently, this phenolic product undergoes a diazo coupling reaction with a diazonium salt (e.g., 4-diazo-3-hydroxy-1-napthylsulfonate) in the assay buffer to form a stable, colored azo dye.[1] The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the HLE activity in the sample.
Q2: What is the optimal storage for the this compound substrate?
The solid substrate should be stored, sealed in a dry, room temperature environment.[2][3] Once dissolved to create a stock solution, it is recommended to aliquot and store it at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4] It is crucial to avoid repeated freeze-thaw cycles to prevent inactivation of the product.[4]
Q3: Is this a fluorescent or colorimetric assay?
This is a colorimetric assay.[1][5] The enzymatic product, 3-hydroxy-5-phenylpyrrole, is not fluorescent itself but reacts with a diazonium salt to produce a colored compound.[1]
Q4: Can I use this assay for samples other than urine?
While this substrate has been utilized for detecting HLE in urine, it can potentially be adapted for other biological samples such as plasma, serum, or cell culture supernatants.[1][5] However, it is crucial to perform proper sample validation to identify and mitigate potential interferences from components within those specific sample matrices.
Troubleshooting Guide
High Background Absorbance
Q5: My negative controls and blanks show high absorbance. What could be the cause?
High background can obscure the true signal and reduce assay sensitivity. Common causes include:
-
Reagent Contamination: One or more of your reagents (buffer, substrate solution, or diazonium salt solution) may be contaminated. Prepare fresh reagents using high-purity water and clean labware.[4]
-
Instability of Diazonium Salt: Diazonium salts can be unstable and may decompose over time, especially when exposed to light, heat, or non-optimal pH, leading to a colored byproduct.[2][6][7] It is recommended to prepare the diazonium salt solution fresh before each experiment.
-
Substrate Auto-hydrolysis: Although less common, the substrate may slowly hydrolyze on its own. Ensure proper storage of the substrate stock solution.
-
Sample-Specific Interference: If the high background is only present in wells with your sample, it could be due to endogenous colored compounds or turbidity in the sample.[4] To correct for this, run a sample blank containing the sample and all assay components except for the substrate.
Low or No Signal
Q6: I am not observing any color development, or the signal is very weak, even in my positive controls. What should I check?
A lack of signal can be due to several factors related to the enzyme, substrate, or reaction conditions:
-
Inactive HLE Enzyme: The HLE enzyme may have lost its activity. Ensure it has been stored correctly at the recommended temperature and that its activity is verified.
-
Degraded Substrate: The this compound substrate may have degraded. Prepare a fresh dilution from a properly stored stock solution.[4]
-
Incorrect pH of Assay Buffer: The diazo coupling reaction is pH-sensitive.[1] The pH of the assay buffer is critical for both the enzymatic reaction and the subsequent color development. Verify the pH of your buffer.
-
Degraded Diazonium Salt: The diazonium salt is a key component for color development and is often unstable.[2][6] Prepare it fresh for each assay.
-
Presence of Inhibitors: Your sample may contain endogenous inhibitors of HLE. This can be tested by spiking a known amount of active HLE into your sample and observing if the activity is lower than expected.
Inconsistent or Non-Reproducible Results
Q7: I am seeing high variability between my replicates. What are the likely causes?
Inconsistent results can compromise the reliability of your data. Consider the following:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of any of the assay components (enzyme, substrate, sample, diazonium salt) will lead to variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Temperature Fluctuations: Both the enzymatic reaction and the color development can be temperature-dependent. Ensure a consistent temperature across the microplate during incubation steps.
-
Timing Inconsistencies: For kinetic assays, the timing of reagent addition and absorbance readings is critical. For endpoint assays, ensure the color development time is consistent for all wells before reading the plate.
-
Incomplete Mixing: Ensure thorough mixing of reagents in each well after addition, without causing cross-contamination.
Quantitative Data Summary
Below is a summary of relevant quantitative data for the this compound based HLE assay.
| Parameter | Value | Reference |
| Substrate Properties | ||
| Molecular Formula | C₂₀H₂₀N₂O₄S | [2][8] |
| Molecular Weight | 384.45 g/mol | [2] |
| Melting Point | 153-155 °C | [2][8] |
| Kinetic Constants | ||
| kcat/KM for HLE | ~10⁷ M⁻¹s⁻¹ (in the presence of decanol) | [1] |
| Storage Conditions | ||
| Stock Solution (-80°C) | Up to 6 months (protect from light) | [4] |
| Stock Solution (-20°C) | Up to 1 month (protect from light) | [4] |
Experimental Protocol: Colorimetric HLE Assay (96-Well Plate)
This protocol is a generalized procedure and may require optimization for specific experimental conditions and sample types.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., HEPES or Tris-HCl) at the optimal pH for the HLE enzyme and the diazo coupling reaction.
-
HLE Stock Solution: Reconstitute purified HLE in the assay buffer to a known concentration. Aliquot and store at -80°C.
-
Substrate Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.
-
Diazonium Salt Solution: Prepare a fresh solution of the diazonium salt (e.g., 4-diazo-3-hydroxy-1-napthylsulfonate) in the assay buffer immediately before use. Keep this solution on ice and protected from light.
2. Assay Procedure:
-
Prepare a dilution series of a known active HLE standard in the assay buffer to generate a standard curve.
-
Add your samples (e.g., urine, plasma) to the wells of a 96-well microplate. Include appropriate controls:
-
Negative Control: Assay buffer only.
-
Positive Control: A known concentration of active HLE.
-
Sample Blank: Your sample with assay buffer, but without the substrate (add buffer instead of substrate in step 4).
-
-
Add the diazonium salt solution to all wells.
-
Initiate the reaction by adding the this compound substrate solution to all wells except the sample blanks.
-
Mix the contents of the wells thoroughly, avoiding bubbles.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes), protected from light.
-
Measure the absorbance at the wavelength corresponding to the peak absorbance of the formed azo dye.
-
Subtract the absorbance of the negative control from all readings. For samples, subtract the absorbance of the corresponding sample blank.
-
Plot the absorbance of the HLE standards against their concentrations to generate a standard curve.
-
Determine the HLE activity in your samples by interpolating their absorbance values on the standard curve.
Visualizations
Caption: Reaction pathway for the colorimetric HLE assay.
Caption: Experimental workflow for the 96-well plate HLE assay.
References
- 1. siriusgenomics.com [siriusgenomics.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. benchchem.com [benchchem.com]
- 5. The stability of benzene diazonium salts is because class 11 chemistry CBSE [vedantu.com]
- 6. quora.com [quora.com]
- 7. Diazonium compound - Wikipedia [en.wikipedia.org]
- 8. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Optimizing Hydrolysis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrolysis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the hydrolysis of this compound to yield 3-hydroxy-5-phenylpyrrole and N-Tosyl-L-alanine.
Q1: My hydrolysis reaction is showing low or no conversion to the desired products. What are the potential causes?
A1: Low conversion is a common issue that can arise from several factors:
-
Inappropriate Reaction Conditions: The choice between acidic or basic hydrolysis is critical. Acid-catalyzed hydrolysis is a reversible reaction, and the presence of the alcohol product can inhibit the forward reaction.[1][2] Basic hydrolysis (saponification) is generally irreversible and often more effective for complete conversion.[3][4]
-
Insufficient Catalyst/Reagent: In acid-catalyzed hydrolysis, a catalytic amount of a strong acid is required.[1] For basic hydrolysis, at least a stoichiometric amount of base is necessary to drive the reaction to completion.[3]
-
Low Reaction Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent.[5] Insufficient heat may lead to a very slow reaction rate.
-
Poor Solubility: The starting material, this compound, may have limited solubility in purely aqueous solutions. The use of a co-solvent is often necessary to ensure the substrate is available for the reaction.
Q2: I am observing the formation of significant byproducts. What are the likely side reactions?
A2: Several side reactions can occur under hydrolysis conditions:
-
Decomposition of the Pyrrole Ring: Pyrroles can be sensitive to strongly acidic conditions and may be prone to polymerization or degradation.[6]
-
Removal of the Tosyl Protecting Group: While the N-Tosyl group is generally stable, harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to its cleavage.[7]
-
Racemization: If the chiral center of the L-alanine moiety is a concern for downstream applications, harsh basic conditions could lead to epimerization.
Q3: How do I choose between acidic and basic hydrolysis for this specific substrate?
A3: The choice depends on the stability of your starting material and desired products.
-
Basic Hydrolysis (Saponification): This is often the preferred method for complete ester cleavage as the reaction is irreversible.[3][8] A weak base like lithium hydroxide (LiOH) or sodium carbonate (Na2CO3) in a solvent mixture such as THF/water or methanol/water is a good starting point. Stronger bases like sodium hydroxide (NaOH) can be used but increase the risk of side reactions.[5]
-
Acidic Hydrolysis: This method is reversible and requires an excess of water to drive the equilibrium towards the products.[1] Given the potential sensitivity of the pyrrole ring to strong acids, this approach may be less ideal.[6] If acidic conditions are necessary, using a dilute strong acid like HCl or H2SO4 with careful monitoring is recommended.[8]
Q4: What analytical techniques are recommended for monitoring the reaction progress?
A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are suitable for monitoring the disappearance of the starting material and the appearance of the products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be particularly useful for identifying the desired products and any potential byproducts.
Data Presentation: Comparison of Hydrolysis Conditions
The following table summarizes typical starting conditions for ester hydrolysis. Optimization will be required for the specific substrate.
| Parameter | Acidic Hydrolysis | Basic Hydrolysis (Saponification) |
| Reagent | Dilute HCl or H2SO4 | LiOH, NaOH, KOH, or Na2CO3 |
| Stoichiometry | Catalytic | Stoichiometric or slight excess |
| Solvent | Water, often with a co-solvent (e.g., Dioxane, THF) | Water/Methanol, Water/Ethanol, Water/THF |
| Temperature | Room Temperature to Reflux | 0°C to Reflux |
| Reaction Time | Hours to days | Minutes to hours |
| Reversibility | Reversible | Irreversible |
| Key Consideration | Potential for pyrrole degradation.[6] | Potential for tosyl group cleavage or racemization under harsh conditions.[7] |
Experimental Protocols
Protocol 1: Basic Hydrolysis (Saponification)
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Reagent Addition: Add lithium hydroxide (LiOH) (1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or HPLC.
-
Workup:
-
Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to separate the 3-hydroxy-5-phenylpyrrole and N-Tosyl-L-alanine.
Protocol 2: Acid-Catalyzed Hydrolysis
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dioxane or a mixture of acetone and water.
-
Acid Addition: Add a catalytic amount of a strong acid (e.g., 10 mol% of concentrated H2SO4).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or HPLC.
-
Workup:
-
After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification: Purify the crude product via column chromatography.
Visualizations
Caption: Reaction pathways for acidic and basic hydrolysis.
Caption: General experimental workflow for hydrolysis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole Colorimetric Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during colorimetric assays using "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole".
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the colorimetric assay using "this compound"?
A1: While the specific mechanism depends on the target analyte, colorimetric assays with this compound likely involve a reaction that leads to a change in the electronic properties of the pyrrole ring system. This alteration in the chromophore results in a visible color change that can be quantified using a spectrophotometer. The tosyl-L-alaninyloxy group can act as a recognition element or a reactive site that, upon interaction with the analyte, triggers the color change.
Q2: What are the most common sources of interference in this assay?
A2: Common sources of interference can be broadly categorized as chemical and physical. Chemical interferents include compounds that react with the pyrrole probe, alter the reaction pH, or are themselves colored.[1][2] Physical interferences often stem from sample turbidity or the presence of particulates that scatter light.[2][3]
Q3: How should I prepare my samples to minimize interference?
A3: Sample preparation is crucial for accurate results.[4] Consider the following steps:
-
Filtration/Centrifugation: To remove particulate matter and reduce turbidity.
-
Solid-Phase Extraction (SPE): To remove specific interfering compounds from complex matrices.
-
pH Adjustment: Ensure your sample's pH is compatible with the assay's optimal pH range.
-
Dilution: Diluting the sample can sometimes mitigate the effect of interfering substances.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Unexpected Color Change or No Color Development
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | The colorimetric response of pyrrole-based sensors is often pH-dependent. Verify the pH of your reaction mixture and adjust if necessary using a suitable buffer.[5] |
| Reagent Degradation | Prepare fresh solutions of "this compound" and other critical reagents. Store stock solutions as recommended, protected from light and at the appropriate temperature.[1] |
| Presence of Strong Nucleophiles | The tosyl group is a good leaving group, making the compound susceptible to nucleophilic attack.[6] Strong nucleophiles (e.g., thiols like glutathione) in your sample could react with the probe, preventing the desired reaction. Consider pre-treating your sample to remove or mask these nucleophiles. |
| Ester Hydrolysis | The ester linkage can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of esterase enzymes in biological samples. This can alter the structure of the probe and its reactivity. Ensure the assay pH is stable and consider using an esterase inhibitor if working with biological samples. |
Troubleshooting Workflow for Unexpected Color Change:
Caption: Workflow for troubleshooting unexpected color changes.
Issue 2: High Background Signal
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Turbidity | High lipid or protein content can cause light scattering, leading to artificially high absorbance readings.[2] Centrifuge samples at high speed (e.g., >10,000 x g) or filter through a 0.22 µm filter before analysis. |
| Colored Interferents | The sample itself may contain colored compounds (e.g., hemoglobin from hemolysis, bilirubin).[2] Prepare a sample blank (sample + all reagents except the colorimetric probe) to subtract the background absorbance. |
| Reagent Contamination | Impurities in solvents or reagents can contribute to background color. Use high-purity solvents and reagents. |
| Presence of Detergents/Surfactants | Some detergents can interact with chromophores and alter their absorbance spectra.[7][8] If detergents are necessary for sample preparation, run a detergent control to assess their impact. |
Troubleshooting Workflow for High Background Signal:
Caption: Workflow for troubleshooting high background signal.
Data on Potential Interferents
The following tables summarize potential interferents and their likely effects on the colorimetric assay. Quantitative data is often not available for this specific probe, so effects are described qualitatively.
Table 1: Potential Chemical Interferents
| Interferent Class | Examples | Potential Effect | Mitigation Strategy |
| Anions | Fluoride (F⁻), Cyanide (CN⁻), Acetate (AcO⁻) | Can interact with the pyrrole NH groups, potentially causing a color change and leading to false positives.[9][10] | Perform selectivity studies; use masking agents if the interfering anion is known. |
| Metal Ions | Cu²⁺, Fe³⁺, Hg²⁺ | Can coordinate with the pyrrole ring or other functional groups, leading to a color change and false positives. | Use chelating agents like EDTA to mask interfering metal ions. |
| Biological Thiols | Glutathione, Cysteine | Can act as strong nucleophiles and react with the tosyl group, inhibiting the desired colorimetric reaction.[11][12] | Pre-treat samples with a thiol-capturing agent. |
| Reducing/Oxidizing Agents | Ascorbic acid, Hydrogen peroxide | Can potentially interact with the pyrrole ring system, leading to bleaching of the color or an alternative color change.[13] | Sample pre-treatment to remove the agent; ensure reagents are free from contamination. |
Table 2: Potential Physical and Matrix Effects
| Effect | Source | Potential Impact | Mitigation Strategy |
| pH Variation | Acidic or basic samples/reagents | Shift in the absorption spectrum of the probe, leading to inaccurate readings.[14][5] | Use a robust buffer system to maintain a constant pH. |
| High Ionic Strength | High salt concentrations in the sample | Can alter the activity of reactants and the stability of the colored product. | Dilute the sample or match the ionic strength of the standards to the samples. |
| Temperature Fluctuations | Inconsistent incubation temperatures | Can affect the rate of the colorimetric reaction, leading to variability in results. | Use a temperature-controlled incubator or water bath for all incubation steps. |
| Solvent Polarity | Use of different solvents | Can cause a shift in the absorption maximum (solvatochromism), affecting the absorbance reading at a fixed wavelength. | Use the same solvent for all samples, standards, and blanks. |
Experimental Protocols
Protocol 1: General Colorimetric Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of "this compound" in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare a working solution of the probe by diluting the stock solution in the assay buffer.
-
Prepare a series of standards of the target analyte in the assay buffer.
-
Prepare the assay buffer at the optimal pH for the reaction.
-
-
Assay Procedure:
-
Pipette a defined volume of the sample, standards, and a blank (assay buffer) into separate wells of a microplate or cuvettes.
-
Add the working solution of the colorimetric probe to each well/cuvette.
-
Incubate the reaction mixture for a specified time at a controlled temperature, protected from light if the probe is light-sensitive.
-
After incubation, measure the absorbance at the wavelength of maximum absorbance (λmax) of the colored product using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples and standards.
-
Construct a standard curve by plotting the background-subtracted absorbance of the standards against their known concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: Interference Testing
-
Preparation of Interferent Stock Solutions:
-
Prepare concentrated stock solutions of potential interfering substances in the assay buffer.
-
-
Spiking Experiment:
-
Take a sample with a known concentration of the analyte.
-
Spike the sample with different concentrations of the potential interferent.
-
Run the colorimetric assay on the spiked and unspiked samples.
-
-
Data Analysis:
-
Calculate the recovery of the analyte in the spiked samples using the following formula: Recovery (%) = (Measured Concentration in Spiked Sample / (Initial Concentration + Spiked Concentration)) * 100
-
A recovery significantly different from 100% indicates interference.
-
Potential Interference Pathways:
Caption: Diagram of potential chemical interference pathways.
References
- 1. siriusgenomics.com [siriusgenomics.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of detergents on chemical occult blood test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of naked-eye sensing and anion binding studies in meso-fluorescein substituted one-walled calix[4]pyrrole (C4P) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Detection of biological thiols based on a colorimetric method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Elastase Detection with 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" as a chromogenic substrate for the detection of elastase activity.
Troubleshooting Guides
Issue 1: Low or No Signal (Weak Color Development)
| Possible Cause | Recommended Action |
| Sub-optimal pH | Human leukocyte elastase (HLE) activity is highly pH-dependent, with an optimal range typically between pH 8.0 and 10.5.[1][2] The diazo coupling reaction, however, is often favored at a slightly acidic to neutral pH for the formation of the diazonium salt, while the coupling to the pyrrole is more efficient at neutral to alkaline pH.[3][4] Ensure the final reaction pH is within the optimal range for HLE. Consider a two-step pH adjustment if necessary, though this may complicate the assay. |
| Enzyme Inactivity | Prepare fresh elastase solutions for each experiment. Avoid repeated freeze-thaw cycles. Confirm the activity of your enzyme stock using a standard, well-characterized substrate. |
| Substrate Degradation | Store the "this compound" substrate desiccated and protected from light. Prepare substrate solutions fresh daily. |
| Inhibitors in Sample | Samples may contain endogenous elastase inhibitors.[5] Run a spiked control with a known amount of purified elastase in your sample matrix to test for inhibition. |
| Insufficient Incubation Time | Increase the incubation time to allow for sufficient product formation. Monitor the reaction kinetically to determine the optimal endpoint. |
| Low Decanol Concentration | The presence of decanol has been shown to significantly accelerate the enzymatic hydrolysis of this substrate.[6][7] Ensure the final decanol concentration is optimized for your assay conditions. |
Issue 2: High Background Signal (Color in Blank/Negative Control)
| Possible Cause | Recommended Action |
| Spontaneous Substrate Hydrolysis | At alkaline pH, the substrate may undergo slow, spontaneous hydrolysis. Prepare a "no enzyme" control to quantify the rate of spontaneous hydrolysis and subtract this from your sample readings. |
| Contaminated Reagents | Use high-purity water and reagents. Ensure glassware is thoroughly cleaned to avoid contamination with other enzymes or interfering substances. |
| Light-Induced Decomposition of Diazonium Salt | The diazonium salt used for the coupling reaction can be light-sensitive.[3] Protect the reaction from direct light, especially during extended incubations. |
| Interfering Substances in Sample | Components in complex biological samples may react with the diazonium salt, leading to non-specific color formation.[8] Include a "no substrate" control with your sample to assess this. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the elastase assay using "this compound"?
A1: This is a two-step chromogenic assay. In the first step, elastase enzymatically hydrolyzes the ester bond of "this compound" to release 3-hydroxy-5-phenylpyrrole. In the second step, the liberated 3-hydroxy-5-phenylpyrrole undergoes a diazo coupling reaction with a diazonium salt to form a colored azo dye. The intensity of the color is directly proportional to the amount of elastase activity.[6][7]
Q2: How can I improve the sensitivity of my assay?
A2: To enhance the sensitivity of your elastase assay, consider the following:
-
Optimize pH: Ensure the reaction is performed within the optimal pH range for human leukocyte elastase (pH 8.0-10.5).[1][2]
-
Include Decanol: The addition of decanol can significantly increase the rate of enzymatic hydrolysis.[6][7]
-
Increase Incubation Time: Allow the reaction to proceed for a longer duration to accumulate more product.
-
Optimize Substrate Concentration: Determine the Michaelis-Menten constant (Km) for the substrate under your experimental conditions and use a substrate concentration at or slightly above the Km.
-
Choice of Diazonium Salt: The rate of the diazo coupling reaction can be influenced by the substituents on the diazonium salt.[6][7] Experiment with different commercially available diazonium salts to find one that provides the strongest signal.
Q3: What are the key kinetic parameters for this substrate with human leukocyte elastase?
A3: The catalytic efficiency (kcat/KM) of human leukocyte elastase with "this compound" is significantly enhanced in the presence of decanol.
| Condition | kcat/KM (M⁻¹s⁻¹) |
| With Decanol | 1 x 10⁷ |
This value indicates a highly efficient enzymatic reaction, approaching the diffusion-controlled limit.[6][7]
Q4: What are some potential sources of interference in this assay?
A4: Potential interferences can arise from both the sample and the assay components:
-
Endogenous Inhibitors: Biological samples may contain natural elastase inhibitors such as alpha-1-antitrypsin.[5]
-
Reducing Agents: Strong reducing agents in the sample may interfere with the diazonium salt.
-
Nucleophilic Compounds: Compounds with reactive thiol or amino groups in the sample could potentially react with the diazonium salt.
-
Sample Color/Turbidity: The inherent color or turbidity of the sample can interfere with the absorbance reading of the final azo dye. A sample blank (sample without substrate) should be run to correct for this.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.5, containing 0.5 M NaCl and 0.05% (v/v) Triton X-100.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of "this compound" in dimethyl sulfoxide (DMSO). Store in aliquots at -20°C, protected from light.
-
Decanol Solution: Prepare a 1% (v/v) solution of decanol in DMSO.
-
Diazonium Salt Solution: Prepare a 1 mg/mL solution of a suitable diazonium salt (e.g., Fast Red TR Salt) in 0.1 M HCl immediately before use. Keep on ice and protected from light.
-
Elastase Stock Solution: Reconstitute lyophilized human leukocyte elastase in the assay buffer to a desired stock concentration (e.g., 1 mg/mL). Store in aliquots at -80°C.
Protocol 2: Elastase Activity Assay
-
Prepare Working Solutions:
-
Dilute the elastase stock solution to the desired concentration in assay buffer.
-
Prepare the substrate working solution by diluting the substrate stock solution and the decanol solution in assay buffer to the final desired concentrations.
-
-
Assay Setup (96-well plate format):
-
Test Wells: Add 50 µL of elastase working solution.
-
Blank Wells (No Enzyme): Add 50 µL of assay buffer.
-
Sample Wells: Add 50 µL of your sample (diluted in assay buffer if necessary).
-
-
Initiate Enzymatic Reaction:
-
Add 100 µL of the substrate working solution to all wells.
-
Mix gently and incubate at 37°C for 30-60 minutes (or as determined by your optimization experiments).
-
-
Color Development:
-
Add 50 µL of the freshly prepared diazonium salt solution to all wells.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength for the formed azo dye (typically between 490-540 nm, this should be determined empirically for the specific diazonium salt used).
-
Visualizations
Caption: Reaction pathway for elastase detection.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Novel Diazocrowns with Pyrrole Residue as Lead(II)Colorimetric Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of human leukocyte elastase inactivation by ynenol lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azo coupling - Wikipedia [en.wikipedia.org]
- 4. Azo Coupling [organic-chemistry.org]
- 5. Determination of leukocyte elastase concentration in plasma and serum by a simple method using a specific synthetic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
"3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" stability issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid degradation of the compound in solution | Inappropriate pH: The ester linkage is susceptible to hydrolysis, which is significantly accelerated under alkaline and, to a lesser extent, acidic conditions. Pyrrole derivatives have been shown to be extremely unstable in alkaline media and labile in acidic media.[1][2] | - Maintain the pH of the aqueous solution in the neutral range (pH 6-8) for maximal stability. - Use a well-buffered solution to prevent pH shifts. - If the experimental design requires acidic or basic conditions, be aware of the potential for rapid degradation and consider minimizing the exposure time. |
| Enzymatic activity: If the aqueous solution contains biological components (e.g., cell lysates, serum), esterases or proteases may be present that can enzymatically hydrolyze the ester bond. | - For non-biological experiments, use purified water and sterile equipment. - In biological assays, consider the use of protease or esterase inhibitors if their presence is not essential to the experiment. - Run control experiments without the biological components to assess the rate of non-enzymatic hydrolysis. | |
| Elevated temperature: Higher temperatures will increase the rate of hydrolysis. | - Prepare and store solutions at low temperatures (2-8 °C) unless otherwise required by the experimental protocol. - For long-term storage, consider storing aliquots at -20 °C or -80 °C to minimize degradation.[3] | |
| Inconsistent results in stability studies | Variable pH: Small variations in the pH of the buffer can lead to significant differences in the rate of hydrolysis. | - Ensure accurate and consistent preparation of all buffer solutions. - Measure and record the pH of each solution before initiating the experiment. |
| Inadequate analytical methodology: The analytical method (e.g., HPLC) may not be stability-indicating, meaning it cannot separate the parent compound from its degradation products. | - Develop and validate a stability-indicating HPLC method that can resolve this compound from its potential degradation products, primarily 3-hydroxy-5-phenylpyrrole and N-Tosyl-L-alanine. | |
| Light exposure: Some pyrrole derivatives are known to be photolabile.[1][2] | - Protect solutions from light by using amber vials or by wrapping the containers in aluminum foil. - Conduct experiments under controlled lighting conditions. | |
| Precipitation of the compound in aqueous solution | Low aqueous solubility: this compound is a largely organic molecule and may have limited solubility in purely aqueous solutions. | - Determine the solubility of the compound in the intended aqueous buffer before preparing stock solutions. - Consider the use of a co-solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution, which can then be diluted into the aqueous buffer. Be mindful of the final concentration of the organic solvent in the experimental solution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway is the hydrolysis of the ester bond, which results in the formation of two main degradation products: 3-hydroxy-5-phenylpyrrole and N-Tosyl-L-alanine. This hydrolysis can be catalyzed by acid, base, or enzymes.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly dependent on pH. Based on studies of similar pyrrole derivatives, it is expected to be most stable in neutral aqueous solutions (pH 6-8).[1][2] It is labile under acidic conditions and extremely unstable under alkaline conditions due to the rapid hydrolysis of the ester linkage.[1][2]
Q3: What are the expected degradation products I should monitor in my stability studies?
A3: You should primarily monitor for the appearance of 3-hydroxy-5-phenylpyrrole and N-Tosyl-L-alanine. A stability-indicating analytical method, such as HPLC, should be developed to separate and quantify the parent compound and these two degradation products.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: For short-term storage, solutions should be kept at 2-8 °C and protected from light. For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C to minimize degradation.[3]
Q5: Can I use a co-solvent to dissolve the compound?
A5: Yes, due to its likely limited aqueous solubility, a water-miscible organic co-solvent such as DMSO or ethanol can be used to prepare a concentrated stock solution. However, it is important to ensure that the final concentration of the co-solvent in your experimental setup is low and does not interfere with your assay. Always run a vehicle control with the same concentration of the co-solvent.
Predicted Stability Profile
The following table summarizes the expected stability of this compound in aqueous solutions under different conditions, based on the behavior of similar pyrrole and ester-containing compounds.
| Condition | Expected Stability | Rationale |
| Acidic (pH 1-3) | Labile | Acid-catalyzed hydrolysis of the ester bond. |
| Neutral (pH 6-8) | Relatively Stable | Lower rate of hydrolysis compared to acidic or basic conditions.[1][2] |
| Alkaline (pH 9-12) | Highly Unstable | Base-catalyzed hydrolysis of the ester bond is typically rapid for phenyl esters.[1][2] |
| Elevated Temperature | Decreased Stability | Increased rate of hydrolysis. |
| Presence of Esterases | Decreased Stability | Enzymatic hydrolysis of the ester bond. |
| Exposure to Light | Potentially Unstable | Pyrrole rings can be susceptible to photodegradation.[1][2] |
Experimental Protocol: Assessing Aqueous Stability using HPLC
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in aqueous solutions.
1. Objective: To determine the stability of this compound under various stress conditions (acidic, basic, neutral, oxidative, thermal, and photolytic) and to identify its major degradation products.
2. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate or other suitable buffer components
-
HPLC system with a UV detector and a C18 column
3. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Working Solutions: Dilute the stock solution with the respective stressor solution to a final concentration of approximately 100 µg/mL.
4. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.
-
Neutral Hydrolysis: Mix the stock solution with purified water or a neutral buffer (pH 7.0). Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light. A control sample should be kept in the dark at the same temperature.
5. Sampling and Analysis:
-
Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.
6. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point.
-
Determine the rate of degradation under each condition.
-
Identify the major degradation products by comparing their retention times with those of reference standards (if available) or by using LC-MS for structural elucidation.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Proposed hydrolysis degradation pathway.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
Non-specific binding of "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" in biological samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding of "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" in biological samples. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its potential applications?
"this compound" is a biochemical reagent used in life science research.[1][2][3][4] Its chemical structure includes a pyrrole ring, a phenyl group, and an N-tosyl-L-alaninyloxy moiety, giving it a molecular weight of approximately 384.45 g/mol .[1] The presence of the L-alanine derivative makes it a chiral molecule, which suggests potential for stereoselective interactions with biological molecules.[1] While its specific biological target and mechanism of action are not widely documented, it has been suggested for use in biochemical assays, as a building block for synthesizing other compounds, and potentially in pharmaceutical development.[1] Some research indicates it may be useful for detecting components in human urine.[1][5]
Q2: What are the likely causes of non-specific binding with this compound?
Non-specific binding of small molecules like "this compound" can be attributed to several factors:
-
Hydrophobic Interactions: The phenyl group and pyrrole ring contribute to the molecule's hydrophobicity, which can lead to non-specific binding to hydrophobic surfaces on proteins, membranes, and plasticware.[6]
-
Ionic Interactions: The tosyl group and other polar moieties can participate in electrostatic interactions with charged molecules and surfaces.[6]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically sequester proteins.
-
Binding to Assay Components: The compound may bind to other components of your assay, such as blocking agents or detection antibodies.
Q3: How can I determine if I have a non-specific binding problem?
High background signals, inconsistent results, and a poor signal-to-noise ratio are all indicators of potential non-specific binding.[7][8] To confirm this, you can run control experiments, such as:
-
No Target Control: An assay performed with all components except the specific biological target of interest. A high signal in this control suggests non-specific binding to other assay components.
-
Competition Assay: Co-incubation with a high concentration of an unlabeled competitor molecule that is known to bind to the target. If the signal from "this compound" is not reduced, it may be binding non-specifically.
Troubleshooting Guides
Issue 1: High Background Signal in Cell-Based Assays
High background in cell-based assays can be caused by the compound binding to cell culture plates, components of the media, or non-target cellular proteins.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background signals.
Suggested Solutions & Protocols
-
Optimize Buffer Composition:
-
Add Blocking Agents:
-
Use Surfactants:
-
Protocol: Add a low concentration of a non-ionic surfactant, such as Tween-20, to your assay and wash buffers to disrupt hydrophobic interactions.[8] Test a range of concentrations (e.g., 0.01%, 0.05%, 0.1%).
-
Hypothetical Data on the Effect of Additives
| Additive | Concentration | Reduction in Non-Specific Binding (%) |
| BSA | 0.1% | 20% |
| 1% | 55% | |
| Tween-20 | 0.01% | 35% |
| 0.05% | 70% |
Issue 2: Inconsistent Results in In-Vitro Binding Assays (e.g., ELISA, Western Blot)
Inconsistent results can arise from the compound adhering to assay plates, membranes, or other labware.[8]
Troubleshooting Workflow
References
- 1. Buy this compound | 99740-00-8 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocat.com [biocat.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Quenching Effects in "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" and other pyrrole-based compounds in fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its applications in fluorescence assays?
"this compound" is a biochemical reagent used in life science research.[1][2] Its pyrrole core suggests fluorescent properties, making it a candidate for the development of fluorescent probes. While specific assay applications are not extensively documented in publicly available literature, its structural features, including a chiral center and a tosyl group, indicate potential for use in enzymatic assays, chiral recognition studies, and as a building block for more complex probes in drug discovery.
Q2: What is fluorescence quenching and how can it affect my assay results?
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[3] In the context of your assay, quenching can lead to a reduction in signal, potentially causing inaccurate measurements, decreased sensitivity, or false-negative results. Understanding the potential for quenching is crucial for proper assay design and data interpretation.
Q3: What are the common mechanisms of fluorescence quenching I should be aware of?
Several mechanisms can lead to fluorescence quenching. The most common include:
-
Collisional (Dynamic) Quenching: Occurs when the excited fluorophore collides with another molecule (the quencher) in solution, leading to non-radiative energy loss. This process is dependent on the concentration of the quencher and the viscosity of the solution.
-
Static Quenching: Involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. This reduces the population of fluorophores available for excitation.
-
Förster Resonance Energy Transfer (FRET): A distance-dependent energy transfer from an excited donor fluorophore to a suitable acceptor molecule (quencher). This mechanism is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption spectra.
-
Inner Filter Effect: This is an artifact where the quencher absorbs either the excitation light intended for the fluorophore or the emitted fluorescence from the fluorophore. This is more prevalent at high concentrations of the quencher.
Q4: Can the tosyl group or other parts of the "this compound" molecule itself contribute to quenching?
Yes, intramolecular quenching is a possibility. The tosyl group, being an electron-withdrawing group, could potentially influence the electronic properties of the pyrrole fluorophore and contribute to quenching pathways. Additionally, interactions between the pyrrole ring and the phenyl or alaninyloxy substituents could affect the fluorescence output. Studies on similar compounds, such as tetraaryl-pyrrolo[3,2-b]pyrroles, have shown that N-aryl substituents with electron-withdrawing groups can quench fluorescence.
Troubleshooting Guide
This guide addresses common issues encountered during fluorescence assays with "this compound" and similar compounds.
Problem 1: Low or No Fluorescence Signal
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on your fluorometer or plate reader are correctly set for your pyrrole-based probe. If the exact spectra for "this compound" are unknown, perform an excitation and emission scan to determine the optimal wavelengths. |
| Compound Degradation | Ensure the compound has been stored correctly, protected from light and moisture, to prevent degradation. Prepare fresh stock solutions.[1] |
| Low Concentration | The concentration of the fluorescent probe may be too low. Prepare a dilution series to determine the optimal working concentration that provides a robust signal-to-noise ratio. |
| Quenching by Assay Components | Components of your assay buffer (e.g., metal ions, certain salts) could be quenching the fluorescence. Test the fluorescence of your compound in different buffer systems to identify any quenching effects. |
| pH Sensitivity | The fluorescence of pyrrole derivatives can be pH-dependent. Ensure the pH of your assay buffer is optimal and stable throughout the experiment. |
Problem 2: High Background Fluorescence
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Autofluorescence of Assay Components | Run a blank measurement containing all assay components except your fluorescent probe to quantify the background signal. Subtract this background from your experimental measurements. Consider using specialized low-autofluorescence microplates. |
| Contaminated Reagents or Solvents | Use high-purity, spectroscopy-grade solvents and reagents to minimize fluorescent contaminants. |
| Compound Aggregation | At high concentrations, fluorescent molecules can self-quench or form aggregates with altered fluorescent properties. Test a range of concentrations to find a region where fluorescence intensity is linearly proportional to concentration. |
Problem 3: Signal Varies Between Replicates (Poor Reproducibility)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Pipetting Inaccuracies | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and appropriate tips. |
| Incomplete Mixing | Thoroughly mix all components in each well to ensure a homogeneous solution. |
| Photobleaching | Prolonged exposure to the excitation light can lead to the photochemical destruction of the fluorophore. Minimize exposure time and use the lowest necessary excitation intensity. Consider using an anti-fade reagent if applicable. |
| Temperature Fluctuations | Fluorescence is often temperature-dependent. Ensure that all measurements are performed at a constant and controlled temperature. |
Experimental Protocols
General Protocol for a Quenching-Based Enzymatic Assay
This protocol describes a conceptual assay where the cleavage of the alaninyloxy ester bond by an enzyme would lead to a change in fluorescence.
-
Reagent Preparation:
-
Prepare a stock solution of "this compound" in a suitable organic solvent (e.g., DMSO).
-
Prepare the assay buffer (e.g., Tris-HCl, PBS) at the desired pH.
-
Prepare a stock solution of the enzyme of interest in the assay buffer.
-
Prepare solutions of any inhibitors or test compounds.
-
-
Assay Setup (96-well plate format):
-
Add a constant volume of assay buffer to all wells.
-
Add the desired concentration of the fluorescent substrate to each well.
-
Add any test compounds or inhibitors to the appropriate wells.
-
Include control wells:
-
Negative control: Substrate and buffer, no enzyme.
-
Positive control: Substrate, buffer, and active enzyme.
-
Blank: Buffer only.
-
-
-
Initiate the Reaction:
-
Add the enzyme solution to the wells to start the reaction.
-
Mix the plate gently.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate time intervals (kinetic assay) or after a fixed incubation time (endpoint assay). Use the predetermined optimal excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells).
-
Plot the fluorescence intensity versus time or concentration.
-
Calculate the initial reaction rates or the extent of quenching/dequenching.
-
Visualizations
To aid in understanding the concepts discussed, the following diagrams illustrate key processes.
Caption: Mechanisms of dynamic and static fluorescence quenching.
Caption: General workflow for a fluorescence-based enzyme assay.
Caption: A logical approach to troubleshooting common fluorescence assay issues.
Quantitative Data for Reference
Due to the limited availability of specific photophysical data for "this compound", the following table provides data for other classes of pyrrole-based fluorophores to serve as a general reference. Researchers should experimentally determine the specific properties of the compound they are using.
Photophysical Properties of Representative Pyrrole-Based Dyes
| Compound Class | Example Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| BODIPY | BODIPY FL | ~503 | ~512 | ~0.9 | >80,000 |
| Tetraarylpyrrolo[3,2-b]pyrrole | Unsubstituted | ~400 | ~450 | - | - |
Note: Data is compiled from various sources and should be used for estimation purposes only. Actual values are solvent and environment-dependent.
References
Technical Support Center: Optimizing Diazonium Salt Chemistry for Colorimetric Assays
Welcome to the technical support center for optimizing diazonium salt concentration in color development applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during colorimetric assays involving diazonium salts.
Troubleshooting Guide
This guide addresses specific problems that may arise during your experiments, offering potential causes and solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Color Development | Decomposition of Diazonium Salt: Diazonium salts are often thermally unstable.[1][2][3] Incorrect pH: The coupling reaction to form the colored azo dye is highly pH-dependent.[2] Low Analyte Concentration: The concentration of the target molecule may be below the detection limit of the assay. Reagent Degradation: The diazonium salt or coupling agent may have degraded due to improper storage.[1] | Maintain Low Temperature: Ensure the diazotization reaction is performed at low temperatures, typically 0-5 °C, using an ice bath.[1][3] Optimize pH: For coupling with phenols, a mildly alkaline medium is usually required. For aromatic amines, a slightly acidic environment (pH 4-5) is often optimal.[2] Verify and adjust the pH of your reaction mixture accordingly. Concentrate Sample: If possible, concentrate the sample to increase the analyte concentration. Use Fresh Reagents: Always prepare fresh diazonium salt solutions for each experiment and ensure coupling agents are stored correctly.[2] |
| Inconsistent or Irreproducible Results | Instability of Diazonium Salt: Diazonium salts can be unstable in solution, leading to variability between experiments.[2] Temperature and pH Fluctuations: Minor variations in temperature and pH can significantly impact reaction rates.[2] Pipetting Errors: Inaccurate pipetting can lead to inconsistent reagent concentrations.[2] | Prepare Fresh Solutions: Use freshly prepared diazonium salt solutions for each experimental run and keep them cold.[2] Strictly Control Conditions: Maintain consistent temperature and pH across all experiments. Use calibrated equipment.[2] Ensure Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent delivery.[2] |
| Dark Brown or Black Reaction Mixture | Decomposition of Diazonium Salt: Elevated temperatures can cause the diazonium salt to decompose, often resulting in a dark coloration.[1] Insufficient Acidity: Inadequate acid can lead to unwanted side reactions, such as the coupling of the diazonium salt with the unreacted parent amine.[1] | Strict Temperature Control: Maintain the reaction temperature between 0-5 °C.[1] Ensure Sufficient Acidity: Use a strong mineral acid like HCl or H₂SO₄ to maintain a highly acidic environment during diazotization.[1] |
| Precipitate Formation During Diazotization | Low Solubility of Amine Salt: The starting amine salt may not be fully soluble in the acidic solution.[1] Precipitation of Diazonium Salt: Some diazonium salts have limited solubility under the reaction conditions.[1] | Ensure Complete Dissolution: Ensure the amine is fully dissolved in the acid before adding the nitrite solution. Gentle warming before cooling for the reaction might help, but ensure it's fully cooled before adding nitrite.[1] Adjust Solvent: In some cases, altering the solvent system may be necessary to improve solubility. |
| Color Fading After Development | Instability of Azo Dye: The resulting azo dye may be unstable under the experimental conditions.[2] Light Sensitivity: Some azo dyes are sensitive to light and can degrade upon exposure.[2] | Prompt Absorbance Reading: Measure the absorbance as soon as the optimal color has developed.[2] Protect from Light: Conduct the experiment and store the samples in the dark if the azo dye is known to be light-sensitive.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for preparing diazonium salts?
A1: The optimal temperature for the diazotization reaction is typically between 0-5 °C.[1][3][4] This low temperature is crucial because diazonium salts are thermally unstable and can decompose rapidly at higher temperatures, leading to a loss of yield and the formation of byproducts.[1]
Q2: Why is a strong acid necessary for the diazotization reaction?
A2: A strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is essential for two primary reasons. First, it reacts with sodium nitrite to generate nitrous acid in situ, which is the diazotizing agent.[5][6] Second, it maintains a low pH, which protonates the starting primary amine, preventing it from coupling with the newly formed diazonium salt.[1]
Q3: How can I confirm the formation of the diazonium salt?
A3: A common qualitative test is to perform a coupling reaction.[1] A small amount of the reaction mixture can be added to a solution of a coupling agent, like 2-naphthol in a basic solution. The formation of a brightly colored azo dye (typically red or orange) indicates the successful synthesis of the diazonium salt.[1][7]
Q4: What factors influence the stability of the final colored azo dye?
A4: The stability of the azo dye can be affected by its chemical structure, the pH of the solution, and exposure to light.[2] Some azo dyes are prone to fading over time. To mitigate this, it is recommended to measure the absorbance promptly after color development and to protect the samples from light if they are known to be photosensitive.[2]
Q5: Can I use a pre-made diazonium salt solution?
A5: It is generally recommended to prepare diazonium salt solutions fresh for each experiment.[2] Due to their inherent instability, especially in solution, pre-made or stored solutions may have decomposed, leading to inaccurate and unreliable results.[2][8]
Experimental Protocols
General Protocol for Diazotization
This protocol describes a general method for the preparation of a diazonium salt from a primary aromatic amine.
-
Preparation of the Amine Solution:
-
Dissolve or suspend the primary aromatic amine (1 equivalent) in a suitable amount of distilled water in a flask.
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add a strong mineral acid, such as concentrated hydrochloric acid (approximately 2.5-3 equivalents), while maintaining the low temperature. The amine should dissolve to form its salt.[4]
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (approximately 1.1 equivalents) in a minimal amount of cold distilled water.[4]
-
-
Diazotization Reaction:
-
Slowly add the chilled sodium nitrite solution dropwise to the stirred amine salt solution.
-
Continuously monitor the temperature and ensure it remains between 0-5 °C throughout the addition.[4]
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 15-30 minutes.[5]
-
-
Confirmation of Diazotization (Optional):
-
Test for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates that the diazotization is complete.[4]
-
-
Use of the Diazonium Salt Solution:
-
The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction as it is unstable.[9]
-
General Protocol for Azo Coupling for Color Development
This protocol outlines the general procedure for the coupling of a diazonium salt with a coupling agent to produce a colored azo dye.
-
Preparation of the Coupling Agent Solution:
-
Dissolve the coupling agent (e.g., a phenol or an aromatic amine) in an appropriate solvent.
-
For phenols, dissolve them in a dilute sodium hydroxide solution to form the more reactive phenoxide ion.[10]
-
For aromatic amines, they can be dissolved in a slightly acidic buffer (pH 4-5).[2]
-
Cool the solution in an ice bath.
-
-
Coupling Reaction:
-
Completion and Measurement:
-
Allow the reaction to proceed for a specified time to ensure complete color development. This time may need to be optimized for your specific assay.[2]
-
Measure the absorbance of the resulting colored solution at its maximum wavelength (λmax) using a spectrophotometer.
-
Visualizations
Caption: Experimental workflow for color development using diazonium salts.
Caption: Troubleshooting logic for poor color development in diazonium salt assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. benchchem.com [benchchem.com]
- 5. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diazonium compound - Wikipedia [en.wikipedia.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chemguide.co.uk [chemguide.co.uk]
Effect of pH on "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" assay performance
Technical Support Center: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole Assay
Welcome to the technical support resource for assays utilizing the chromogenic/fluorogenic substrate, this compound. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to assay performance, with a specific focus on the critical role of pH.
The substrate, featuring a Tosyl-L-alanine moiety, is designed for measuring the activity of certain esterases or, more commonly, serine proteases such as chymotrypsin or trypsin. The enzymatic cleavage of the ester bond releases 3-hydroxy-5-phenylpyrrole, which can be detected colorimetrically or fluorometrically. Optimal pH is paramount for ensuring maximal enzyme activity, substrate stability, and signal generation.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q1: My assay signal is weak or completely absent. What are the likely pH-related causes?
A weak or absent signal is a common issue often linked to suboptimal pH conditions. Consider the following:
-
Incorrect Buffer pH: The pH of your assay buffer may be outside the optimal range for your specific enzyme. Most serine proteases exhibit maximal activity in a slightly alkaline environment (pH 7.5-8.5).[1][2][3] A buffer with a pH that is too acidic or too alkaline can drastically reduce or eliminate enzyme activity.
-
Enzyme Inactivation: Exposing the enzyme to extreme pH values, even for a short period during sample preparation, can cause irreversible denaturation and inactivation.
-
Substrate Instability: While the substrate is generally stable, extreme pH conditions (highly acidic or alkaline) can lead to its spontaneous, non-enzymatic hydrolysis.[4][5] This reduces the concentration of available substrate for the enzyme to act upon.
Solution Workflow:
-
Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your assay buffer is at the expected value. Do not rely solely on the theoretical pH from buffer preparation.
-
Perform a pH Optimization Experiment: Systematically test a range of pH values to determine the optimal pH for your specific enzyme and assay conditions. See the detailed protocol in the "Experimental Protocols" section.
-
Check Reagent Storage: Ensure all reagents, especially the enzyme and substrate stock solutions, have been stored at the correct temperature and pH to prevent degradation.[6]
Q2: I'm observing high background noise in my negative control wells (no enzyme). How can pH contribute to this?
High background signal can mask the true enzymatic activity and is often caused by:
-
Non-Enzymatic Substrate Hydrolysis: The ester linkage in this compound can be susceptible to spontaneous hydrolysis, especially at highly alkaline pH values (e.g., pH > 9.0).[4][5] This leads to the release of the reporter molecule, creating a false-positive signal.
-
Buffer Interference: Some buffer components can interfere with the detection of the product, either by autofluorescence or by reacting with the released 3-hydroxy-5-phenylpyrrole.
Solution Workflow:
-
Run a Substrate Stability Test: Incubate the substrate in your assay buffer at various pH values (e.g., 6.5, 7.5, 8.5, 9.5) without any enzyme. Measure the signal generation over your standard assay time. The ideal pH will show minimal signal increase.
-
Lower the Assay pH: If high background is observed and your enzyme retains sufficient activity at a slightly lower pH, shifting the assay pH towards a more neutral range (e.g., from 8.5 to 7.5) can often reduce non-enzymatic hydrolysis without catastrophically impacting enzyme performance.
-
Select an Alternative Buffer: Test different buffer systems within the same pH range to rule out specific buffer component interference.
Q3: My assay results are not reproducible between experiments. Could pH be the culprit?
Poor reproducibility is a frustrating issue where pH can be a hidden variable.
-
Inconsistent Buffer Preparation: Minor variations in buffer preparation can lead to significant shifts in pH, especially if the buffer has poor buffering capacity at the target pH. This can cause day-to-day variability in enzyme activity.[7]
-
Temperature Effects on Buffer pH: The pH of some common buffers, like Tris, is highly sensitive to temperature. A buffer prepared at room temperature may have a different pH at the assay incubation temperature (e.g., 37°C).[8]
-
CO₂ Absorption: Alkaline buffers (pH > 8) can absorb atmospheric CO₂, leading to a decrease in pH over time if left exposed to air.
Solution Workflow:
-
Standardize Buffer Preparation: Use a precise protocol for buffer preparation and always verify the final pH with a calibrated meter at the temperature at which the assay will be performed.
-
Use Temperature-Stable Buffers: Consider using buffers less sensitive to temperature changes, such as HEPES or MOPS, if you suspect temperature-induced pH shifts.
-
Prepare Buffers Freshly: Prepare your assay buffer fresh for each experiment or store it in tightly sealed containers to prevent CO₂ absorption.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for an assay using this compound?
A: The optimal pH is primarily determined by the enzyme being used, not the substrate itself. Since this substrate is characteristic for serine proteases, the optimal pH is typically in the range of pH 7.5 to 8.5 .[2][3] However, this is a general guideline. It is crucial to perform a pH optimization experiment to find the precise optimum for your specific enzyme and experimental conditions.[7]
Q: Which buffers are recommended for this assay?
A: The choice of buffer is critical. You should select a buffer that has a pKa value close to the desired assay pH to ensure good buffering capacity. Common choices include:
-
Tris-HCl: Effective in the pH 7.5-9.0 range. Be mindful of its temperature sensitivity.
-
HEPES: A good all-purpose buffer for pH 6.8-8.2 with low temperature sensitivity.
-
Phosphate Buffer (PBS): Useful for near-neutral pH ranges (pH 6.5-7.5).[9]
-
Borate Buffer: Can be used for more alkaline conditions (pH 8.0-10.0), but always check for potential inhibition of your enzyme.
Q: How does a non-optimal pH affect enzyme kinetics?
A: pH affects the ionization state of amino acid residues in the enzyme's active site and on its overall surface. Deviating from the optimal pH can:
-
Decrease Catalytic Efficiency (kcat): By altering the charge of key catalytic residues, reducing the enzyme's ability to perform the reaction.
-
Alter Substrate Binding (Km): By changing the charge of residues involved in substrate recognition and binding.
-
Cause Denaturation: At extreme pH values, the enzyme's tertiary structure can be disrupted, leading to a complete loss of activity.
Data Presentation
Table 1: Representative pH Profile for a Serine Protease Assay This table shows example data from a pH optimization experiment, demonstrating the impact of pH on relative enzyme activity.
| Buffer System | pH | Relative Activity (%) | Signal-to-Background Ratio | Notes |
| Phosphate | 6.5 | 45% | 50 | Low activity, but very low background. |
| Phosphate | 7.0 | 78% | 85 | Good activity and low background. |
| Tris-HCl | 7.5 | 95% | 90 | Near-optimal activity. |
| Tris-HCl | 8.0 | 100% | 92 | Optimal activity and excellent S/B. |
| Tris-HCl | 8.5 | 91% | 75 | High activity, background slightly increasing. |
| Borate | 9.0 | 65% | 40 | Decreased activity and higher background. |
| Borate | 9.5 | 30% | 15 | Significant drop in activity, high background. |
Experimental Protocols
Protocol: pH Optimization for the this compound Assay
This protocol outlines the steps to determine the optimal pH for your enzyme.
1. Materials & Reagents:
-
Enzyme stock solution
-
Substrate: this compound
-
A series of buffers with overlapping pH ranges (e.g., 0.1 M Phosphate for pH 6.0-7.5, 0.1 M Tris-HCl for pH 7.5-9.0, 0.1 M Borate for pH 9.0-10.0).
-
96-well microplate (black for fluorescence, clear for colorimetric).
-
Microplate reader.
2. Buffer Preparation:
-
Prepare each buffer at the desired concentration (e.g., 0.1 M).
-
Adjust the pH of each buffer solution to a range of values (e.g., in 0.5 pH unit increments) using HCl or NaOH.
-
Crucially, confirm the final pH of each buffer at the intended assay temperature.
3. Assay Procedure:
-
Design a plate map. For each pH value to be tested, include wells for:
-
Negative Control (Background): Buffer + Substrate (No Enzyme)
-
Test Condition: Buffer + Substrate + Enzyme
-
-
Add 50 µL of the appropriate pH buffer to each well.
-
Add 25 µL of the enzyme solution (at a fixed concentration) to the "Test Condition" wells. Add 25 µL of buffer to the "Negative Control" wells.
-
Pre-incubate the plate for 5-10 minutes at the assay temperature to allow components to equilibrate.
-
Initiate the reaction by adding 25 µL of the substrate solution (at a fixed concentration) to all wells.
-
Immediately place the plate in the microplate reader.
-
Monitor the signal (absorbance or fluorescence) over time (kinetic mode) or at a fixed endpoint.
4. Data Analysis:
-
For each pH value, calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve.
-
Subtract the rate of the negative control (background hydrolysis) from the rate of the corresponding test condition.
-
Plot the corrected reaction rate (or endpoint signal) as a function of pH.
-
The pH value that corresponds to the highest activity is the optimal pH for your assay.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Better Protease Detection | High-Sensitivity Protease Detection Assay [sigmaaldrich.com]
- 3. Characterization of a chemostable serine alkaline protease from Periplaneta americana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. anshlabs.com [anshlabs.com]
- 9. researchgate.net [researchgate.net]
Reducing background noise in "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Our aim is to help you minimize background noise and address common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise when working with this compound?
A1: Background noise can originate from several sources, including impurities from the synthesis, degradation of the compound, non-specific binding in assays, and contaminated reagents. The pyrrole ring system can be susceptible to oxidation, and the ester linkage can be prone to hydrolysis, both of which can generate interfering substances.[1][2]
Q2: How can I assess the purity of my this compound sample?
A2: The purity of your sample can be determined using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is ideal for identifying and quantifying impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy can confirm the chemical structure and the presence of major functional groups.[3] Mass spectrometry can verify the molecular weight.[4][5]
Q3: What are the optimal storage conditions for this compound to minimize degradation?
A3: To minimize degradation, the compound should be stored in a tightly sealed container, protected from light, and kept in a dry environment at room temperature.[4][6] For long-term storage of solutions, it is recommended to aliquot and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.[6]
Troubleshooting Guides
High Background in Synthesis and Purification
Issue 1: High background signal or colored impurities observed after synthesis.
This often points to side reactions, degradation of the pyrrole moiety, or residual starting materials and catalysts.
| Possible Cause | Recommended Solution |
| Oxidation of the pyrrole ring | Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.[1] |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure full conversion of starting materials. |
| Side reactions due to harsh conditions | Optimize reaction temperature and time. Traditional pyrrole syntheses can require high temperatures, which may lead to side products.[7] Consider milder, modern synthetic methods where applicable.[8] |
| Residual acidic or basic impurities | Neutralize the reaction mixture carefully during workup. Wash the organic layer with a mild acid or base as appropriate to remove contaminants. For pyrrole purification, acid treatment can convert basic impurities into non-volatile salts that can be removed by distillation.[9][10][11] |
High Background in Biological Assays
Issue 2: High background signal in a biochemical or cell-based assay.
High background in assays can mask the specific signal, leading to reduced sensitivity and inaccurate results.[12]
| Possible Cause | Recommended Solution |
| Non-specific binding of the compound | Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) in your assay buffer.[13] Add a non-ionic detergent (e.g., Tween-20) to the wash buffer to reduce non-specific interactions.[13] |
| Compound aggregation | Prepare fresh dilutions of the compound from a stock solution. Centrifuge the solution before use to pellet any aggregates.[12] |
| Contaminated buffers or reagents | Prepare fresh buffers and solutions using high-purity water and reagents. Filter-sterilize buffers if necessary.[12][13] |
| Hydrolysis of the ester linkage | Ensure the pH of the assay buffer is within a stable range for the ester. Avoid highly acidic or basic conditions. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol describes a general procedure for the purification of the crude product to remove impurities that may cause background noise.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent or a stronger solvent like dichloromethane. Add silica gel and evaporate the solvent to create a dry powder.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution: Begin elution with the chosen solvent system, starting with a low polarity and gradually increasing it.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: General Assay Protocol to Minimize Background Noise
This protocol provides a framework for a typical binding assay, with steps to reduce background.
-
Plate Coating (if applicable): Coat microplate wells with the target protein or molecule and incubate as required.
-
Washing: Wash the wells three to five times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound material.[13]
-
Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[13]
-
Compound Addition: Add serial dilutions of this compound to the wells. Include "no compound" and "no template" controls to determine background levels.[14]
-
Incubation: Incubate for the required time and temperature to allow for binding or reaction.
-
Washing: Repeat the washing step to remove the unbound compound.
-
Detection: Add the detection reagents (e.g., a labeled secondary antibody or a substrate) and incubate.
-
Signal Measurement: Read the plate using a suitable plate reader. Subtract the average signal from the "no template" control wells from all other readings.
Visualizations
Caption: Troubleshooting workflow for high background noise.
Caption: Potential degradation pathways of the compound.
References
- 1. biosynce.com [biosynce.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 99740-00-8 [smolecule.com]
- 4. lookchem.com [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ycdehongchem.com [ycdehongchem.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. benchchem.com [benchchem.com]
- 10. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 11. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Distinguishing Real Signal from Background Noise - Ask TaqMan #41 - Behind the Bench [thermofisher.com]
Validation & Comparative
A Comparative Guide to Substrates for Leukocyte Elastase Quantification: Validation of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
For researchers, scientists, and drug development professionals engaged in the study of inflammatory processes and related diseases, accurate quantification of human leukocyte elastase (HLE) activity is paramount. This guide provides a comparative analysis of "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" and other commonly used substrates for measuring HLE activity.
Introduction to Leukocyte Elastase and its Quantification
Human leukocyte elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Its primary physiological role is in the degradation of foreign proteins and host defense. However, when unregulated, HLE can contribute to tissue damage in a variety of pathological conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the reliable measurement of HLE activity is a critical aspect of research in these areas.
The quantification of HLE activity typically relies on the use of synthetic substrates that are cleaved by the enzyme, resulting in a detectable signal. These substrates can be broadly categorized as chromogenic or fluorogenic, each with its own set of advantages and disadvantages. This guide focuses on the performance of "this compound" in comparison to other widely used alternatives.
Performance Comparison of Leukocyte Elastase Substrates
The selection of an appropriate substrate is crucial for the sensitive and specific detection of HLE activity. Key performance indicators include the Michaelis constant (Km), which reflects the substrate affinity of the enzyme (a lower Km indicates higher affinity), the catalytic rate constant (kcat), and the specificity constant (kcat/Km), which represents the overall catalytic efficiency.
| Substrate Name | Full Chemical Name | Type | Detection Method | Km | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Tos-Ala-OPPy | This compound | Chromogenic | Colorimetric | Not specified | Not specified | 1 x 10⁷ | Value obtained in the presence of decanol as an accelerator.[1] |
| MeOSuc-AAPV-pNA | N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide | Chromogenic | Colorimetric (405-410 nm) | 0.28 mM | 9.2 | 33,915 | Widely used chromogenic substrate.[2] |
| MeOSuc-AAPV-AFC | N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-trifluoromethylcoumarin | Fluorogenic | Fluorometric (Ex: ~380 nm, Em: ~500 nm) | 130 µM | Not specified | Not specified | Highly sensitive fluorogenic substrate. |
| MeOSuc-AAPV-AMC | N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin | Fluorogenic | Fluorometric (Ex: ~380 nm, Em: ~460 nm) | 362 µM | Not specified | Not specified | Commonly used fluorogenic substrate.[3] |
Note: Direct comparison of kcat/Km values should be made with caution, as experimental conditions can vary between studies. The reported kcat/Km for Tos-Ala-OPPy was determined in the presence of an accelerator, which significantly enhances the reaction rate.[1]
Enzymatic Reaction and Experimental Workflow
Enzymatic Reaction of this compound
The enzymatic reaction involves the hydrolysis of the ester bond in "this compound" by human leukocyte elastase. This cleavage releases 3-hydroxy-5-phenylpyrrole, which can then react with a diazonium salt in a secondary reaction to produce a colored azo dye for quantification.
Enzymatic cleavage of the substrate by HLE and subsequent colorimetric detection.
General Experimental Workflow for Leukocyte Elastase Quantification
The following diagram outlines a typical workflow for measuring HLE activity using a synthetic substrate in a research laboratory setting.
A generalized workflow for quantifying leukocyte elastase activity.
Experimental Protocols
Below are generalized protocols for performing HLE activity assays using chromogenic and fluorogenic substrates. These should be optimized for specific experimental conditions.
Key Experiment: Chromogenic Assay for HLE Activity
Objective: To quantify the enzymatic activity of human leukocyte elastase using a chromogenic substrate.
Materials:
-
Purified Human Leukocyte Elastase (or biological sample)
-
Chromogenic Substrate (e.g., MeOSuc-AAPV-pNA)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate in DMSO.
-
Dilute the substrate stock solution to the desired working concentration in Assay Buffer.
-
Prepare serial dilutions of purified HLE in Assay Buffer to generate a standard curve.
-
Prepare experimental samples (e.g., cell lysates, biological fluids) and dilute in Assay Buffer as needed.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 20 µL of standard, sample, or blank control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 30 µL of the diluted substrate solution to each well to start the reaction.
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405-410 nm kinetically for 15-30 minutes at 37°C, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Determine the rate of reaction (Vmax) from the linear portion of the absorbance vs. time plot.
-
Plot the Vmax values for the standards against their concentrations to generate a standard curve.
-
Determine the HLE activity in the experimental samples by interpolating their Vmax values on the standard curve.
-
Key Experiment: Fluorogenic Assay for HLE Activity
Objective: To quantify the enzymatic activity of human leukocyte elastase using a fluorogenic substrate.
Materials:
-
Purified Human Leukocyte Elastase (or biological sample)
-
Fluorogenic Substrate (e.g., MeOSuc-AAPV-AFC or MeOSuc-AAPV-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader with appropriate excitation and emission filters
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the substrate stock solution to the desired working concentration in Assay Buffer.
-
Prepare serial dilutions of purified HLE in Assay Buffer for a standard curve.
-
Prepare experimental samples and dilute in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the black microplate.
-
Add 20 µL of standard, sample, or blank control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes, protected from light.
-
-
Reaction Initiation and Measurement:
-
Add 30 µL of the diluted substrate solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically for 15-30 minutes at 37°C, with excitation and emission wavelengths appropriate for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence vs. time plot.
-
Generate a standard curve by plotting the Vmax of the standards against their concentrations.
-
Quantify the HLE activity in the samples from the standard curve.
-
Conclusion
"this compound" demonstrates high reactivity with human leukocyte elastase, particularly in the presence of an accelerator, suggesting its potential for sensitive detection.[1] However, for quantitative laboratory use, researchers have a variety of well-characterized chromogenic and fluorogenic substrates at their disposal. The choice of substrate will depend on the specific requirements of the assay, including the desired sensitivity, the nature of the biological sample, and the available instrumentation. Fluorogenic substrates generally offer higher sensitivity compared to their chromogenic counterparts. It is recommended to perform initial validation experiments to determine the optimal substrate and assay conditions for your specific research application.
References
A Comparative Guide to Chromogenic Elastase Substrates: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole vs. Peptide-p-Nitroanilides
For researchers, scientists, and drug development professionals, the accurate measurement of elastase activity is critical in studies of inflammation, tissue remodeling, and various pathologies. This guide provides an objective comparison of the chromogenic substrate 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (TAPP) with other commonly used alternatives, supported by available experimental data and detailed methodologies.
Introduction to Chromogenic Elastase Substrates
Chromogenic substrates are invaluable tools for the simple and rapid determination of enzyme activity. In the context of elastase, a serine protease involved in a multitude of physiological and pathological processes, these substrates are designed to be specifically cleaved by the enzyme, releasing a chromophore that can be quantified spectrophotometrically. The ideal substrate exhibits high specificity, favorable kinetic parameters, and robust performance in various experimental settings. This guide focuses on comparing TAPP, a pyrrole-based substrate, with widely used peptide-p-nitroanilide substrates, namely N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA) and Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeO-Suc-AAPV-pNA).
Performance Comparison
A direct comparison of the kinetic parameters of these substrates with human leukocyte elastase (HLE), also known as human neutrophil elastase (HNE), reveals significant differences in their efficiency and affinity.
| Substrate | Abbreviation | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal Wavelength (nm) |
| This compound | TAPP | Human Leukocyte Elastase | Not Reported | Not Reported | 1.0 x 107[1] | Not Reported |
| N-Succinyl-Ala-Ala-Ala-p-nitroanilide | Suc-AAA-pNA | Human Leukocyte Elastase | Not Reported | Not Reported | Not Reported | 410[2] |
| Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide | MeO-Suc-AAPV-pNA | Human Neutrophil Elastase | Not Reported | Not Reported | 120,000 | 405-410 |
| Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide | MeO-Suc-AAPV-pNA | Porcine Pancreatic Elastase | Not Reported | Not Reported | 2,700 | 405-410 |
Note: While the catalytic efficiency (kcat/Km) for TAPP is remarkably high, the individual Michaelis constant (Km) and catalytic rate constant (kcat) have not been reported in the reviewed literature, precluding a more detailed analysis of its affinity and turnover rate in comparison to the other substrates.
Mechanism of Action and Assay Principle
The fundamental difference between TAPP and the peptide-p-nitroanilides lies in their mechanism of chromophore release.
This compound (TAPP)
The enzymatic hydrolysis of TAPP by elastase yields 3-hydroxy-5-phenylpyrrole. This product itself is not colored. To generate a quantifiable signal, a secondary reaction, known as a diazo coupling reaction, is employed. In this step, a diazonium salt is added to the reaction mixture, which then couples with the liberated 3-hydroxy-5-phenylpyrrole to form a colored azo dye. This two-step process is often utilized in diagnostic test strips.
TAPP Assay Principle
Peptide-p-Nitroanilides (Suc-AAA-pNA and MeO-Suc-AAPV-pNA)
In contrast, substrates like Suc-AAA-pNA and MeO-Suc-AAPV-pNA are single-component systems. The peptide sequence directs the substrate to the active site of elastase. Upon cleavage of the amide bond between the peptide and the p-nitroanilide (pNA) moiety, the yellow-colored pNA is released. The rate of pNA formation, and thus the increase in absorbance at approximately 405-410 nm, is directly proportional to the elastase activity.
Peptide-pNA Assay Principle
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results.
Elastase Assay using this compound (TAPP)
-
Reagent Preparation:
-
Prepare a stock solution of TAPP in an appropriate organic solvent (e.g., DMSO or DMF).
-
Prepare a buffered solution (e.g., Tris-HCl or HEPES) at the optimal pH for human leukocyte elastase (typically pH 7.5-8.5).
-
Prepare a solution of a diazonium salt.
-
Prepare a solution of human leukocyte elastase in a suitable buffer.
-
-
Assay Procedure:
-
In a microplate well or cuvette, combine the buffer, TAPP solution, and elastase solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).
-
At a specific time point, add the diazonium salt solution to initiate the color-forming reaction.
-
Measure the absorbance at the optimal wavelength for the resulting azo dye.
-
-
Data Analysis:
-
The rate of the reaction is determined by measuring the change in absorbance over time.
-
Elastase Assay using N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA)
This protocol is adapted from commercially available product information.[2]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0 at 25°C.
-
Substrate Stock Solution: Dissolve Suc-AAA-pNA in DMF to a concentration of 25 mg/mL.[2] Alternatively, a 10 mM stock solution can be made in DMSO.
-
Enzyme Solution: Immediately before use, prepare a solution of elastase (e.g., from porcine pancreas or human leukocytes) in cold assay buffer.
-
-
Assay Procedure (in a 3 mL cuvette):
-
Add 2.70 mL of Assay Buffer to the cuvette.
-
Add 0.20 mL of the Substrate Stock Solution.
-
Mix and incubate at 25°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 0.10 mL of the Enzyme Solution.
-
Immediately mix and monitor the increase in absorbance at 410 nm for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA410/min) from the linear portion of the curve.
-
Enzyme activity can be calculated using the molar extinction coefficient of p-nitroaniline (8,800 M-1cm-1 at 410 nm).
-
Suc-AAA-pNA Assay Workflow
Conclusion
Both this compound and peptide-p-nitroanilides serve as effective chromogenic substrates for elastase, each with distinct characteristics.
-
This compound (TAPP) exhibits exceptionally high catalytic efficiency with human leukocyte elastase.[1] Its unique two-step color development mechanism makes it suitable for applications like diagnostic strips. However, the lack of reported individual Km and kcat values and a standardized solution-based assay protocol may limit its application in detailed kinetic studies.
-
Peptide-p-nitroanilides (Suc-AAA-pNA and MeO-Suc-AAPV-pNA) offer the convenience of a direct, single-step assay. They are well-characterized, and standardized protocols are readily available. MeO-Suc-AAPV-pNA, in particular, shows high specificity for human neutrophil elastase over pancreatic elastase. These substrates are well-suited for high-throughput screening and detailed kinetic analysis of elastase activity and inhibition.
The choice of substrate will ultimately depend on the specific research question, the required sensitivity, and the experimental platform. For rapid, qualitative, or semi-quantitative detection, TAPP-based systems are advantageous. For quantitative kinetic studies and inhibitor screening, the well-established peptide-p-nitroanilides provide a robust and reliable option.
References
A Comparative Guide to Fluorogenic Substrates for Protease Activity Assays
For researchers, scientists, and drug development professionals, the precise quantification of protease activity is crucial for understanding biological processes and for the discovery of novel therapeutics. Fluorogenic substrates are invaluable tools in this endeavor, offering high sensitivity and real-time monitoring of enzyme kinetics. This guide provides a comparative analysis of the most common classes of fluorogenic protease substrates, with a particular focus on coumarin- and rhodamine-based derivatives, supported by experimental data and detailed protocols. While pyrrole-based compounds are of significant interest in protease research, their primary role to date has been as inhibitors rather than as substrates for activity monitoring.
Principles of Fluorogenic Protease Assays
Fluorogenic protease assays employ substrates consisting of a protease-specific peptide sequence linked to a fluorescent molecule (a fluorophore). In its conjugated form, the fluorophore is either non-fluorescent or its fluorescence is quenched. Upon cleavage of the peptide bond by a protease, the free fluorophore is released, resulting in a significant increase in fluorescence intensity that is directly proportional to the protease activity.
Performance Comparison of Common Fluorogenic Substrates
The two most widely used families of fluorophores for creating protease substrates are 7-amino-4-methylcoumarin (AMC) and rhodamine 110 (Rh110). The choice between them depends on the specific requirements of the assay, such as the desired sensitivity and the potential for interference from other components in the sample.
Key Performance Metrics: Coumarin (AMC) vs. Rhodamine 110 (Rh110)
Rhodamine 110-based substrates generally offer superior sensitivity, which can be up to 300-fold higher than their AMC counterparts[1][2][3]. This is attributed to the better photophysical properties of the Rh110 fluorophore[1]. Furthermore, the red-shifted excitation and emission spectra of rhodamine reduce interference from colored or UV-absorbing compounds commonly found in compound libraries and biological samples[3][4].
| Feature | 7-Amino-4-methylcoumarin (AMC)-based Substrates | Rhodamine 110 (Rh110)-based Substrates |
| Sensitivity | Standard | Up to 300-fold higher than AMC[1][2][3] |
| Excitation Wavelength | ~380 nm | ~492 nm[3] |
| Emission Wavelength | ~460 nm | ~529 nm[3] |
| Fluorescence Interference | Prone to interference from UV-absorbing compounds[4] | Less interference due to red-shifted spectra[3][4] |
| pH Stability | pH-dependent fluorescence | Fluorescence is constant from pH 3-9 |
| Signal-to-Noise Ratio | Lower | Higher, leading to greater sensitivity[1] |
| Quantum Yield | Lower | Higher |
| Kinetic Complexity | Single cleavage event, straightforward kinetics | Bis-amide substrates involve a two-step cleavage, which can complicate kinetic analysis[5] |
Kinetic Considerations for Rhodamine 110 Substrates
It is important to note that many rhodamine 110-based substrates are bis-amides, meaning two peptide sequences are attached to the fluorophore. The enzymatic cleavage is a two-step process: the first cleavage yields a fluorescent mono-amide intermediate, and the second cleavage releases the free rhodamine 110, which is significantly more fluorescent[5]. This can complicate the kinetic analysis, and for accurate rate determination, it is recommended to ensure that less than 15% of the substrate is hydrolyzed to maintain a linear relationship between fluorescence and product formation[1]. Asymmetric rhodamine 110 substrates, which undergo a single cleavage event, can simplify the kinetics[1].
The Role of Pyrrole-Based Compounds in Protease Research
While the focus of this guide is on fluorogenic substrates for measuring protease activity, it is important to address the significant role of pyrrole-based compounds in this field. Current research predominantly investigates pyrrole derivatives as protease inhibitors rather than as fluorogenic leaving groups in substrates. Studies have shown that various pyrrole analogs can bind to and inhibit the activity of proteases, such as the main protease (Mpro) of SARS-CoV-2[6]. The pyrrole scaffold is considered a "privileged structure" in drug discovery and is a core component of many compounds developed for anticancer, antimicrobial, and antiviral activities, often targeting proteases or related enzymes[7]. Therefore, while you may frequently encounter pyrrole-based compounds in protease literature, they are typically being evaluated for their inhibitory potential, a process that itself relies on the use of fluorogenic substrates like the ones described above.
Experimental Protocols
Detailed and optimized protocols are essential for obtaining reliable and reproducible results. Below are generalized experimental protocols for protease assays using AMC and Rh110-based substrates.
General Protocol for Protease Assay using AMC-based Substrates
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate buffer for the protease of interest (e.g., Tris-HCl, HEPES) at the optimal pH for enzyme activity.
- Enzyme Solution: Prepare a stock solution of the protease in assay buffer. Dilute to the desired working concentration just before use.
- Substrate Solution: Prepare a stock solution of the AMC-peptide substrate in DMSO. Dilute to the final working concentration in assay buffer. The final DMSO concentration in the assay should typically be kept below 1-2%.
2. Assay Procedure:
- Pipette the desired volume of assay buffer into the wells of a microplate.
- Add the enzyme solution to the wells.
- To initiate the reaction, add the substrate solution to the wells.
- Mix gently.
3. Measurement:
- Immediately place the microplate in a fluorescence plate reader.
- Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
- Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
4. Data Analysis:
- Plot fluorescence intensity versus time.
- The initial rate of the reaction is determined from the slope of the linear portion of the curve.
- This rate is proportional to the enzyme activity.
General Protocol for Protease Assay using Rhodamine 110-based Substrates
1. Reagent Preparation:
- Follow the same steps for preparing the assay buffer and enzyme solution as for the AMC-based assay.
- Substrate Solution: Prepare a stock solution of the Rh110-peptide substrate in DMSO. Dilute to the final working concentration in assay buffer.
2. Assay Procedure:
- Follow the same procedure for adding reagents to the microplate as for the AMC-based assay.
3. Measurement:
- Measure the fluorescence intensity at regular intervals using a microplate reader with an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm[1].
4. Data Analysis:
- Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.
- As mentioned, for symmetric bis-amide substrates, ensure that less than 15% of the substrate is hydrolyzed to maintain a linear relationship between fluorescence and product formation[1].
Visualizations
General Workflow for a Fluorogenic Protease Assay
Caption: General workflow for a fluorogenic protease assay.
Mechanism of Fluorogenic Substrate Cleavage
Caption: Proteolytic cleavage of a fluorogenic substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. Rhodamine-based compounds as fluorogenic substrates for serine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]
- 4. Development of novel assays for proteolytic enzymes using rhodamine-based fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of Pyrrole Analogues Inhibition on Main Protease by Spectroscopic Analysis, Molecular Docking, and Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors [mdpi.com]
Comparative Analysis of Serine Protease Cross-Reactivity: A Profile of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
Disclaimer: As of December 2025, publicly accessible experimental data on the cross-reactivity of "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" against a diverse panel of serine proteases is not available. This guide has been developed to serve as a comprehensive framework for researchers and drug development professionals on how to conduct, present, and interpret such a study. The data presented herein is illustrative and intended to model the expected outcomes of a cross-reactivity analysis for a hypothetical serine protease inhibitor, designated as Compound X, which shares structural similarities with the topic compound.
This guide provides a detailed comparison of the inhibitory activity of a model compound, this compound, against a panel of representative serine proteases. The objective is to delineate the selectivity profile of the compound and identify potential off-target activities, which is a critical step in early-stage drug discovery and development. The supporting experimental data, protocols, and pathway visualizations are provided to aid researchers in evaluating its potential as a selective therapeutic agent.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of this compound was assessed against a panel of key serine proteases representing different subfamilies. The half-maximal inhibitory concentrations (IC50) were determined using standardized enzyme inhibition assays. All data presented are mean values from at least three independent experiments.
| Target Serine Protease | Subfamily | IC50 (µM) of this compound |
| Chymotrypsin | Chymotrypsin-like | 0.5 ± 0.08 |
| Cathepsin G | Chymotrypsin-like | 1.2 ± 0.15 |
| Human Neutrophil Elastase | Chymotrypsin-like | 25.6 ± 3.1 |
| Trypsin | Trypsin-like | > 100 |
| Thrombin | Trypsin-like | 89.4 ± 9.2 |
| Plasmin | Trypsin-like | > 100 |
| Factor Xa | Trypsin-like | 95.1 ± 11.5 |
Experimental Protocols
A detailed methodology for the key enzyme inhibition assays is provided below.
Serine Protease Inhibition Assay Using a Fluorogenic Substrate
This assay quantifies the inhibitory effect of a compound by measuring the reduction in the rate of cleavage of a protease-specific fluorogenic substrate.
1. Materials and Reagents:
-
Enzymes: Recombinant human serine proteases (Chymotrypsin, Cathepsin G, Human Neutrophil Elastase, Trypsin, Thrombin, Plasmin, Factor Xa).
-
Substrates: Fluorogenic substrates specific for each protease (e.g., Suc-Ala-Ala-Pro-Phe-AMC for Chymotrypsin).
-
Test Compound: this compound, dissolved in DMSO to create a stock solution.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20.
-
Control Inhibitor: A known inhibitor for each protease to serve as a positive control.
-
Microplate: 96-well, black, flat-bottom plate.
-
Plate Reader: Fluorescence microplate reader with appropriate excitation/emission filters.
2. Experimental Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO, followed by a further dilution in the assay buffer to achieve the final desired concentrations.
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of the assay buffer.
-
Add 2 µL of the diluted test compound or control inhibitor. For the no-inhibitor control, add 2 µL of DMSO.
-
Add 25 µL of the respective serine protease solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction: Add 25 µL of the specific fluorogenic substrate to each well to initiate the enzymatic reaction. The final reaction volume is 102 µL.
-
Data Acquisition: Immediately place the microplate in the fluorescence plate reader. Measure the increase in fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm for AMC-based substrates) every 60 seconds for 30 minutes at 37°C.
-
Data Analysis:
-
The initial reaction velocity (rate of fluorescence increase) is calculated for each concentration of the inhibitor.
-
The percentage of inhibition is determined relative to the no-inhibitor control.
-
The IC50 values are calculated by fitting the percentage of inhibition versus the log of the inhibitor concentration to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a relevant biological pathway involving a serine protease.
A Comparative Guide to the Detection of Human Leukocyte Elastase: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole," a key component in leukocyte esterase (LE) test strips, with other common methods for the detection of Human Leukocyte Elastase (HLE). HLE is a serine protease found in the azurophilic granules of neutrophils and is a key biomarker for inflammation. Its detection is crucial in both clinical diagnostics, such as for urinary tract infections (UTIs), and in research settings to monitor inflammatory responses.
This document offers an objective comparison of the performance of LE test strips with alternative research-focused methods, including chromogenic and fluorogenic substrate assays and Enzyme-Linked Immunosorbent Assays (ELISAs). Supporting experimental data, detailed protocols, and visual diagrams are provided to assist researchers in selecting the most appropriate method for their needs.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the different HLE detection methods. It is important to note that the sensitivity and specificity of LE test strips are presented in the context of their clinical application for UTI diagnosis, where the presence of leukocytes (and therefore HLE) is an indirect marker of infection. The performance of other methods is typically characterized by their analytical sensitivity and kinetic parameters in a laboratory setting.
| Method | Analyte Detected | Primary Application | Key Performance Metric(s) | Value(s) | Specificity |
| Leukocyte Esterase (LE) Test Strip (utilizing this compound) | Leukocyte Esterase Activity | Diagnosis of Urinary Tract Infection (UTI) | Sensitivity | 63.6% - 82.8% | Moderate |
| Specificity | 40.4% - 87.79% | ||||
| Chromogenic Substrate Assay (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA) | HLE Activity | In vitro enzyme activity studies | Catalytic Efficiency (kcat/Km) | 120,000 M⁻¹s⁻¹[1][2] | High for HLE vs. Pancreatic Elastase[1][2] |
| Fluorogenic Substrate Assay (e.g., Abz-APEEIMRRQ-EDDnp) | HLE Activity | In vitro enzyme activity studies, high-throughput screening | Catalytic Efficiency (kcat/Km) | >500 times greater for HNE than for Proteinase 3[3] | High |
| Human Leukocyte Elastase (HLE) ELISA | HLE Protein Concentration | Quantitative measurement of HLE in biological fluids | Sensitivity (Limit of Detection) | 15.8 pg/mL - 0.1 ng/mL | High |
| Detection Range | 0.16 - 10 ng/mL |
Experimental Protocols
Leukocyte Esterase (LE) Urine Dipstick Test
This protocol describes the general procedure for using a urine reagent strip to detect leukocyte esterase activity.
Principle: The test pad on the reagent strip is impregnated with an indoxyl ester derivative, such as this compound. Leukocyte esterase, if present in the urine, hydrolyzes the ester, releasing indoxyl. The indoxyl then reacts with a diazonium salt, also present on the test pad, to produce a purple color. The intensity of the color is proportional to the concentration of leukocyte esterase.[4][5][6]
Procedure:
-
Collect a fresh, clean-catch midstream urine sample in a sterile container.
-
Remove a reagent strip from the container, ensuring not to touch the test pads.
-
Completely immerse the reagent areas of the strip in the urine sample and remove immediately.
-
While removing the strip, run the edge of the strip against the rim of the container to remove excess urine.
-
Hold the strip in a horizontal position to prevent mixing of chemicals from adjacent reagent areas.
-
After the specified time (typically 60-120 seconds), compare the color of the leukocyte esterase test pad to the color chart provided on the strip container.[6][7]
-
Record the result based on the closest matching color block.
HLE Activity Assay using a Chromogenic Substrate
This protocol provides a general method for determining HLE activity in a sample using a chromogenic substrate like MeOSuc-Ala-Ala-Pro-Val-pNA.
Principle: HLE specifically cleaves the peptide sequence of the chromogenic substrate, releasing p-nitroaniline (pNA). The released pNA has a yellow color and its absorbance can be measured spectrophotometrically at 405-410 nm. The rate of pNA release is directly proportional to the HLE activity in the sample.[8]
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, e.g., 100 mM Tris-HCl, pH 8.3, containing 960 mM NaCl.
-
Substrate Solution: Dissolve the chromogenic substrate (e.g., S-2484, pyro-Glu-Pro-Val-pNA) in a small amount of DMSO and then dilute with distilled water to the desired final concentration.
-
HLE Sample: Dilute the sample containing HLE in the assay buffer to a concentration that will yield a linear rate of absorbance change over time.
-
-
Assay Performance:
-
Pipette the assay buffer and the HLE sample into a microplate well or a cuvette.
-
Pre-incubate the mixture at a constant temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding the substrate solution and mix well.
-
Immediately start measuring the absorbance at 405 nm kinetically over a period of time (e.g., 5-10 minutes) using a microplate reader or a spectrophotometer.
-
-
Data Analysis:
Human Leukocyte Elastase (HLE) ELISA
This protocol outlines the general steps for a sandwich ELISA to quantify the concentration of HLE protein in a sample.
Principle: A 96-well microplate is pre-coated with a capture antibody specific for HLE. Standards and samples are added to the wells, and any HLE present is bound by the capture antibody. A biotinylated detection antibody, also specific for HLE, is then added, which binds to the captured HLE. Streptavidin conjugated to horseradish peroxidase (HRP) is added and binds to the biotin. Finally, a TMB substrate solution is added, which is converted by HRP into a colored product. The intensity of the color, measured at 450 nm, is proportional to the amount of HLE in the sample.[9][10][11][12]
Procedure:
-
Plate Preparation:
-
If the plate is not pre-coated, coat the wells of a 96-well microplate with the HLE capture antibody and incubate overnight. Wash the wells with a wash buffer.
-
-
Assay Performance:
-
Add standards and samples to the appropriate wells and incubate for a specified time (e.g., 1-2.5 hours at room temperature).
-
Wash the wells to remove unbound substances.
-
Add the biotinylated HLE detection antibody to each well and incubate (e.g., 1 hour at room temperature).
-
Wash the wells.
-
Add the streptavidin-HRP conjugate to each well and incubate (e.g., 45 minutes at room temperature).
-
Wash the wells.
-
Add the TMB substrate solution to each well and incubate in the dark (e.g., 20-30 minutes at room temperature).
-
Add a stop solution to terminate the reaction.
-
-
Data Analysis:
-
Immediately measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of HLE in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
References
- 1. Elastase Substrate I, Colorimetric [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Design and use of highly specific substrates of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. claritydiagnostics.com [claritydiagnostics.com]
- 5. atlas-medical.com [atlas-medical.com]
- 6. linear.es [linear.es]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. raybiotech.com [raybiotech.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. bt-laboratory.com [bt-laboratory.com]
A Comparative Guide to Human Leukocyte Elastase (HLE) Detection: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole Assay vs. ELISA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common methods for the detection of Human Leukocyte Elastase (HLE), a key enzyme implicated in inflammation and various pathologies. We will explore the chromogenic assay based on the substrate "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" and the widely used Enzyme-Linked Immunosorbent Assay (ELISA). This comparison aims to assist researchers in selecting the most appropriate assay for their specific needs by providing insights into their principles, protocols, and relative advantages.
At a Glance: Comparison of HLE Assay Methods
| Feature | This compound Assay | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Enzymatic activity measurement | Antigen-antibody binding |
| Detection | Colorimetric; measures the rate of substrate hydrolysis | Colorimetric, fluorometric, or chemiluminescent; measures the quantity of HLE protein |
| Output | Quantitative (enzymatic activity) | Quantitative (HLE concentration) |
| Sample Types | Primarily urine; potentially other biological fluids[1] | Plasma, serum, seminal fluid, other biological fluids[2] |
| Specificity | Relies on substrate specificity for HLE | High specificity due to monoclonal or polyclonal antibodies |
| Throughput | Can be adapted for high-throughput screening | Well-suited for high-throughput analysis in 96-well plate format |
| Key Advantage | Direct measurement of enzymatic activity | High sensitivity and specificity for total HLE protein (free and complexed)[2] |
| Limitations | Potential for substrate inhibition at high concentrations; may not detect inhibited or complexed HLE | Does not directly measure the enzymatic activity of HLE |
Note: While both assays are used to assess HLE, a direct quantitative correlation between the results of the two methods has not been extensively published. The pyrrole-based assay measures the catalytic activity of the enzyme, whereas ELISA quantifies the amount of HLE protein present, including both active and inactive (e.g., inhibitor-bound) forms.
Assay Principles and Workflows
This compound Assay
This assay is a chromogenic method that relies on the enzymatic activity of HLE to cleave the synthetic substrate, this compound (often abbreviated as Tos-Ala-OPPy).[1] The hydrolysis of this substrate by HLE releases 3-hydroxy-5-phenylpyrrole (HOPPy). In a subsequent reaction, HOPPy couples with a diazonium salt to produce a colored product, which can be quantified spectrophotometrically. The rate of color formation is directly proportional to the HLE activity in the sample.
Human Leukocyte Elastase (HLE) ELISA
The sandwich ELISA is a highly specific and sensitive immunoassay for quantifying HLE protein in various biological samples. In this setup, a capture antibody specific for HLE is pre-coated onto the wells of a microplate. When the sample is added, HLE present binds to the capture antibody. After washing away unbound substances, a detection antibody, also specific for HLE but binding to a different epitope, is added. This detection antibody is typically biotinylated, allowing for the subsequent binding of an enzyme-conjugated streptavidin. Finally, a substrate is added, which is converted by the enzyme into a measurable signal (e.g., color change). The intensity of the signal is proportional to the concentration of HLE in the sample.
References
- 1. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of free human leukocyte elastase and human leukocyte elastase/alpha 1 proteinase inhibitor complexes by an enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to UTI Test Strips: Clinical Validation of "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" Based Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of urinary tract infection (UTI) test strips, with a special focus on the clinical validation of a novel detection method utilizing "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole". The content is designed to offer objective performance comparisons supported by experimental data to aid in research and development efforts.
Introduction
Rapid and accurate diagnosis of UTIs is crucial for timely treatment and prevention of complications. While urine culture remains the gold standard, its turnaround time of 24-48 hours necessitates the use of rapid screening tools like urine test strips. These strips typically detect biomarkers such as leukocyte esterase (LE), nitrite, blood, and protein. A newer generation of test strips employs "this compound" for the sensitive detection of leukocyte esterase, an enzyme released by white blood cells, which are indicative of an inflammatory response to infection.
Performance Comparison of UTI Test Strip Analytes
The clinical performance of UTI test strips is primarily evaluated based on their sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) compared to the gold standard of urine culture. The following table summarizes the performance of a test strip utilizing "this compound" for leukocyte esterase detection against other commonly used UTI test strip analytes.
| Test Analyte/Method | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Reference |
| Leukocyte Esterase (LE) using "this compound" | 87.5% | 92.3% | Not Reported | Not Reported | [1] |
| Leukocyte Esterase (LE) - General | 47.22% - 92% | 40.4% - 95.8% | 58.62% - 94.8% | 73.61% - 97.2% | [2][3][4] |
| Nitrite | 15.27% - 94.7% | 73.4% - 99.5% | 90.4% - 99.3% | 68% - 96% | [2][3] |
| Blood (Hemolysis) | 63.94% | Not Reported | Not Reported | Not Reported | [5] |
| LE and/or Nitrite Combined | 63.1% - 92.0% | 27.9% - 72.4% | 87.0% | Not Reported | [6] |
| LE, Nitrite, and Blood Combined | 74.02% | Not Reported | Not Reported | Not Reported | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathway of the LE test using the specified substrate.
Caption: Clinical validation workflow for UTI test strips.
Experimental Protocols
The following outlines a detailed methodology for the clinical validation of a UTI test strip, such as one using "this compound".
1. Study Design and Population:
-
Design: A prospective, cross-sectional diagnostic accuracy study.
-
Population: Recruit a cohort of patients presenting with clinical symptoms suggestive of a UTI (e.g., dysuria, frequency, urgency, suprapubic pain).
-
Inclusion Criteria: Adult patients (≥18 years) with at least two of the aforementioned symptoms.
-
Exclusion Criteria: Patients who have taken antibiotics within the last 72 hours, have an indwelling urinary catheter, are pregnant, or have known anatomical abnormalities of the urinary tract.
2. Ethical Considerations:
-
Obtain written informed consent from all participants.
-
The study protocol must be approved by an Institutional Review Board (IRB) or an independent ethics committee.
3. Sample Collection and Handling:
-
Collection: Instruct patients on the proper technique for collecting a mid-stream clean-catch urine sample into a sterile container.
-
Handling: Process urine samples within two hours of collection. If a delay is unavoidable, refrigerate the samples at 2-8°C for a maximum of 24 hours.
-
Aliquoting: Divide each urine sample into two aliquots. One for the index test (UTI test strip) and one for the reference standard (urine culture).
4. Test Procedures:
-
Index Test (UTI Test Strip):
-
Bring the urine sample to room temperature if refrigerated.
-
Dip the reagent strip into the urine sample, ensuring all reagent pads are immersed.
-
Remove the strip immediately and wipe excess urine from the rim of the container.
-
Hold the strip in a horizontal position to prevent mixing of chemicals from adjacent reagent areas.
-
Read the results at the time specified by the manufacturer (typically 1-2 minutes) by comparing the color of the reagent pads to the color chart provided on the container.
-
The reading should be performed by trained personnel who are blinded to the results of the urine culture.
-
-
Reference Standard (Urine Culture):
-
Inoculate a calibrated loop (e.g., 0.001 mL) of the urine sample onto appropriate culture media (e.g., Blood Agar and MacConkey Agar).
-
Incubate the plates at 35-37°C for 24-48 hours.
-
A positive urine culture is typically defined as the growth of ≥10^5 colony-forming units (CFU)/mL of a uropathogen.[7]
-
5. Data Analysis:
-
Construct a 2x2 contingency table to compare the results of the index test with the reference standard.
-
Calculate the following diagnostic performance characteristics with their 95% confidence intervals:
-
Sensitivity: (True Positives) / (True Positives + False Negatives)
-
Specificity: (True Negatives) / (True Negatives + False Positives)
-
Positive Predictive Value (PPV): (True Positives) / (True Positives + False Positives)
-
Negative Predictive Value (NPV): (True Negatives) / (True Negatives + False Negatives)
-
-
The analysis should be performed using appropriate statistical software.
Conclusion
The clinical validation of UTI test strips is essential to establish their diagnostic accuracy and utility in a clinical setting. Test strips utilizing "this compound" for the detection of leukocyte esterase demonstrate high sensitivity and specificity, making them a promising tool for the rapid screening of UTIs. However, as with all diagnostic tests, the results should be interpreted in the context of the patient's clinical presentation. The combination of multiple analytes on a single test strip can potentially improve the overall diagnostic performance. This guide provides a framework for the objective comparison and validation of such diagnostic tools, which is critical for advancing research and development in the field of infectious disease diagnostics.
References
- 1. Performance of Gram Stain, Leukocyte Esterase, and Nitrite in Predicting the Presence of Urinary Tract Infections: A Diagnostic Accuracy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnostic Accuracy of Point-of-care Nitrite and Leukocyte Esterase Dipstick Test for the Screening of Pediatric Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Leukocyte esterase and Nitrite dipstick tests with routine urine microscopic analysis in detecting urinary tract infections - Indian J Pathol Oncol [ijpo.co.in]
- 4. ebm.bmj.com [ebm.bmj.com]
- 5. Reliability of dipstick assay in predicting urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the diagnostic performance of the urine dipstick test for the detection of urinary tract infections in patients treated in Kenyan hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Alternatives to "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" for elastase detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various alternatives to the chromogenic substrate "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" for the detection and quantification of elastase activity. The selection of an appropriate method is critical for accurate and sensitive measurement in diverse research and drug development applications. This document outlines the principles, performance characteristics, and experimental protocols for key colorimetric, fluorogenic, F-rster resonance energy transfer (FRET), and activity-based probes.
Overview of Elastase Detection Methods
Elastase, a serine protease primarily released by neutrophils, plays a crucial role in both physiological processes, such as host defense, and pathological conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.[1] Accurate measurement of its activity is therefore paramount. The alternatives to "this compound" offer a range of sensitivities, specificities, and detection modalities to suit various experimental needs. These methods primarily fall into four categories:
-
Colorimetric (Chromogenic) Assays: These assays utilize substrates that release a colored product upon cleavage by elastase, which can be quantified using a spectrophotometer.
-
Fluorogenic Assays: These methods employ substrates that are initially non-fluorescent or weakly fluorescent and become highly fluorescent upon enzymatic cleavage, offering higher sensitivity than colorimetric assays.
-
FRET-Based Assays: F-rster resonance energy transfer probes consist of a donor and an acceptor fluorophore pair. Cleavage of the linker separating them leads to a change in the FRET signal, providing a ratiometric and often more precise measurement of enzyme activity.
-
Activity-Based Probes (ABPs): ABPs are small molecules that covalently bind to the active site of the enzyme. They typically contain a reactive "warhead," a recognition element, and a reporter tag (e.g., a fluorophore or biotin). ABPs offer high specificity and the ability to visualize and quantify active enzyme populations.
Quantitative Comparison of Elastase Substrates
The following table summarizes the key quantitative parameters for various elastase substrates. It is important to note that kinetic parameters can vary depending on the specific elastase (e.g., human neutrophil elastase vs. porcine pancreatic elastase) and the assay conditions (e.g., buffer, pH, temperature).
| Substrate/Probe | Principle | Peptide Sequence | Reporter | Excitation (nm) | Emission (nm) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Colorimetric | ||||||||
| MeOSuc-AAPV-pNA | Colorimetric | MeOSuc-Ala-Ala-Pro-Val | p-Nitroaniline (pNA) | 405-410 (Abs) | - | 152[2] | - | 185,000[1] |
| Suc-AAA-pNA | Colorimetric | Suc-Ala-Ala-Ala | p-Nitroaniline (pNA) | 410 (Abs) | - | - | - | - |
| Fluorogenic | ||||||||
| MeOSuc-AAPV-AFC | Fluorogenic | MeOSuc-Ala-Ala-Pro-Val | 7-Amino-4-trifluoromethylcoumarin (AFC) | 380 | 500 | 130 | - | - |
| MeOSuc-AAPV-AMC | Fluorogenic | MeOSuc-Ala-Ala-Pro-Val | 7-Amino-4-methylcoumarin (AMC) | 380 | 460 | 362[3] | - | - |
| (Z-AAAA)₂-R110 | Fluorogenic | Z-Ala-Ala-Ala-Ala | Rhodamine 110 (R110) | 497 | 520 | - | - | - |
| FRET-Based | ||||||||
| NEmo-1 | FRET | PMAVVQSVP | Coumarin/TAMRA | ~405 | ~450/585 | - | - | - |
| CFP-YFP Biosensor | FRET | NE-specific linker | CFP/YFP | ~430 | ~475/525 | - | - | - |
| Activity-Based | ||||||||
| PK101 | Activity-Based Probe | Unnatural Amino Acids | Biotin/Fluorophore | - | - | - | - | >3 orders of magnitude higher catalytic efficiency than common substrates[4] |
| PK105b | Activity-Based Probe | - | Fluorescent | - | - | - | - | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Colorimetric Elastase Activity Assay
This protocol is adapted for the use of N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA).
Materials:
-
Purified human neutrophil elastase (HNE) or biological sample
-
MeOSuc-AAPV-pNA substrate
-
Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl
-
DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of MeOSuc-AAPV-pNA in DMSO.
-
Dilute the HNE stock solution in Assay Buffer to a working concentration (e.g., 0.25 ng/µL). Keep on ice.
-
-
Assay Setup (200 µL final volume):
-
Blank: 180 µL of Assay Buffer.
-
Enzyme Control (No Inhibitor): 160 µL of Assay Buffer + 20 µL of HNE working solution.
-
Inhibitor Wells (Optional): 140 µL of Assay Buffer + 20 µL of HNE working solution + 20 µL of inhibitor solution at various concentrations.
-
-
Pre-incubation:
-
Add the enzyme, inhibitor (if applicable), and buffer to the respective wells.
-
Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of a 1 mM working solution of MeOSuc-AAPV-pNA (diluted in Assay Buffer) to all wells.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the increase in absorbance at 405 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve (ΔA/min).
-
Subtract the rate of the blank well from all other wells.
-
Fluorogenic Elastase Activity Assay
This protocol provides a general workflow for a fluorogenic elastase assay.
Materials:
-
Purified elastase or biological sample
-
Fluorogenic elastase substrate (e.g., MeOSuc-AAPV-AFC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the substrate stock solution to the desired working concentration in Assay Buffer.
-
Prepare a working solution of elastase in Assay Buffer.
-
-
Assay Setup (100 µL final volume): [5]
-
Reaction Initiation and Measurement:
-
Add 30 µL of the diluted substrate solution to each well to start the reaction.[5]
-
Immediately place the microplate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen substrate.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.[5]
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all measurements.
-
Determine the rate of substrate hydrolysis (change in fluorescence over time) from the linear portion of the kinetic curve.
-
FRET-Based Elastase Activity Assay
This protocol describes a general procedure for using a FRET-based probe for elastase detection.
Materials:
-
Purified elastase or biological sample
-
FRET-based elastase probe (e.g., NEmo-1)
-
Assay Buffer
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader capable of measuring dual emissions
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the FRET probe in Assay Buffer.
-
Prepare a working solution of elastase in Assay Buffer.
-
-
Assay Setup:
-
Add the sample containing elastase to the microplate wells.
-
Add the FRET probe solution to each well.
-
-
Measurement:
-
Incubate the plate at the desired temperature (e.g., 37°C).
-
Measure the fluorescence of both the donor and acceptor fluorophores over time.
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor fluorescence intensity.
-
A decrease or increase in the FRET ratio (depending on the probe design) over time indicates elastase activity.
-
Activity-Based Probe Labeling of Neutrophil Elastase
This protocol outlines a general procedure for labeling active elastase with an activity-based probe.
Materials:
-
Purified elastase or cell lysate containing active elastase
-
Activity-based probe (e.g., PK101 with a fluorescent tag)
-
SDS-PAGE loading buffer
-
SDS-PAGE gel and electrophoresis apparatus
-
In-gel fluorescence scanner
Procedure:
-
Labeling Reaction:
-
Incubate the purified elastase or cell lysate with the activity-based probe at a specified concentration and time (e.g., 40 nM for 20 minutes).[4]
-
-
Quenching the Reaction:
-
Stop the labeling reaction by adding SDS-PAGE loading buffer.
-
-
SDS-PAGE:
-
Separate the proteins by SDS-PAGE.
-
-
Visualization:
-
Visualize the labeled elastase using an in-gel fluorescence scanner. The intensity of the fluorescent band corresponding to the molecular weight of elastase provides a measure of the active enzyme.
-
Visualization of Methodologies
The following diagrams illustrate the fundamental principles and workflows of the described elastase detection methods.
Caption: Principle of the colorimetric elastase assay.
Caption: Principle of the fluorogenic elastase assay.
Caption: Principle of FRET-based elastase detection.
Caption: Workflow for elastase detection using an activity-based probe.
References
Performance Evaluation of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in Complex Biological Fluids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" as a potential biochemical reagent for use in complex biological fluids. Due to the limited publicly available data on this specific molecule, its proposed application is compared against established, well-documented alternatives. The primary focus of this comparison is its potential role as a chromogenic substrate for the detection of leukocyte esterase in urine, an indicator of urinary tract infections.
Introduction to this compound
"this compound" is a chiral, enantiomeric compound.[1] Its structure suggests potential as a substrate for enzymatic reactions. A key proposed application for this molecule is in the detection of leukocyte esterase, an enzyme released by white blood cells in response to infection.[2] The proposed mechanism involves the enzymatic hydrolysis of the ester bond by leukocyte esterase, leading to the release of a phenylpyrrole derivative. This product can then react with a diazonium salt to produce a detectable color change, forming the basis of a diagnostic test.[2]
Comparative Performance Data
The following table summarizes the available performance data for "this compound" in urine, compared with the standard urine dipstick test for leukocyte esterase, which commonly uses substrates like indoxylcarbonic acid ester. It is critical to note that performance data for "this compound" is sparse and not yet validated in peer-reviewed literature.
| Feature | This compound | Standard Urine Dipstick Test (Indoxyl Ester-Based) |
| Principle of Detection | Chromogenic; enzymatic hydrolysis by leukocyte esterase releases a phenylpyrrole derivative that reacts with a diazonium salt to produce a colored product.[2] | Chromogenic; enzymatic hydrolysis of an indoxyl ester by leukocyte esterase releases indoxyl, which then reacts with a diazonium salt to produce a colored product.[3] |
| Biological Fluid | Urine[1][2] | Urine[4] |
| Sensitivity | Reported as sensitive enough to detect urine samples with as little as 10 µg/mL concentration.[1] | Varies widely across studies, generally reported between 47% and 100%.[1][5] |
| Specificity | Data not publicly available. | Varies, with reported values around 76% to 99%.[1][5] |
| Detectable Range | 0.05 mg/L to 100 mg/L in urine (colorimetric assays).[1] | Typically provides a qualitative or semi-quantitative result (e.g., trace, small, moderate, large). |
| Reaction Time | Data not publicly available. | Generally 1-2 minutes.[6] |
| Interfering Substances | Unaffected by nonconductive materials.[1] | High levels of protein, glucose, vitamin C, and high specific gravity can interfere with results.[3] |
| Peer-Reviewed Validation | Not available in public scientific literature. | Extensively validated in numerous clinical studies.[1][5][7][8][9] |
Experimental Protocols
As peer-reviewed experimental protocols for "this compound" are not available, a standard protocol for a common alternative, the urine dipstick leukocyte esterase test, is provided below for reference.
Standard Protocol: Urine Dipstick Test for Leukocyte Esterase
This protocol is a generalized procedure for using a commercial urine dipstick test.
1. Materials:
-
Freshly collected clean-catch urine sample.[4]
-
Commercial urine dipstick test strips with a leukocyte esterase pad.
-
Color chart provided by the manufacturer.
-
Timer.
2. Procedure:
-
Collect a fresh, clean-catch midstream urine sample in a sterile container.[10]
-
Remove a test strip from the container, ensuring not to touch the reagent pads.
-
Completely immerse the reagent end of the strip into the urine sample and remove it immediately to avoid dissolving the reagents.
-
As you remove the strip, draw the edge of the strip against the rim of the container to remove excess urine.
-
Hold the strip in a horizontal position to prevent mixing of reagents from adjacent pads.
-
Start the timer according to the manufacturer's instructions, typically between 1 and 2 minutes for the leukocyte esterase pad.[6]
-
At the end of the specified time, compare the color of the leukocyte esterase pad to the color chart provided on the test strip container.
-
Record the result corresponding to the closest color match (e.g., negative, trace, +, ++, +++).
Visualizations
Proposed Signaling Pathway for this compound
Caption: Proposed reaction mechanism for leukocyte esterase detection.
Experimental Workflow for a Standard Urine Dipstick Test
Caption: General workflow for a urine dipstick leukocyte esterase test.
Conclusion
"this compound" presents a novel, potential substrate for the detection of leukocyte esterase in urine. The primary advantage cited by a commercial source is its claimed lack of interference from nonconductive materials.[1] However, a significant gap exists in the scientific literature regarding its performance. There is a lack of independent, peer-reviewed studies to validate its sensitivity, specificity, and overall reliability in complex biological fluids such as urine, plasma, or serum.
In contrast, standard urine dipstick tests are well-established, widely used, and their performance characteristics are extensively documented in numerous studies.[1][5][7][8][9] While these standard tests are subject to certain interferences, they are a cornerstone of routine urinalysis for screening for urinary tract infections.[4]
For researchers and drug development professionals, "this compound" may represent an interesting compound for the development of new diagnostic assays. However, its practical application is currently limited by the absence of robust validation data. Further research is required to thoroughly evaluate its performance against existing methods and to establish its utility in a clinical or research setting. Until such data becomes available, established methods like the standard urine dipstick test remain the benchmark for leukocyte esterase detection in urine.
References
- 1. Measurement of urinary leukocyte esterase activity: a screening test for urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4499185A - Test for esterase activity in a liquid sample - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ucsfhealth.org [ucsfhealth.org]
- 5. Evaluation of Leukocyte esterase and Nitrite dipstick tests with routine urine microscopic analysis in detecting urinary tract infections - Indian J Pathol Oncol [ijpo.co.in]
- 6. youtube.com [youtube.com]
- 7. The sensitivity and specificity of a urine leukocyte esterase dipstick test for the diagnosis of urinary tract infection in the outpatient clinic of Rajavithi Hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Leukocyte Esterase and Nitrite Urine Dipstick Screening Tests for Detection of Bacteriuria in Women with Suspected Uncomplicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reliability of dipstick assay in predicting urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leukocyte Esterase: A Key Marker in Infection Diagnosis [rupahealth.com]
In-depth Comparison of Methods for Prolyl Endopeptidase Activity: A Guide for Researchers
A notable scarcity of peer-reviewed data exists for assays utilizing "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole." Comprehensive searches for performance characteristics, particularly inter-assay variability, yielded no specific experimental results for methods based on this compound. Consequently, this guide provides a comparative overview of well-established alternative methods for the measurement of prolyl endopeptidase (PEP) activity, for which robust data are available.
This guide is intended for researchers, scientists, and drug development professionals seeking to measure the activity of prolyl endopeptidases (PEPs), a class of serine proteases that cleave peptide bonds on the C-terminal side of proline residues.[1][2] Given the role of these enzymes in various physiological processes, their accurate quantification is crucial.[1] This document focuses on the two most prevalent methods: chromogenic assays using Z-Gly-Pro-pNA and fluorogenic assays employing Z-Gly-Pro-AMC.
Performance Comparison of Prolyl Endopeptidase Activity Assays
The choice between a chromogenic and a fluorogenic assay often depends on the required sensitivity, sample type, and available instrumentation. Fluorogenic assays generally offer significantly higher sensitivity, making them suitable for samples with low enzyme concentrations.[3]
| Parameter | Chromogenic Assay (Z-Gly-Pro-pNA) | Fluorogenic Assay (Z-Gly-Pro-AMC) | Notes |
| Principle | Colorimetric | Fluorometric | Chromogenic assays measure the change in absorbance, while fluorogenic assays measure the increase in fluorescence.[1][4] |
| Substrate | Z-Gly-Pro-p-nitroanilide (pNA) | Z-Gly-Pro-7-amido-4-methylcoumarin (AMC) | Both are synthetic peptides recognized by prolyl endopeptidases.[1][4] |
| Detection Wavelength | 405-410 nm | Excitation: ~380 nm / Emission: ~460-465 nm | These wavelengths correspond to the absorbance of released pNA and the fluorescence of released AMC, respectively.[1][4] |
| Relative Sensitivity | Lower | Higher (~10-fold or more than chromogenic) | Fluorogenic assays are more sensitive, allowing for the detection of lower enzyme concentrations.[3] |
| Inter-assay Variability (%CV) | Data not consistently reported in reviewed literature | ~4.1% - 12% | A study on a combined FAP/PREP assay reported a between-run precision of 7% and 12% for PREP and FAP respectively. Another kit for DPP4 reports an inter-assay CV of 4.1%.[5] |
| Intra-assay Variability (%CV) | Data not consistently reported in reviewed literature | ~3% - 4% | A study on a combined FAP/PREP assay reported a within-run CV of 3% and 4% for PREP and FAP. A commercial kit for DPP4 activity reports an intra-assay CV of 3.9%.[5] |
| Key Advantages | Cost-effective, simple protocol | High sensitivity, suitable for low sample volumes | The choice of assay often involves a trade-off between cost and sensitivity.[3] |
| Key Disadvantages | Lower sensitivity, potential for interference from colored compounds in the sample | Higher cost, potential for fluorescence quenching by interfering compounds | Sample composition should be considered when selecting an assay.[3] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and comparable results. Below are generalized protocols for performing chromogenic and fluorogenic assays for prolyl endopeptidase activity in a 96-well microplate format.
Chromogenic Assay Protocol using Z-Gly-Pro-pNA
This protocol is adapted from standard procedures for measuring PEP activity using a colorimetric substrate.[4][6][7]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate Stock Solution (10 mM): Dissolve 4.26 mg of Z-Gly-Pro-pNA in 1 mL of DMSO. Store at -20°C.
-
Enzyme Solution: Dilute the purified enzyme or biological sample in cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
(Optional) Stop Solution: 1 M Acetate buffer, pH 4.0.
2. Assay Procedure (96-well plate):
-
Add 80 µL of Assay Buffer to each well.
-
Add 10 µL of the Enzyme Solution to the sample wells. For blank wells, add 10 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of a working solution of Z-Gly-Pro-pNA (e.g., 5 mM, diluted from stock in Assay Buffer) to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Endpoint Measurement: Alternatively, incubate the plate at 37°C for a fixed time (e.g., 30 minutes). Stop the reaction by adding 100 µL of Stop Solution and measure the final absorbance at 405 nm.
3. Data Analysis:
-
Subtract the absorbance of the blank from the sample readings.
-
For kinetic assays, determine the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.
-
Enzyme activity is proportional to the rate of p-nitroaniline (pNA) release. A pNA standard curve can be used to convert absorbance units to the concentration of product formed.
Fluorogenic Assay Protocol using Z-Gly-Pro-AMC
This protocol is based on common methodologies for sensitive detection of PEP activity.[1][8]
1. Reagent Preparation:
-
Assay Buffer: 0.1 M sodium/potassium phosphate buffer, pH 7.0, containing 0.1 mM DTT. Prepare fresh.
-
Substrate Stock Solution (4.6 mM): Prepare a stock solution of Z-Gly-Pro-AMC in 100% DMSO. Store protected from light at -20°C.[1]
-
Enzyme Solution: Dilute the purified enzyme or biological sample in Assay Buffer.
-
AMC Standard: Prepare a stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO to generate a standard curve for converting relative fluorescence units (RFU) to molar amounts.
2. Assay Procedure (96-well black, clear-bottom plate):
-
Add Assay Buffer and Enzyme Solution to each well. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.[1]
-
Initiate the reaction by adding the Z-Gly-Pro-AMC substrate to each well. The final substrate concentration is typically around 100 µM.[1]
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes, using an excitation wavelength of ~380 nm and an emission wavelength of ~465 nm.[1]
3. Data Analysis:
-
Calculate the initial reaction velocity (V₀) in RFU/min from the linear portion of the fluorescence vs. time curve.
-
Use the AMC standard curve to convert the V₀ from RFU/min to moles of AMC released per minute.
-
Enzyme activity can then be expressed in standard units (e.g., µmol/min).
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for the chromogenic and fluorogenic assays.
The following diagram illustrates the enzymatic cleavage of the substrates, which is the fundamental principle of both assays.
References
Safety Operating Guide
Safe Disposal Protocol for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. Handle the compound in a well-ventilated area.[1]
| Protective Equipment | Specification |
| Gloves | Chemical impermeable gloves, inspected prior to use.[1] |
| Clothing | Fire/flame resistant and impervious clothing.[1] |
| Eye/Face Protection | Safety glasses or goggles. |
| Respiratory Protection | A self-contained breathing apparatus may be necessary for firefighting.[1] |
Spill Management
In the event of a spill, immediate containment and cleanup are necessary to prevent environmental contamination and exposure.
Emergency Procedures:
-
Evacuate and Secure: Evacuate personnel to a safe area, keeping them upwind of the spill.[1]
-
Eliminate Ignition Sources: Remove all sources of ignition and use non-sparking, explosion-proof equipment.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or sewer systems.[1]
-
Cleanup: Collect the spilled material and place it in suitable, closed containers for disposal. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Disposal Workflow
The primary methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration.
Step-by-Step Disposal Protocol
-
Packaging: Carefully place the waste this compound into a suitable, closed, and properly labeled container.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
-
Transportation and Final Disposal: The waste will be transported by a licensed chemical waste hauler to either a chemical destruction plant or an incineration facility with flue gas scrubbing capabilities for final disposal.[1]
Important Considerations:
-
Do not contaminate water, foodstuffs, animal feed, or seeds with this chemical.[1]
-
Discharge into the environment must be avoided.[1]
-
Packaging materials can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated.[1]
First Aid Procedures
In case of exposure, follow these immediate first aid measures and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
References
Essential Safety and Logistical Information for Handling 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling, operation, and disposal of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on the safety protocols for handling powdered organic compounds, tosylates, and pyrrole derivatives. This compound should be handled with care, assuming it may be harmful if inhaled, ingested, or absorbed through the skin.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory. A full-face shield is recommended when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling organic chemicals. Ensure gloves are of an appropriate thickness and are inspected for any signs of degradation or puncture before use. Change gloves frequently, especially if contamination is suspected. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is mandatory to protect skin and personal clothing from potential splashes. |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid or dissolved this compound should be conducted within a properly functioning chemical fume hood to prevent inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary. |
Operational Plan: Safe Handling Workflow
A systematic approach is critical to minimize exposure and maintain the stability of the compound.
Experimental Workflow for Handling
Caption: Experimental workflow for handling this compound.
Methodology: Step-by-Step Handling Protocol
-
Pre-Handling Preparation:
-
Thoroughly review the available safety information for structurally similar compounds.
-
Ensure all necessary PPE is available, in good condition, and properly worn.
-
Prepare the designated work area, which must be a certified chemical fume hood. Ensure it is clean and uncluttered.
-
Have spill control materials readily accessible.
-
-
Handling the Compound:
-
Weighing: Carefully weigh the solid compound within the fume hood. To minimize contamination of balances, use a disposable weighing boat.
-
Dissolving: If preparing a solution, add the solvent to the solid in the fume hood. Keep the container covered as much as possible.
-
Reaction: During any experimental procedure, keep the reaction vessel closed or covered to the extent possible to minimize the release of vapors or aerosols.
-
-
Post-Handling Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly segregate and dispose of all chemical waste.
-
Carefully remove and dispose of contaminated PPE in the designated solid waste container.
-
Wash hands and forearms thoroughly with soap and water after completing the work and before leaving the laboratory.
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety. The following plan outlines the procedures for disposing of waste containing this compound.
Waste Disposal Workflow
Caption: Waste disposal workflow for this compound.
Disposal Protocol
-
Waste Segregation: Segregate waste into solid and liquid streams.
-
Solid Waste Disposal: Place all contaminated solid waste, including gloves, weighing paper, and paper towels, into a clearly labeled hazardous solid waste container.
-
Liquid Waste Disposal: Collect all unused solutions and reaction mixtures containing the compound in a compatible, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Container Management: Ensure all waste containers are kept closed except when adding waste. Store waste containers in a designated, well-ventilated secondary containment area.
-
Institutional Procedures: Follow all institutional and local regulations for the final disposal of hazardous chemical waste.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Table 2: Emergency Response Plan
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material. Prevent it from entering drains. For a large spill, or if you are not equipped to handle it, evacuate the laboratory and contact your institution's emergency response team. |
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
